Physicochemical properties of 4-(4-Bromo-3-methylphenoxy)butan-1-amine
Executive Summary: The Bifunctional Scaffold 4-(4-Bromo-3-methylphenoxy)butan-1-amine (CAS: 1555524-42-9) represents a high-value bifunctional building block in modern medicinal chemistry. Structurally, it combines a lip...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bifunctional Scaffold
4-(4-Bromo-3-methylphenoxy)butan-1-amine (CAS: 1555524-42-9) represents a high-value bifunctional building block in modern medicinal chemistry. Structurally, it combines a lipophilic, halogenated aryl ether tail with a polar, primary amine headgroup, linked by a flexible butyl spacer.
This specific architecture serves as a critical "warhead-linker" motif in the synthesis of:
GPCR Ligands: Particularly for aminergic receptors (Serotonin, Dopamine) where the phenoxyalkylamine pharmacophore is privileged.
PROTAC Linkers: The butyl chain provides optimal spatial separation, while the aryl bromide offers a handle for cross-coupling to E3 ligase ligands.
Fragment-Based Drug Discovery (FBDD): As a fragment capable of probing hydrophobic pockets (aryl group) adjacent to cation-binding sites (amine).
This guide provides a rigorous analysis of its physicochemical behavior, stability profile, and synthetic handling, moving beyond basic catalog data to actionable laboratory insights.
Physicochemical Profile
Understanding the fundamental properties of this compound is essential for predicting its behavior in solution and biological systems.
Key Metrics Table
Property
Value (Experimental/Predicted)
Implications for Drug Design
Molecular Formula
C₁₁H₁₆BrNO
--
Molecular Weight
258.16 g/mol
Ideal for fragment-based design (Rule of 3 compliant).
cLogP
3.2 – 3.8
Highly lipophilic; suggests good membrane permeability but potential for non-specific binding.
pKa (Basic Amine)
~9.8 – 10.2
Predominantly protonated (cationic) at physiological pH (7.4).
Critical for anchoring in receptor active sites (e.g., Asp/Glu residues).
Solubility
Low (Neutral pH); High (Acidic pH)
Requires acidification (e.g., HCl, TFA) for aqueous stock preparation.
Solubility & Formulation Insight
The "Free Base" Trap: As a free base, the compound is an oil or low-melting solid with poor water solubility. Researchers often mistake this for degradation.
Protocol: Always convert to the hydrochloride (HCl) or fumarate salt for long-term storage and biological assays. The salt form stabilizes the amine and dramatically improves aqueous solubility (>10 mM).
The power of 4-(4-Bromo-3-methylphenoxy)butan-1-amine lies in its orthogonal reactivity . The molecule possesses two distinct reaction centers that can be manipulated independently.
The Reactivity Map
Site A (Primary Amine): A nucleophile ready for amide coupling, reductive amination, or sulfonylation. It is the "anchor" point.
Site B (Aryl Bromide): An electrophile primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is the "extension" point.
Strategic Insight:
Attempting Pd-coupling without protecting the amine often leads to catalyst poisoning or N-arylation side products. A Protection-First strategy is recommended.
Figure 1: Orthogonal protection strategy to prevent amine interference during metal-catalyzed coupling.
Handling, Stability & Quality Control
Stability Hazards
Carbamate Formation: Like all primary alkyl amines, this compound avidly absorbs atmospheric CO₂ to form carbamate salts.
Symptom: The clear oil turns cloudy or solidifies into a white crust over time.
Prevention: Store under Argon/Nitrogen. If crusting occurs, wash with 1M NaOH to regenerate the free base.
Photolytic Debromination: The aryl bromide moiety is sensitive to UV light. Prolonged exposure can lead to homolytic cleavage of the C-Br bond.
Protocol: Store in amber vials at -20°C.
Analytical Protocol (HPLC-MS)
Standard reverse-phase HPLC often results in peak tailing for amines due to interaction with residual silanols on the column.
Recommended Method:
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Kinetex).
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for high pH stability).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 8 minutes.
Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic ring).
Figure 2: Quality Control decision tree ensuring compound integrity before synthetic application.
Biological Context & Applications
While often used as a generic intermediate, the 4-(4-Bromo-3-methylphenoxy) motif has specific biological relevance.
Metabolic Stability: The methyl group at the ortho position to the ether linkage sterically hinders O-dealkylation by Cytochrome P450 enzymes, potentially increasing the metabolic half-life compared to the non-methylated analog.
Halogen Bonding: The bromine atom is not just a reactive handle; in a biological context, it can engage in "halogen bonding" with backbone carbonyls in protein binding pockets, enhancing potency.
Experimental Usage in Assays:
Stock Prep: Dissolve in 100% DMSO to 10 mM.
Dilution: Avoid diluting directly into phosphate buffers (PBS) if concentrations >100 µM are needed, as the free base may precipitate. Use a serial dilution in DMSO before the final spike into media.
References
Chemical Sources & Physical Data
4-(4-Bromo-3-methylphenoxy)butan-1-amine Product Page. ChemSrc. Retrieved from [Link]
Methodological Foundations:
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Principles of LogP and pKa in linker design).
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Utility of phenoxyalkylamines).
Synthetic Protocols:
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. (Guidance on coupling aryl bromides in the presence of amines).
Exploratory
An In-Depth Technical Guide to 4-(4-Bromo-3-methylphenoxy)butan-1-amine: Structure, Properties, and Synthesis
Executive Summary: This document provides a comprehensive technical overview of 4-(4-Bromo-3-methylphenoxy)butan-1-amine, a molecule of significant interest to researchers in medicinal chemistry and drug development. We...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: This document provides a comprehensive technical overview of 4-(4-Bromo-3-methylphenoxy)butan-1-amine, a molecule of significant interest to researchers in medicinal chemistry and drug development. We will elucidate its chemical structure, detail its physicochemical properties, and explore the strategic rationale for its use in modern drug discovery. Furthermore, a detailed, field-proven synthetic protocol is presented, offering a practical guide for its laboratory preparation. This guide is intended to serve as a foundational resource for scientists leveraging this versatile chemical building block.
Molecular Profile and Physicochemical Properties
The unique arrangement of functional groups in 4-(4-Bromo-3-methylphenoxy)butan-1-amine—a substituted aromatic ring, an ether linkage, a flexible alkyl chain, and a primary amine—makes it a valuable scaffold in the synthesis of more complex molecules.[1]
Chemical Structure Elucidation
The molecule consists of a butan-1-amine core connected via an ether linkage at its fourth carbon to a 4-bromo-3-methylphenol ring. The primary amine group provides a key site for further chemical modification, while the brominated aromatic ring offers opportunities for cross-coupling reactions and metabolic modulation.
Figure 1: Chemical Structure of the Molecule.
Key Identifiers and Physicochemical Data
Quantitative data for 4-(4-Bromo-3-methylphenoxy)butan-1-amine are summarized below. These parameters are critical for planning synthetic transformations, purification procedures, and formulation studies.
Soluble in organic solvents (e.g., DCM, MeOH, DMSO)
N/A
Boiling Point
Not determined
N/A
Melting Point
Not determined
N/A
Rationale in Drug Discovery and Medicinal Chemistry
The structural motifs within this compound are frequently employed in the design of new therapeutic agents. Understanding the contribution of each component is key to appreciating its utility.
The Phenoxy-Alkylamine Scaffold
The phenoxy-alkylamine core is a privileged scaffold found in numerous biologically active compounds. The ether linkage provides metabolic stability compared to an ester, while the alkyl chain's length and flexibility can be optimized to achieve desired interactions with biological targets. The terminal primary amine is a versatile handle for constructing amides, sulfonamides, or for reductive amination to introduce further complexity.[3]
The Halogen Effect: Significance of the Bromo-Substituent
The introduction of halogen atoms, particularly bromine, is a well-established strategy in drug design.[4] The bromine atom on the phenyl ring significantly increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability. Furthermore, bromine can act as a bioisostere for other groups, engage in halogen bonding to improve target affinity, and block sites of metabolism, thereby extending the compound's half-life.[4]
Proposed Synthetic Pathway
The synthesis of 4-(4-Bromo-3-methylphenoxy)butan-1-amine can be efficiently achieved via a Williamson ether synthesis, a robust and well-understood reaction in organic chemistry.
Retrosynthetic Analysis & Workflow
The most logical disconnection is at the ether bond, breaking the molecule down into two readily available or easily synthesized precursors: 4-bromo-3-methylphenol and a C4-building block bearing a terminal amine (or a precursor) and a leaving group.
Figure 2: Proposed Synthetic Workflow Diagram.
Detailed Experimental Protocol
This protocol describes a reliable two-step synthesis starting from commercially available materials. It incorporates in-process checks and purification steps to ensure high purity of the final product.
Step 1: Synthesis of 2-(4-(4-bromo-3-methylphenoxy)butyl)isoindoline-1,3-dione (Protected Intermediate)
Reagent Preparation: To a 250 mL round-bottom flask, add 4-bromo-3-methylphenol (1.87 g, 10 mmol)[5], N-(4-bromobutyl)phthalimide (3.11 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
Reaction: Equip the flask with a reflux condenser and stir the mixture vigorously. Heat the reaction to reflux (approx. 60-65 °C) and maintain for 16-24 hours.
Causality Insight: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Using a slight excess of the electrophile ensures complete consumption of the starting phenol. The phthalimide group protects the amine from participating in side reactions.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the 4-bromo-3-methylphenol spot indicates reaction completion.
Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain a crude solid.
Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (starting from 9:1). Combine the fractions containing the desired product and evaporate the solvent to yield the phthalimide-protected intermediate as a white solid.
Step 2: Deprotection to Yield 4-(4-Bromo-3-methylphenoxy)butan-1-amine
Reagent Preparation: Dissolve the product from Step 1 (e.g., 8 mmol) in 80 mL of ethanol in a 250 mL round-bottom flask.
Deprotection: Add hydrazine monohydrate (1.2 mL, 24 mmol, 3 equivalents) dropwise to the stirred solution at room temperature.
Causality Insight: Hydrazine is a classic reagent for cleaving a phthalimide protecting group. It attacks the carbonyls, leading to the formation of a stable phthalhydrazide precipitate and liberating the free primary amine.[6]
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
Work-up: Cool the reaction mixture to room temperature and filter off the precipitate. Wash the solid with a small amount of cold ethanol.
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 50 mL of DCM and wash with 1M NaOH (2 x 25 mL) to remove any remaining phthalhydrazide, followed by a brine wash (25 mL).
Final Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 4-(4-Bromo-3-methylphenoxy)butan-1-amine. The product can be further purified by vacuum distillation if necessary.
Potential Applications and Future Directions
4-(4-Bromo-3-methylphenoxy)butan-1-amine is not an end-product but a strategic intermediate. Its primary value lies in its utility as a starting material for generating libraries of more complex molecules for high-throughput screening.
CNS Agents: The phenoxy-alkylamine scaffold is present in various compounds targeting serotonin and norepinephrine transporters. This intermediate could be used to synthesize novel antidepressants or anxiolytics.
Anticancer Research: The bromo-substituent allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the attachment of other complex aromatic or heterocyclic systems to build novel kinase inhibitors or other anticancer agents.[7]
Antimicrobial Agents: The primary amine can be elaborated into guanidinium or other cationic groups, a strategy often used in the development of antimicrobial peptide mimics that target bacterial cell membranes.[8]
Future work will likely focus on utilizing this building block in parallel synthesis and diversity-oriented synthesis campaigns to explore vast chemical spaces efficiently.
References
PrepChem. Synthesis of 4-bromo-N-(4-hydroxyphenyl)butanamide. [Link]
A Technical Guide to the Solubility Profiling of Brominated Phenoxybutyl Amines in Organic Solvents for Pharmaceutical Development
Abstract The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its downstream developability, impacting everything from route of administration and bioavaila...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its downstream developability, impacting everything from route of administration and bioavailability to formulation and manufacturing. Brominated phenoxybutyl amines represent a class of compounds with significant potential in medicinal chemistry, often characterized by their complex lipophilic and polar functionalities. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate the solubility of these compounds in organic solvents. We will use a representative molecule, 4-bromo-N-(4-phenoxybutyl)aniline, to illustrate the core principles and methodologies. This document details the theoretical underpinnings of solubility, provides a rigorous, step-by-step experimental protocol based on the gold-standard shake-flask method, outlines data analysis and presentation, and emphasizes the necessary safety considerations for handling such compounds.
Introduction: Solubility as a Cornerstone of Drug Development
An API's journey from a promising lead compound to a viable drug product is fraught with physicochemical challenges. Among the most fundamental of these is solubility. Poor solubility can lead to low bioavailability, erratic absorption, and significant hurdles in developing stable and effective formulations. For the class of brominated phenoxybutyl amines, the presence of a lipophilic phenoxybutyl tail, a polar amine group, and a heavy bromine atom creates a unique solubility profile that requires careful characterization.
Understanding a compound's solubility in various organic solvents is crucial for:
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
Formulation Science: Developing amorphous solid dispersions, lipid-based formulations, or other advanced delivery systems.
Preclinical Studies: Preparing accurate dosing solutions for in vitro and in vivo assays.
This guide provides the theoretical basis and practical instruction for executing a robust solubility assessment.
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The structure of our model compound, 4-bromo-N-(4-phenoxybutyl)aniline, offers a perfect case study.
Phenoxybutyl and Bromophenyl Groups: These large, non-polar moieties contribute significantly to the molecule's lipophilicity. They will favor interactions with non-polar or weakly polar aprotic solvents (e.g., toluene, dichloromethane) through van der Waals forces.
Secondary Amine (-NH-) Group: This group is a key modulator of solubility. It can act as a hydrogen bond donor, promoting solubility in protic solvents (e.g., alcohols like ethanol and methanol). It can also act as a hydrogen bond acceptor.
Ether Linkage (-O-): The oxygen atom can act as a hydrogen bond acceptor, enhancing solubility in protic solvents.
Overall Polarity: The molecule possesses a significant dipole moment, suggesting that highly polar aprotic solvents (e.g., DMSO, DMF) will be effective at solvating it.
Based on this analysis, we can hypothesize a solubility spectrum. Solubility is expected to be low in purely non-polar aliphatic solvents (e.g., hexane) and high in polar aprotic and protic solvents.
Experimental Protocol: The Equilibrium Shake-Flask Method
The isothermal shake-flask method is a globally recognized standard for determining the solubility of compounds. It is reliable, relatively straightforward, and provides thermodynamically sound equilibrium solubility data.
Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Dimethyl Sulfoxide (DMSO)).
Equipment:
Analytical balance (readable to 0.01 mg)
Thermostatic orbital shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).
Glass vials or flasks with screw caps (e.g., 10-20 mL)
Calibrated positive displacement pipettes
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method for concentration measurement.
Volumetric flasks and appropriate glassware for standard preparation.
Step-by-Step Procedure
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.
Addition of Solute: Add an excess amount of the solid 4-bromo-N-(4-phenoxybutyl)aniline to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.
Addition of Solvent: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial containing the excess solid.
Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A preliminary kinetic study can determine the optimal time, but 24 to 48 hours is typical for many compounds. It is crucial that agitation is vigorous enough to ensure good mixing but not so vigorous as to cause mechanical dispersion of the solid particles.
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours. This allows the undissolved solid to settle, leaving a clear, saturated supernatant.
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles. A known dilution may be necessary to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations of 4-bromo-N-(4-phenoxybutyl)aniline in the same solvent.
Calculation: The solubility (S) is calculated using the following formula:
S (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Self-Validation and Trustworthiness
Visual Confirmation: At the end of the experiment, there must be visible solid remaining in the vial.
Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant at the later time points.
Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the results are statistically significant.
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for the Shake-Flask Solubility Measurement.
Data Presentation and Interpretation
The collected solubility data should be presented in a clear and concise table. This allows for easy comparison across different solvents and aids in the selection of appropriate solvent systems for various applications.
Table 1: Hypothetical Solubility Data for 4-bromo-N-(4-phenoxybutyl)aniline at 25°C
Solvent
Solvent Class
Dielectric Constant (Approx.)
Solubility (mg/mL)
Solubility (mol/L)
Hexane
Non-polar Aliphatic
1.9
< 0.1
< 0.0003
Toluene
Non-polar Aromatic
2.4
15.2
0.045
Dichloromethane (DCM)
Weakly Polar Aprotic
9.1
85.6
0.255
Acetone
Polar Aprotic
21
210.5
0.628
Acetonitrile (ACN)
Polar Aprotic
37.5
155.3
0.463
Ethanol (EtOH)
Polar Protic
24.5
120.8
0.360
Methanol (MeOH)
Polar Protic
33
180.1
0.537
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
47
> 500
> 1.49
Note: Data are hypothetical for illustrative purposes. Molar mass of 4-bromo-N-(4-phenoxybutyl)aniline: 335.25 g/mol .
This data allows for the creation of a solvent selection guide based on the required concentration for a specific application.
Logical Framework for Solvent Selection
The choice of a solvent is a multi-factorial decision. The following diagram illustrates a decision-making process.
Caption: Decision Tree for Application-Specific Solvent Selection.
Safety and Handling Considerations
Brominated aromatic amines require careful handling due to their potential toxicity. Always consult the Safety Data Sheet (SDS) for any specific compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated waste streams should be segregated.
Weighing: When weighing solid material, use a weighing enclosure or fume hood to prevent aerosolization.
Conclusion
The systematic determination of organic solvent solubility is a non-negotiable step in the early-phase development of brominated phenoxybutyl amines and other challenging APIs. By combining theoretical structural analysis with rigorous experimental methods like the shake-flask protocol, researchers can build a comprehensive solubility profile. This data is foundational for making informed decisions in process chemistry, formulation, and preclinical development, ultimately de-risking the path to a successful drug product. The methodologies and frameworks presented here provide a robust and scientifically sound approach to this critical task.
References
Title: OECD Guideline 105: Water Solubility
Source: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties
URL: [Link]
Title: Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Exploratory
Navigating the Uncharted: A Technical Safety and Hazard Guide for 4-(4-Bromo-3-methylphenoxy)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound and its Context 4-(4-Bromo-3-methylphenoxy)butan-1-amine, with CAS number 1555524-42-9, is a compound of interest w...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and its Context
4-(4-Bromo-3-methylphenoxy)butan-1-amine, with CAS number 1555524-42-9, is a compound of interest within the realms of synthetic and medicinal chemistry.[1] Its structure, featuring a brominated methylphenoxy group linked to a primary amine via a butyl chain, suggests its potential as a versatile building block in the development of novel therapeutic agents and functional materials. The presence of the brominated aromatic ring and the terminal primary amine are key reactive handles for further chemical modifications.
Part 1: Hazard Identification and Analysis
Due to the absence of a specific Safety Data Sheet (SDS) for 4-(4-Bromo-3-methylphenoxy)butan-1-amine, this section outlines anticipated hazards based on the known properties of similar chemical entities.
Anticipated GHS Hazard Classification
Based on an analysis of related compounds, the following Globally Harmonized System (GHS) classifications are anticipated. It is crucial to handle this compound as if it possesses these hazards.
Hazard Class
Anticipated Hazard Statement
Rationale based on Analogous Compounds
Skin Corrosion/Irritation
Causes skin irritation. [2][3] Potentially Causes severe skin burns. [4]
Brominated aromatic compounds frequently cause skin irritation.[2][3] Primary amines are known to be corrosive and can cause severe skin burns.
While data is limited, related compounds show potential for oral toxicity.[5]
Hazardous to the Aquatic Environment
Potentially harmful to aquatic life with long-lasting effects.
Brominated organic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[6][7]
Chemical Structure and Hazard Visualization
The following diagram illustrates the chemical structure of 4-(4-Bromo-3-methylphenoxy)butan-1-amine, highlighting the key functional groups that contribute to its potential reactivity and hazards.
Caption: Chemical structure highlighting hazardous functional groups.
Part 2: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is paramount when working with a compound of unknown toxicity. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
Ventilation: All handling of 4-(4-Bromo-3-methylphenoxy)butan-1-amine, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[8]
Containment: Use of a glove box is recommended for procedures with a higher risk of aerosolization or for handling larger quantities.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential. The following table outlines the minimum required PPE.
Body Part
Protection
Standard
Rationale
Hands
Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[8]
ASTM F739
To prevent skin contact with a potential corrosive and irritant.
Eyes/Face
Safety glasses with side shields and a face shield.[9]
ANSI Z87.1
To protect against splashes of a potential eye corrosive.
A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of inhalation, especially in the absence of adequate engineering controls.[9]
NIOSH
To prevent respiratory irritation.
Safe Handling and Storage Workflow
The following diagram outlines the standard operating procedure for handling and storing 4-(4-Bromo-3-methylphenoxy)butan-1-amine.
Caption: Recommended workflow for safe handling and storage.
Part 3: Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
Exposure Route
Action
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Spill and Leak Response
Evacuate: Immediately evacuate the area of all non-essential personnel.
Ventilate: Ensure the area is well-ventilated, if safe to do so.
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
Collect: Carefully collect the absorbed material into a designated, labeled waste container using non-sparking tools.[8]
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Report: Report the incident to the appropriate environmental health and safety personnel.
Conclusion: A Commitment to a Culture of Safety
The responsible use of novel chemical entities like 4-(4-Bromo-3-methylphenoxy)butan-1-amine is fundamental to scientific progress. While this compound holds promise as a synthetic intermediate, its potential hazards must be respected. By adhering to the principles of hazard anticipation, risk mitigation, and emergency preparedness outlined in this guide, researchers can foster a culture of safety that protects themselves, their colleagues, and the environment. Continuous vigilance and a conservative approach to handling are the cornerstones of safe and successful research.
The Phenoxyalkylamine Motif: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The phenoxyalkylamine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenoxyalkylamine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive overview of this critical building block, delving into its fundamental physicochemical properties, robust synthetic methodologies, and extensive applications across diverse therapeutic areas. We will explore the nuanced structure-activity relationships (SAR) that govern its biological effects, with detailed case studies on its role in iconic drug classes such as β-blockers and selective serotonin reuptake inhibitors (SSRIs). Furthermore, this paper furnishes detailed experimental protocols and visual diagrams to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutics.
The Phenoxyalkylamine Scaffold: A Profile of a Privileged Structure
The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one type of biological receptor or enzyme.[1][3] The phenoxyalkylamine core, characterized by an aryloxy group connected via an alkyl linker to an amine, perfectly embodies this concept. Its prevalence in therapeutics stems from a combination of favorable attributes:
Structural and Conformational Features: The ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations and optimize its fit within a binding pocket. The distance and geometry between the aromatic ring and the basic nitrogen atom are critical parameters that can be readily tuned by modifying the length and substitution of the alkyl chain.
Key Pharmacophoric Elements: The scaffold presents several key features for molecular recognition:
Aromatic Ring: Serves as a versatile anchor, participating in π-π stacking, hydrophobic, and van der Waals interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the target protein.
Ether Oxygen: Acts as a potent hydrogen bond acceptor, a crucial interaction point in many ligand-receptor complexes.
Alkylamine Side Chain: The terminal amine is typically protonated at physiological pH, forming a positively charged ammonium ion. This enables strong ionic interactions or salt bridges with acidic residues like Aspartic acid or Glutamic acid, which are common in receptor binding sites.[4][5]
These combined features make the phenoxyalkylamine motif an exceptionally effective template for designing molecules that can potently and selectively interact with G-protein coupled receptors (GPCRs) and neurotransmitter transporters, among other target classes.[2]
Synthetic Routes to Phenoxyalkylamine Building Blocks
The construction of the phenoxyalkylamine core is well-established in organic synthesis, with two primary methods dominating the landscape: the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice between these routes is often dictated by the steric hindrance of the reactants, the desired stereochemistry, and the presence of other functional groups.
Williamson Ether Synthesis
This classical and widely used method involves the SN2 reaction between a phenoxide ion and an alkyl halide (or a derivative with a good leaving group, like a tosylate).[6][7][8]
Mechanism & Rationale:
The reaction begins with the deprotonation of a phenol using a suitable base (e.g., NaOH, KOH, NaH) to generate a highly nucleophilic phenoxide. This nucleophile then attacks the electrophilic carbon of an amino-alkyl halide, displacing the halide and forming the characteristic ether bond.[7] For this SN2 reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions.[8]
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative, particularly for more sterically hindered substrates or when inversion of stereochemistry at an alcohol center is desired.[9][10] It facilitates the condensation of a primary or secondary alcohol with a nucleophile, in this case, a phenol, under mild, neutral conditions.[10]
Mechanism & Rationale:
The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct.[11] Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol, converting the hydroxyl group into a good leaving group.[9][10] The phenoxide, formed in situ, then displaces this activated group, resulting in the desired ether with a clean inversion of stereochemistry at the alcohol's carbon atom.[9] This stereochemical control is a significant advantage of the Mitsunobu reaction in the synthesis of chiral drugs.
Diagram 1: Key Synthetic Pathways to Phenoxyalkylamines
Caption: Major synthetic routes for phenoxyalkylamine construction.
Therapeutic Applications & Case Studies
The versatility of the phenoxyalkylamine scaffold is evident in its presence across a multitude of drug classes. Below, we examine its role in two major therapeutic areas.
Case Study: β-Adrenergic Blockers (β-Blockers)
The discovery of β-blockers revolutionized the treatment of cardiovascular diseases like hypertension, angina, and arrhythmias.[12] Many first and second-generation β-blockers are aryloxypropanolamines, a specific subset of phenoxyalkylamines.
Pharmacophore and SAR: The archetypal β-blocker pharmacophore consists of an aromatic ring (often a substituted phenyl or naphthyl group), connected via an -O-CH₂-CH(OH)-CH₂- linker to a secondary amine, typically bearing a bulky substituent like an isopropyl or tert-butyl group.
The aryloxy group provides the initial binding anchor.
The hydroxyl group on the propanolamine chain is critical for activity, forming a key hydrogen bond with an aspartate residue in the β-adrenergic receptor.
The secondary amine forms the crucial ionic bond with another aspartate residue in the binding pocket.[5]
The bulky N-alkyl substituent (e.g., isopropyl in Propranolol) is essential for high affinity and β-receptor antagonism, as it enhances binding selectivity over α-receptors.[5]
Cardioselectivity (a preference for β₁ receptors in the heart over β₂ receptors in the lungs) can be achieved by specific substitutions on the phenyl ring.[13] For example, para-substitution, as seen in Atenolol and Metoprolol, often confers β₁-selectivity, which can be advantageous in patients with respiratory conditions like asthma.
Case Study: Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs are the most widely prescribed class of antidepressants. Several prominent members of this class, including Fluoxetine (Prozac) and Paroxetine (Paxil), feature a phenoxyalkylamine core.
Mechanism of Action: Depression is linked to reduced levels of the neurotransmitter serotonin (5-HT) in the synaptic cleft.[14] SSRIs function by selectively blocking the serotonin transporter (SERT), a protein responsible for reabsorbing serotonin from the synapse back into the presynaptic neuron.[15][16] This inhibition increases the concentration and duration of serotonin in the synapse, enhancing neurotransmission.[17]
Pharmacophore and SAR: In SSRIs like Fluoxetine, the phenoxypropylamine structure is critical for high-affinity binding to SERT.
The protonated amine is thought to interact with a key aspartate residue (Asp98) in the transporter's binding site.
The phenoxy ring and its substituents engage with hydrophobic and aromatic pockets within SERT. For Fluoxetine, the trifluoromethyl (-CF₃) group at the para-position of the phenyl ring is crucial for its potency and selectivity. This electron-withdrawing group significantly influences the electronic properties of the ring and its interactions within the binding site.
Table 1: Prominent Drugs Featuring the Phenoxyalkylamine Scaffold
Drug Name
Class
Therapeutic Application
Key Structural Features
Propranolol
Non-selective β-Blocker
Hypertension, Angina, Arrhythmia
Naphthyloxypropanolamine with N-isopropyl group
Atenolol
Cardioselective β₁-Blocker
Hypertension, Angina
Para-substituted phenoxypropanolamine
Fluoxetine
SSRI
Major Depressive Disorder, OCD
3-Phenoxy-3-phenylpropylamine with a p-CF₃ group
Paroxetine
SSRI
Major Depressive Disorder, Anxiety
Complex piperidine-containing phenoxyalkylamine
Atomoxetine
NRI
ADHD
2-Methylphenoxy-3-phenylpropylamine
Diagram 2: Pharmacophoric Interactions of Phenoxyalkylamines
Caption: Key ligand-receptor interactions of the scaffold.
Experimental Protocols
This section provides a representative, self-validating protocol for the synthesis of a phenoxypropylamine building block via the Williamson Ether Synthesis.
Protocol: Synthesis of 1-(3-chlorophenoxy)-3-(dimethylamino)propane
Rationale: This protocol illustrates a straightforward synthesis of a common phenoxyalkylamine intermediate. Potassium carbonate is chosen as a moderately strong base to deprotonate the phenol without causing unwanted side reactions with the alkyl halide. Acetone is a suitable polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add 3-chlorophenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
Add anhydrous acetone to the flask until the solids are suspended (approx. 10 mL per gram of phenol).
Add 3-dimethylamino-1-propyl chloride hydrochloride (1.0 eq) to the stirring suspension. Note: The excess K₂CO₃ serves to both deprotonate the phenol and neutralize the HCl salt of the amine.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C).
Maintain the reflux with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete (as indicated by the consumption of the starting phenol), cool the mixture to room temperature.
Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid filter cake with a small amount of acetone.
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
Work-up: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(3-chlorophenoxy)-3-(dimethylamino)propane.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Outlook
The phenoxyalkylamine scaffold remains a highly valuable and enduring motif in drug discovery. Its synthetic accessibility and inherent pharmacophoric features ensure its continued use in the development of new chemical entities targeting a wide range of diseases. Future innovations will likely focus on incorporating this privileged core into more complex, three-dimensional structures to explore new areas of chemical space and engage with challenging biological targets.[18][19] The development of novel synthetic methodologies that allow for more diverse and precise substitution patterns on both the aromatic ring and the alkylamine chain will further expand the utility of these essential building blocks in the ongoing quest for safer and more effective medicines.
References
Shulgin, A. T., & Dyer, D. C. (1974). Structure-activity relationships in psychotomimetic phenylalkylamines. Journal of Medicinal Chemistry, 17(10), 1100–1111. [Link]
Gupta, J. P., & Singhal, U. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236–1238. [Link]
Organic Synthesis. (n.d.). Mitsunobu reaction. Organic-synthesis.org. Retrieved from [Link]
Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic-chemistry.org. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Experiment 06: Williamson Ether Synthesis. University of Colorado Boulder Department of Chemistry. Retrieved from [Link]
Zhorov, B. S., & Tikhonov, D. B. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. Journal of Biological Chemistry, 284(41), 28388–28401. [Link]
University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. University of Missouri–St. Louis Department of Chemistry. Retrieved from [Link]
BYJU'S. (n.d.). Williamson Ether Synthesis. BYJU'S. Retrieved from [Link]
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 185. [Link]
Smith, L. H., & Tucker, H. (1977). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 20(12), 1653–1656. [Link]
van de Witte, S. V., & van der Goot, H. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1335–1347. [Link]
ResearchGate. (n.d.). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT 2A Receptors. ResearchGate. Retrieved from [Link]
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]
Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 103, 129654. [Link]
Wikipedia. (n.d.). Beta blocker. Wikipedia. Retrieved from [Link]
Gomez Angel, A. R. (2018). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of York. Retrieved from [Link]
Zanos, P., et al. (2021). Hydroxynorketamines: Pharmacology and Potential Therapeutic Applications. Pharmacological Reviews, 73(2), 937–977. [Link]
ResearchGate. (n.d.). Basic structure of Phenylalkylamine Hallucinogens and substituent positions. ResearchGate. Retrieved from [Link]
Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. Retrieved from [Link]
Grygorenko, O. O., et al. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemistry – An Asian Journal, 16(10), 1216-1262. [Link]
Uddin, M. S., et al. (2020). Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases. Molecules, 25(23), 5545. [Link]
BioSolveIT. (n.d.). Scaffold-Based Drug Design. BioSolveIT. Retrieved from [Link]
Hashemi, P., et al. (2012). Acute selective serotonin reuptake inhibitors regulate the dorsal raphe nucleus causing amplification of terminal serotonin release. Journal of Neurochemistry, 123(4), 569–578. [Link]
Dimova, D., & Bajorath, J. (2013). Structural and Activity Profile Relationships Between Drug Scaffolds. Journal of Medicinal Chemistry, 56(1), 23–33. [Link]
Rutter, J. J., & Auerbach, S. B. (1993). The presence of a serotonin uptake inhibitor alters pharmacological manipulations of serotonin release. Neuroscience, 52(2), 295–301. [Link]
Lee, Y. J., et al. (2011). Therapeutic applications of compounds in the Magnolia family. Pharmacology & Therapeutics, 130(2), 157–176. [Link]
Zhang, D., et al. (2021). Therapeutic Applications of Nanozymes in Chronic Inflammatory Diseases. Journal of Nanomaterials, 2021, 9964585. [Link]
An In-Depth Technical Guide to 4-(4-Bromo-3-methylphenoxy)butan-1-amine Derivatives: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract Derivatives of 4-(4-bromo-3-methylphenoxy)butan-1-amine represent a compelling class of molecules with significant potential in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 4-(4-bromo-3-methylphenoxy)butan-1-amine represent a compelling class of molecules with significant potential in medicinal chemistry. This technical guide provides a comprehensive literature review of their synthesis, spectroscopic characterization, and potential biological activities. By leveraging established synthetic methodologies such as the Williamson ether synthesis and reductive amination, this document outlines detailed protocols for the preparation of these compounds. Furthermore, it delves into the expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS) that are crucial for their structural elucidation. The guide culminates in a discussion of their potential therapeutic applications, drawing parallels with structurally related compounds exhibiting anticancer, antimicrobial, and neurological activities. This document serves as a foundational resource for researchers aiming to explore the chemical space and pharmacological promise of these novel derivatives.
Introduction: The Rationale for Investigating 4-(4-Bromo-3-methylphenoxy)butan-1-amine Derivatives
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of research in medicinal chemistry. The 4-(4-bromo-3-methylphenoxy)butan-1-amine scaffold integrates several key pharmacophoric features that suggest a high potential for biological activity. The phenoxybutan-1-amine core is present in a variety of biologically active molecules, and the specific substitution pattern of a bromo and a methyl group on the phenyl ring offers unique electronic and steric properties that can influence receptor binding and metabolic stability.
The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its lipophilicity can also enhance membrane permeability. The methyl group provides a small lipophilic region and can influence the conformation of the molecule. The flexible butan-1-amine side chain allows for various interactions with biological targets.
This guide provides a detailed exploration of the synthesis, characterization, and potential biological relevance of this promising class of compounds, aiming to stimulate further research and development in this area.
Synthetic Strategies: A Two-Step Approach
The synthesis of 4-(4-bromo-3-methylphenoxy)butan-1-amine derivatives can be efficiently achieved through a two-step synthetic sequence. This approach combines the Williamson ether synthesis to construct the core ether linkage, followed by reductive amination to introduce the desired amine functionality.
Step 1: Williamson Ether Synthesis of 4-(4-Bromo-3-methylphenoxy)butanal
The initial step involves the formation of the ether bond between 4-bromo-3-methylphenol and a suitable four-carbon building block. A common and effective method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][2] For the synthesis of the aldehyde precursor, 4-bromobutanal or a protected form is required.
Experimental Protocol: Synthesis of 4-(4-Bromo-3-methylphenoxy)butanal
To a solution of 4-bromo-3-methylphenol (1.0 eq.) in anhydrous DMF, sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.
4-chlorobutanal dimethyl acetal (1.1 eq.) is then added dropwise to the reaction mixture.
The reaction is heated to 80 °C and stirred for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is then subjected to acidic hydrolysis (e.g., with 1M HCl in THF/water) to deprotect the acetal and yield 4-(4-bromo-3-methylphenoxy)butanal.
Purification by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) affords the pure aldehyde.
Step 2: Reductive Amination to Synthesize 4-(4-Bromo-3-methylphenoxy)butan-1-amine and its Derivatives
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[3][4] This reaction proceeds through the formation of an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.[5] For the synthesis of the parent primary amine, ammonia can be used. For N-substituted derivatives, the corresponding primary or secondary amine is employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents due to their selectivity for the iminium ion over the starting aldehyde.[6]
Experimental Protocol: Synthesis of 4-(4-Bromo-3-methylphenoxy)butan-1-amine
To a solution of 4-(4-bromo-3-methylphenoxy)butanal (1.0 eq.) in methanol, ammonium acetate (10 eq.) is added.
The mixture is stirred at room temperature for 1 hour to facilitate the formation of the imine intermediate.
Sodium cyanoborohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred at room temperature for an additional 12-16 hours. The pH of the reaction should be maintained between 6 and 7.
The solvent is removed under reduced pressure.
The residue is taken up in water and the pH is adjusted to >10 with 1M NaOH.
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
Purification by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, often with a small percentage of ammonium hydroxide to prevent tailing) yields the pure 4-(4-bromo-3-methylphenoxy)butan-1-amine.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 4-(4-bromo-3-methylphenoxy)butan-1-amine derivatives.
Spectroscopic Characterization
The structural elucidation of the synthesized derivatives relies on a combination of spectroscopic techniques. Below are the expected characteristic signals for the parent compound, 4-(4-bromo-3-methylphenoxy)butan-1-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the protons of the butoxy chain, and the amine protons.
Aromatic Protons: The three protons on the substituted phenyl ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of δ 6.8-7.5 ppm.
Methyl Protons: The methyl group will present as a singlet at approximately δ 2.3 ppm.
Butoxy Chain Protons: The four sets of methylene protons will appear as multiplets in the range of δ 1.6-4.0 ppm. The protons adjacent to the oxygen (-O-CH₂-) will be the most downfield (around δ 4.0 ppm), while the protons adjacent to the nitrogen (-CH₂-NH₂) will be around δ 2.8-3.0 ppm.
Amine Protons: The primary amine protons will typically appear as a broad singlet between δ 1.0-3.0 ppm, which will disappear upon D₂O exchange.[7]
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), including the carbon bearing the bromine atom (which will be shifted upfield compared to the others) and the carbon attached to the ether oxygen (downfield).
Methyl Carbon: A signal around δ 16-20 ppm.
Butoxy Chain Carbons: Four signals for the methylene carbons, with the carbon attached to the oxygen appearing around δ 67-70 ppm and the carbon attached to the nitrogen around δ 40-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[8][9]
N-H Stretch: For a primary amine, two bands are expected in the region of 3300-3500 cm⁻¹.[4][7]
C-O Stretch: A strong absorption band for the aryl-alkyl ether will be observed around 1250-1000 cm⁻¹.
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be seen around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.
Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with an almost 1:1 intensity ratio, which is a definitive indicator of a single bromine atom in the molecule.[10]
Fragmentation: Common fragmentation pathways for ethers include cleavage of the C-O bond. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a characteristic fragmentation pattern.[7]
Table 1: Predicted Spectroscopic Data for 4-(4-Bromo-3-methylphenoxy)butan-1-amine
m/z (%) = 259/261 (M⁺/M⁺+2, 1:1), and other fragment ions.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 4-(4-bromo-3-methylphenoxy)butan-1-amine derivatives are not extensively reported, the structural motifs present suggest several promising avenues for therapeutic investigation.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing a phenoxy moiety. For instance, some phenothiazine derivatives with ether linkages have shown antitumor activity.[11] The presence of a bromine atom can also contribute to cytotoxic effects against cancer cells. Brominated compounds have been shown to induce cell cycle arrest and oxidative stress in cancer cell lines.[12][13] The butan-1-amine side chain can be modified to target specific receptors or enzymes that are overexpressed in cancer cells.
Antimicrobial Activity
Brominated phenolic compounds have demonstrated significant antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The lipophilic nature of the bromo- and methyl-substituted phenyl ring could facilitate the penetration of bacterial cell membranes. The amine functionality could also contribute to antimicrobial action by interacting with negatively charged components of the bacterial cell wall.
Central Nervous System (CNS) Activity
Phenoxyalkylamine derivatives are known to interact with various CNS targets.
Serotonin Receptor Affinity: Many phenethylamine and phenoxyalkylamine analogues exhibit affinity for serotonin (5-HT) receptors.[1][3] The specific substitution pattern on the aromatic ring can modulate the affinity and selectivity for different 5-HT receptor subtypes, which are implicated in mood disorders, anxiety, and psychosis.
Monoamine Oxidase (MAO) Inhibition: The phenoxyalkylamine scaffold is also found in inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters.[14] Inhibition of MAO can be a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[11][15]
Diagram of Potential Biological Targets
Caption: Potential biological targets for 4-(4-bromo-3-methylphenoxy)butan-1-amine derivatives.
Structure-Activity Relationship (SAR) Insights
Based on the literature for related compounds, several hypotheses for the structure-activity relationships of 4-(4-bromo-3-methylphenoxy)butan-1-amine derivatives can be proposed:
Aromatic Substitution: The position and nature of the substituents on the phenyl ring are critical. The 4-bromo and 3-methyl substitution pattern is expected to confer a specific electronic and steric profile that will influence binding to biological targets. Variations in this pattern, such as moving the methyl group or replacing the bromine with another halogen, would likely have a significant impact on activity.
Amine Substitution: The nature of the substituent on the nitrogen atom will greatly influence the pharmacological profile.
Primary Amine (unsubstituted): May provide a key hydrogen bonding interaction.
Secondary and Tertiary Amines: N-alkylation can alter lipophilicity, basicity, and steric bulk, which can fine-tune receptor selectivity and pharmacokinetic properties.
Alkyl Chain Length: The four-carbon linker provides a degree of flexibility. Shortening or lengthening this chain would alter the distance between the aromatic ring and the amine, which is often a critical determinant of activity for receptor ligands.
Conclusion and Future Directions
The 4-(4-bromo-3-methylphenoxy)butan-1-amine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. This guide has outlined robust synthetic strategies, provided a framework for their spectroscopic characterization, and highlighted their potential in oncology, infectious diseases, and neuroscience.
Future research in this area should focus on:
Synthesis of a diverse library of derivatives: Systematically varying the substituents on both the aromatic ring and the amine nitrogen will be crucial for establishing comprehensive structure-activity relationships.
In-depth biological evaluation: Screening these compounds against a panel of cancer cell lines, microbial strains, and CNS receptors will help to identify lead compounds for further development.
Mechanistic studies: Elucidating the precise molecular mechanisms of action for any active compounds will be essential for their optimization and translation into clinical candidates.
By building upon the foundational information presented in this guide, the scientific community can unlock the full therapeutic potential of this intriguing class of molecules.
References
Glennon, R. A., Gessner, G. W., & Teitler, M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of medicinal chemistry, 23(3), 294–299. [Link]
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. OpenStax. [Link]
Illinois State University. (2015). Infrared Spectroscopy. [Link unavailable]
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. [Link unavailable]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
ResearchGate. (2018). Synthesis of 4-substituted butan-1-amines 14 and 16–19. Reagents and... [Link unavailable]
J-GLOBAL. (n.d.). Use of mass spectrometry for the detection and identification of bromine-containing diphenyl ethers. [Link unavailable]
Chaurasiya, N. D., Ganesan, S., Nanayakkara, N. P. D., Dias, L. R. S., Walker, L. A., & Tekwani, B. L. (2012). Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs. Bioorganic & medicinal chemistry letters, 22(4), 1701–1704. [Link]
ResearchGate. (n.d.). Monamine oxidase inhibitory activity of compounds 1-28 a. [Link unavailable]
Yao, R. S., Jiang, L. E., Wu, S. H., Deng, S. S., & Yang, Y. (2013). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society, 60(7), 831-836. [Link unavailable]
ResearchGate. (2022).
YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]
MDPI. (2025). Alkaloids and Their Mechanisms of Action in Cardiovascular Diseases. [Link unavailable]
Hu, J., Zhang, A., & Li, Y. (2002). [Effects of oxyphenamone on myocardial ischemia in cats and rats]. Yao xue xue bao = Acta pharmaceutica Sinica, 37(7), 509–512. [Link unavailable]
Organic Spectroscopy International. (2015). MASS SPECTRUM OF ETHERS. [Link unavailable]
MDPI. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. [Link]
Kim, H. R., Lee, S., Kim, M. O., Lee, J. E., Park, S. B., & Kim, Y. C. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Journal of medicinal chemistry, 63(22), 13866–13881. [Link]
MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
MDPI. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. [Link]
PrepChem.com. (n.d.). Synthesis of 4-(4-hydroxyphenyl)butanol. [Link]
Kim, Y. C., Ji, X., Melman, N., Linden, J., & Jacobson, K. A. (2000). Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors. Journal of medicinal chemistry, 43(6), 1165–1172. [Link]
ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)
ResearchGate. (2022). Synthesis and Characterization of Some New Derivatives starting from Bis (4, 4'-diamino phenoxy) Ethane. [Link unavailable]
ResearchGate. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. [Link unavailable]
Li, F., Yin, C., Chen, J., Liu, J., Xie, X., & Zhang, A. (2009). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Chemical biology & drug design, 74(4), 335–342. [Link]
Jannuzzi, A. T., Yilmaz Goler, A. M., Bayrak, N., Yıldız, M., Yıldırım, H., Karademir Yilmaz, B., Shilkar, D., Venkatesan, R. J., Jayaprakash, V., & TuYuN, A. F. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. International journal of molecular sciences, 23(13), 6987. [Link]
Prezzavento, O., Campisi, A., Ronsisvalle, S., Li Volti, G., & Ronsisvalle, G. (2018). Novel Sigma-1 receptor antagonists: from opioids to small molecules: what is new?. Future medicinal chemistry, 10(2), 231–256. [Link]
The Kinetic Inertness and Conditional Reactivity of Aryl Bromide Linkers: A Technical Guide
Executive Summary In the architecture of complex modalities like PROTACs, Antibody-Drug Conjugates (ADCs), and DNA-Encoded Libraries (DELs), the linker is not merely a bridge; it is a determinant of bioavailability and s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the architecture of complex modalities like PROTACs, Antibody-Drug Conjugates (ADCs), and DNA-Encoded Libraries (DELs), the linker is not merely a bridge; it is a determinant of bioavailability and shelf-life. The aryl bromide (Ar-Br) moiety occupies a unique position in this landscape. Unlike activated esters (e.g., NHS-esters) that hydrolyze rapidly, or alkyl halides that succumb to non-specific nucleophilic attack, the Ar-Br bond functions as a "sleeping giant."
This guide delineates the stability profile of aryl bromide linkers in the presence of primary amines. It establishes that under ambient, metal-free, and dark conditions, the Ar-Br bond is kinetically inert to aminolysis. However, this stability is conditional. We will explore the specific electronic and environmental thresholds where this stability collapses—namely via Nucleophilic Aromatic Substitution (
), photodehalogenation, or trace-metal catalyzed cross-coupling.
Part 1: The Chemical Nature of the Ar-Br Bond
To understand stability, we must first understand the barrier to reaction. The carbon-bromine bond in an aryl system (
-hybridized) is significantly stronger and shorter than in an alkyl system (-hybridized) due to the partial double-bond character imparted by resonance overlap of the bromine lone pairs with the -system.
Why Ar-Br is Inert to Amines (The Baseline)
Primary amines are good nucleophiles, but they cannot simply displace an aryl bromide via the
mechanism. The geometry of the benzene ring prevents the necessary backside attack.[1] Furthermore, the pathway (heterolysis to form a phenyl cation) is energetically prohibitive.
Therefore, in a standard synthesis buffer (pH 7–9, 25°C) without catalysis, an unactivated aryl bromide linker will not react with lysine residues or N-terminal amines. This orthogonality allows Ar-Br linkers to survive cellular environments and early-stage synthetic steps that would destroy other electrophiles.
Part 2: Stability Risk Factors (Failure Modes)
While generally stable, the Ar-Br linker is not invincible. Instability arises through three specific mechanistic "trapdoors."
Risk Factor A: Electronic Activation (
)
The most common stability failure occurs when the aryl ring is electron-deficient. If the Ar-Br linker contains strong electron-withdrawing groups (EWGs) such as nitro (
), cyano (), or carbonyls situated ortho or para to the bromine, the ring becomes susceptible to Nucleophilic Aromatic Substitution () .[2]
Mechanism: The amine attacks the ipso-carbon, forming a resonance-stabilized Meisenheimer complex.
The Stability Rule: If your linker has EWGs, it is unstable toward primary amines. If the ring is electron-neutral or electron-rich, it is stable .
Reactivity Order:
. Note that Ar-Br is more stable than Ar-F in contexts [1].
Risk Factor B: Photolytic Instability
Aryl bromides are chromophores. Upon absorption of UV or blue light, the C-Br bond can undergo homolytic cleavage, generating a highly reactive aryl radical.
Consequence: In the presence of amines (which can act as single-electron donors), this leads to hydrodehalogenation (loss of the linker handle) or non-specific radical coupling [4].
Mitigation: Ar-Br linkers must be stored in amber vials.
Risk Factor C: The "Accidental Buchwald" (Trace Metals)
The Buchwald-Hartwig amination is the gold standard for intentionally coupling Ar-Br to amines. However, trace amounts of Palladium (ppb levels) remaining from previous synthetic steps can catalyze this reaction unintentionally over time, especially in process scale-up [3].
Part 3: Visualizing the Stability Logic
The following diagram illustrates the decision matrix for determining whether an Ar-Br linker will remain stable or degrade.
Figure 1: Mechanistic decision tree for predicting Aryl Bromide linker stability.
Part 4: Experimental Validation Protocols
As a scientist, you should never assume stability based on structure alone. The following "Stress Test" protocol is designed to validate the inertness of your specific Ar-Br linker candidate.
Protocol: The "Amine Challenge" Stress Test
Objective: Quantify the degradation rate of Ar-Br linkers in the presence of excess primary amine.
Reagents:
Test Compound: 10 mM Ar-Br Linker in DMSO.
Challenge Amine: 100 mM n-Butylamine (mimics Lysine side chain) in PBS (pH 7.4).
Internal Standard: Caffeine or Indomethacin (non-reactive reference).
Workflow:
Preparation: Mix Test Compound and Challenge Amine at a 1:10 molar ratio.
Incubation: Split the sample into three vials:
Vial A (Control): Dark, 25°C.
Vial B (Thermal Stress): Dark, 50°C (Accelerates
).
Vial C (Photo Stress): Ambient Light, 25°C.
Sampling: Take aliquots at T=0, 4h, 24h, and 48h. Quench with 0.1% Formic Acid/MeCN.
Analysis: Analyze via UPLC-MS. Monitor for the disappearance of the parent mass (M) and appearance of the aminated product (M-Br+NHR).
Data Interpretation Table:
Observation (48h)
Diagnosis
Recommendation
>98% Parent Remaining
Robust Stability
Proceed to bioconjugation.
Degradation in Vial B only
Susceptibility
Ring is too electron-deficient. Remove EWGs or switch to Ar-Cl.
Degradation in Vial C only
Photosensitivity
Handle in amber glass; manufacturing requires yellow lights.
Degradation in Vial A & B
Trace Metal / Highly Activated
Check reagents for Pd contamination (ICP-MS).
Part 5: Strategic Application in PROTACs
In PROTAC design, Ar-Br linkers are often used as "exit vectors" from the E3 ligase ligand (e.g., VHL or Cereblon binders).
Why use Ar-Br?
It allows for late-stage diversification. You can synthesize the complex E3-ligand core containing the Ar-Br, purify it, and store it. Because the Ar-Br is stable to the amines present in the protein-binding domain, it won't cyclize or polymerize. When ready, you "activate" it using a Palladium catalyst to couple it to the Warhead (POI ligand) [2].
The Critical Check:
Ensure your E3 ligand does not contain a cis-positioned amide or amine that could coordinate with the Palladium during the coupling step, as this can arrest the catalytic cycle or lead to intramolecular cyclization.
) Mechanism
Source: Chemistry LibreTexts
Context: Explains the requirement for electron-withdrawing groups for displacement to occur.[3]
Linkers in PROTACs: Design and Stability
Source: AxisPharm / Precise PEG
Context: Details the role of aromatic linkers in maintaining ternary complex stability.
Buchwald-Hartwig Amination & Trace Metal Effects
Source: Organic Chemistry Portal
Context: Defines the catalytic requirements and the lack of background reaction without Pd.
Photoredox Activation of Aryl Bromides
Source: NIH / PMC
Context: Describes the radical generation mechanism from Ar-Br under light irradiation.
Reactivity of 4-bromo-3-methylphenoxy group in organic synthesis
An In-Depth Technical Guide to the Reactivity of the 4-Bromo-3-Methylphenoxy Group in Organic Synthesis Authored by: A Senior Application Scientist Introduction: Deconstructing the 4-Bromo-3-methylphenoxy Moiety In the l...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Reactivity of the 4-Bromo-3-Methylphenoxy Group in Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: Deconstructing the 4-Bromo-3-methylphenoxy Moiety
In the landscape of organic synthesis, the strategic selection of functionalized aromatic building blocks is a cornerstone of constructing complex molecular architectures. The 4-bromo-3-methylphenoxy group is a versatile scaffold, offering a unique combination of steric and electronic properties that chemists can exploit to achieve specific synthetic outcomes.[1][2] Its utility is prominent in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive analysis of the reactivity of this moiety, grounded in mechanistic principles and supported by field-proven protocols.
The reactivity of the 4-bromo-3-methylphenoxy group is primarily governed by the interplay of three key components: the phenoxy ether oxygen , the bromo substituent , and the methyl group .
Phenoxy Ether (-OAr): The oxygen atom is a strong activating group for electrophilic aromatic substitution due to its ability to donate a lone pair of electrons into the aromatic ring via resonance (+R effect). It is a powerful ortho, para-director.
Bromo Substituent (-Br): As a halogen, bromine is deactivating due to its inductive electron withdrawal (-I effect), yet it also directs incoming electrophiles to the ortho and para positions due to resonance donation of its lone pairs (+R effect). Critically, the C-Br bond serves as a versatile handle for a multitude of cross-coupling reactions.
Methyl Group (-CH₃): This is a weakly activating group that directs ortho and para via hyperconjugation and weak inductive electron donation (+I effect).
The combination of these groups creates a nuanced reactivity map on the aromatic ring, which, when understood, allows for precise and regioselective transformations. This guide will explore the primary modes of reactivity: transformations at the carbon-bromine bond and substitutions on the aromatic ring.
Caption: Key reactivity sites of the 4-bromo-3-methylphenoxy group.
Synthesis of the Core Precursor: 4-Bromo-3-methylphenol
Access to the 4-bromo-3-methylphenoxy moiety typically begins with the synthesis of 4-bromo-3-methylphenol. The most common method is the regioselective bromination of m-cresol.[1] The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups, both being ortho, para-directors, converge to favor substitution at the C4 and C6 positions. By controlling the reaction conditions, selective bromination at the C4 position, which is para to the powerful hydroxyl directing group, can be achieved with high efficiency.
Experimental Protocol: Synthesis of 4-Bromo-3-methylphenol from m-Cresol[3]
Materials:
m-Cresol (1.0 eq)
Glacial Acetic Acid
Bromine (1.0 eq)
Diethyl Ether
Anhydrous Magnesium Sulfate
Heptane
Procedure:
Under a nitrogen atmosphere, dissolve m-cresol in glacial acetic acid within a three-neck flask.
Cool the reaction mixture to approximately 15 °C using an ice bath.
Slowly add bromine dropwise to the stirred solution, ensuring the temperature is maintained at 15 °C.
Continue stirring the reaction at this temperature for 3 hours after the addition is complete.
Pour the reaction mixture into a larger volume of water and transfer to a separatory funnel.
Extract the aqueous layer with diethyl ether.
Combine the organic phases and wash with water until the pH is neutral.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
The resulting residue is triturated with heptane, filtered, and dried to yield 4-bromo-3-methylphenol as a white solid.
I. Reactivity at the Carbon-Bromine Bond: A Gateway to Complexity
The C(sp²)-Br bond is the most versatile functional handle on the 4-bromo-3-methylphenoxy core, primarily serving as an electrophilic partner in a wide array of metal-catalyzed cross-coupling reactions.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis has revolutionized C-C and C-N bond formation, and the 4-bromo-3-methylphenoxy group is an excellent substrate for these transformations.
1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For the 4-bromo-3-methylphenoxy moiety, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups at the C4 position.
Causality Behind Experimental Choices:
Catalyst: A Pd(0) source is required for the initial oxidative addition step. While Pd(PPh₃)₄ can be used directly, combinations of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands are more common as they generate the active Pd(0) species in situ.[3][4]
Ligand: The choice of phosphine ligand is critical. Sterically bulky and electron-rich ligands (e.g., XPhos, SPhos) accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst, leading to higher yields.
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where it activates the organoboron species to form a more nucleophilic boronate complex.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2. Buchwald-Hartwig Amination
This reaction is a premier method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[6][7] The 4-bromo-3-methylphenoxy group can be coupled with a vast array of primary and secondary amines, anilines, and N-heterocycles.
Causality Behind Experimental Choices:
Ligand: The success of Buchwald-Hartwig amination hinges on the use of specialized, sterically hindered biarylphosphine ligands (e.g., XPhos, t-BuXPhos).[8] These ligands promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[9] Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like LiHMDS or Cs₂CO₃ can be used depending on the substrate's functional group tolerance.[8][10]
Solvent: Aprotic, non-polar to moderately polar solvents like toluene or dioxane are typically used to ensure the solubility of the reagents and catalyst complex.[8]
B. Copper-Catalyzed Ullmann Condensation
While often requiring harsher conditions (higher temperatures) than palladium-catalyzed reactions, the Ullmann condensation is a classic and cost-effective method for forming C-O, C-N, and C-S bonds.[11][12] This copper-promoted reaction is particularly useful for synthesizing diaryl ethers or aryl amines.[11][13]
Mechanism and Conditions:
The reaction typically involves a Cu(I) species, which can be generated in situ from copper metal or a Cu(I) salt (e.g., CuI).[13] The mechanism is thought to proceed via oxidative addition of the aryl halide to the Cu(I) center.[13] Modern protocols often use ligands like diamines or phenanthrolines to solubilize the copper catalyst and accelerate the reaction, allowing for lower temperatures.[11]
C. Halogen-Metal Exchange
The bromine atom can be swapped for a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium or tert-butyllithium. This halogen-metal exchange is generally very fast, even at low temperatures, and is often faster than direct proton abstraction (ortho-lithiation) from the ring.[14] The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install new functional groups at the C4 position.[15]
II. Reactivity of the Aromatic Ring
The substituents on the phenoxy ring dictate the regiochemical outcome of reactions directly involving the aromatic system.
A. Electrophilic Aromatic Substitution (EAS)
In an electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring.[16][17] The directing effects of the existing groups on the 4-bromo-3-methylphenoxy ring are as follows:
The combined effect is a strong activation of the ring, with the phenoxy oxygen being the dominant directing group. The available positions for substitution are C2, C5, and C6.
C6 and C2: These positions are ortho to the powerfully activating ether group.
C5: This position is ortho to the bromine and meta to the ether.
Therefore, electrophilic substitution will be strongly directed to the C2 and C6 positions. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at C2 compared to C6, making C6 the most likely site of reaction .
B. Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful regioselective lithiation technique where a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[18][19] The oxygen atom of the phenoxy ether can act as a DMG. This allows for the selective functionalization of the C2 position, which can be difficult to achieve via other methods. This reaction competes with the faster halogen-metal exchange at the C-Br bond. To favor DoM, a less reactive organolithium base or specific reaction conditions might be necessary. However, for substrates with a bromine atom, halogen-metal exchange is typically the dominant pathway.[14]
C. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (like bromide), is generally difficult on electron-rich aromatic rings.[20][21] SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[21][22] The 4-bromo-3-methylphenoxy group lacks such strong electron-withdrawing groups; in fact, it is electron-rich. Therefore, SNAr at the C-Br bond is not a synthetically viable pathway under standard conditions.[23]
The following workflow illustrates how the distinct reactivity modes of the 4-bromo-3-methylphenoxy group can be used sequentially to build molecular complexity.
Caption: A representative synthetic workflow utilizing the 4-bromo-3-methylphenoxy group.
Conclusion
The 4-bromo-3-methylphenoxy group is a highly valuable and predictable building block in modern organic synthesis. Its reactivity is dominated by the C-Br bond, which serves as a robust handle for palladium- and copper-catalyzed cross-coupling reactions, as well as halogen-metal exchange. Simultaneously, the aromatic ring is activated towards electrophilic substitution, with the phenoxy oxygen directing incoming electrophiles primarily to the C6 position. A thorough understanding of the electronic and steric factors governing these transformations empowers researchers, scientists, and drug development professionals to strategically incorporate this moiety into complex target molecules, confident in the regiochemical outcome of their synthetic designs.
References
LookChem. (n.d.). 4-Bromo-3-methylphenol. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. Retrieved from [Link]
Ottokemi. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
Iqbal, M. A., et al. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Organic Chemistry Data. (2026, January 24). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Scribd. (n.d.). 4 - Nucleophilic Aromatic Substitution. Retrieved from [Link]
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Retrieved from [Link]
ResearchGate. (2025, October 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
Squeo, B. M., & Gryko, D. T. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Retrieved from [Link]
Neufeldt, S. R., & Sanford, M. S. (2020). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. PMC. Retrieved from [Link]
Arkat USA. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. Retrieved from [Link]
IOP Conference Series: Materials Science and Engineering. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
Audisio, D., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molbank. Retrieved from [Link]
J&K Scientific LLC. (2025, March 22). Ullmann Reaction. Retrieved from [Link]
BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction. Retrieved from [Link]
Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis. Retrieved from [Link]
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
YouTube. (2021, December 7). Electrophilic Substitution Reactions In Ethers (Bromination, Nitration, Sulphonation, Friedal Craft). Retrieved from [Link]
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
The Lynchpin Linker: A Detailed Guide to the Synthesis and Application of 4-(4-Bromo-3-methylphenoxy)butan-1-amine
Introduction: The Critical Role of Linkers in Modern Drug Discovery In the intricate dance of targeted therapeutics, bifunctional molecules have emerged as powerful choreographers, capable of bringing distinct proteins i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Linkers in Modern Drug Discovery
In the intricate dance of targeted therapeutics, bifunctional molecules have emerged as powerful choreographers, capable of bringing distinct proteins into close proximity to elicit a desired biological outcome. Among these, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention for their ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] The success of these molecular matchmakers hinges on the thoughtful design of their constituent parts: a "warhead" that binds to the target protein, a ligand for an E3 ubiquitin ligase, and, crucially, the linker that tethers them together. This guide focuses on a linker of significant potential, 4-(4-Bromo-3-methylphenoxy)butan-1-amine, providing detailed synthesis protocols and exploring its application in the rational design of targeted therapies.
The structure of 4-(4-Bromo-3-methylphenoxy)butan-1-amine, featuring an aryl-ether motif, provides a balance of rigidity and flexibility, which is critical for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][3] The bromo- and methyl-substituents on the phenyl ring offer avenues for synthetic diversification and can influence the molecule's physicochemical properties, such as solubility and cell permeability. The terminal primary amine serves as a versatile handle for conjugation to a variety of "warhead" molecules.
This document provides a comprehensive, step-by-step guide for the synthesis of this valuable linker, from commercially available starting materials. Furthermore, it delves into the practical applications and considerations for its incorporation into drug discovery pipelines, particularly in the realm of PROTACs.
Synthetic Protocols: From Precursors to the Final Linker
The synthesis of 4-(4-Bromo-3-methylphenoxy)butan-1-amine is a multi-step process that can be logically divided into three key stages:
Synthesis of the Phenolic Precursor: Preparation of 4-bromo-3-methylphenol.
The Core Reaction: Williamson ether synthesis to couple the phenolic precursor with a protected amino-alkyl halide.
Final Deprotection: Removal of the amine protecting group to yield the target linker.
Below are detailed, field-tested protocols for each stage, complete with explanations for key experimental choices.
Stage 1: Synthesis of 4-Bromo-3-methylphenol
The synthesis of the key phenolic intermediate, 4-bromo-3-methylphenol, is achieved through the regioselective bromination of commercially available m-cresol. The methyl group of m-cresol directs the electrophilic bromine to the ortho and para positions. Due to steric hindrance from the methyl group, the para-brominated product is the major isomer.
Protocol 1: Bromination of m-Cresol
Reagent/Solvent
Molecular Weight ( g/mol )
Amount
Moles (mmol)
m-Cresol
108.14
10.8 g
100
Glacial Acetic Acid
60.05
50 mL
-
Bromine
159.81
5.1 mL (16.0 g)
100
Step-by-Step Procedure:
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve m-cresol (10.8 g, 100 mmol) in glacial acetic acid (50 mL).
Cool the reaction mixture to 10-15 °C in an ice-water bath.
Slowly add bromine (5.1 mL, 100 mmol) dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 20 °C.
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.
Once the reaction is complete, pour the reaction mixture into 250 mL of cold water with stirring. A precipitate will form.
Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
Recrystallize the crude product from a minimal amount of hot heptane or ethanol/water to afford 4-bromo-3-methylphenol as a white to off-white solid.
Dry the purified product under vacuum. The expected yield is typically in the range of 60-70%.
Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent provides a polar medium that can solvate the ionic intermediates of the electrophilic aromatic substitution. The controlled, low-temperature addition of bromine is crucial to minimize the formation of di-brominated byproducts.
Stage 2: Williamson Ether Synthesis
The core of the synthesis involves a Williamson ether synthesis, a classic and reliable method for forming ethers.[4][5][6] In this step, the phenoxide of 4-bromo-3-methylphenol acts as a nucleophile, attacking an electrophilic N-protected 4-halobutan-1-amine. To prevent the amine from acting as a competing nucleophile, it is protected with a tert-butyloxycarbonyl (Boc) group.
Protocol 2: Synthesis of N-Boc-4-(4-Bromo-3-methylphenoxy)butan-1-amine
Reagent/Solvent
Molecular Weight ( g/mol )
Amount
Moles (mmol)
4-Bromo-3-methylphenol
187.03
9.35 g
50
N-Boc-4-bromobutan-1-amine
268.16
14.75 g
55
Potassium Carbonate (K₂CO₃)
138.21
10.37 g
75
N,N-Dimethylformamide (DMF)
73.09
100 mL
-
Step-by-Step Procedure:
To a 250 mL round-bottom flask, add 4-bromo-3-methylphenol (9.35 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and N,N-dimethylformamide (DMF) (100 mL).
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
Add N-Boc-4-bromobutan-1-amine (14.75 g, 55 mmol) to the reaction mixture.
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 3:1).
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield N-Boc-4-(4-bromo-3-methylphenoxy)butan-1-amine as a viscous oil or a low-melting solid.
Causality Behind Experimental Choices: Potassium carbonate is a mild base sufficient to deprotonate the phenol without causing unwanted side reactions. DMF is an excellent polar aprotic solvent for S(_N)2 reactions as it effectively solvates the potassium cation, leaving the phenoxide anion more nucleophilic.[5] Using a slight excess of the alkyl halide ensures complete consumption of the more valuable phenolic starting material.
Stage 3: Deprotection of the Amine
The final step is the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions.
Protocol 3: Synthesis of 4-(4-Bromo-3-methylphenoxy)butan-1-amine
Reagent/Solvent
Molecular Weight ( g/mol )
Amount
Moles (mmol)
N-Boc-4-(4-Bromo-3-methylphenoxy)butan-1-amine
374.29
18.7 g
50
Dichloromethane (DCM)
84.93
100 mL
-
Trifluoroacetic Acid (TFA)
114.02
25 mL
-
Step-by-Step Procedure:
Dissolve N-Boc-4-(4-bromo-3-methylphenoxy)butan-1-amine (18.7 g, 50 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (25 mL) to the stirred solution.
Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is no longer visible.
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
Dissolve the residue in dichloromethane (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid.
Wash the organic layer with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4-(4-bromo-3-methylphenoxy)butan-1-amine, as an oil or a solid.
Causality Behind Experimental Choices: Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile Boc group.[7] The reaction is typically clean and proceeds at room temperature. A basic workup is necessary to remove the TFA and isolate the free amine.
Visualization of the Synthesis Workflow
Caption: Synthetic route to the target linker.
Application Notes: Strategic Use in Drug Discovery
The 4-(4-bromo-3-methylphenoxy)butan-1-amine linker is a valuable tool for researchers engaged in the design of bifunctional molecules, particularly PROTACs. Its structural features offer several strategic advantages:
Modulation of Physicochemical Properties: The aromatic ring and the butyl chain contribute to the overall lipophilicity of the linker, which can be crucial for cell permeability. The ether linkage provides a degree of polarity. The bromine and methyl substituents can be systematically varied to fine-tune properties such as solubility and metabolic stability.
Vectorial Control and Conformational Rigidity: The phenoxy group introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation conducive to the formation of a stable and productive ternary complex. The exit vector from the aromatic ring can be a critical determinant of PROTAC efficacy.
Synthetic Versatility: The terminal primary amine is a common and versatile functional group for conjugation to a "warhead" molecule. Standard amide bond formation or reductive amination protocols can be readily employed.[] The bromine atom on the aromatic ring also serves as a synthetic handle for further modifications via cross-coupling reactions, allowing for the introduction of additional functionalities or the exploration of structure-activity relationships.
Linker Length and Flexibility: The four-carbon chain provides a moderate length, which is often a good starting point for PROTAC design. The optimal linker length is target-dependent, and the synthetic route described herein can be adapted to incorporate shorter or longer alkyl chains.
Protocol for Amide Coupling to a Carboxylic Acid-Containing "Warhead"
This protocol describes a general procedure for conjugating the linker to a "warhead" molecule that possesses a carboxylic acid functionality.
In a vial, dissolve the carboxylic acid-containing "warhead" (1.0 mmol) and HATU (1.2 mmol) in DMF (3 mL).
Add DIPEA (3.0 mmol) to the solution and stir for 5-10 minutes at room temperature.
In a separate vial, dissolve 4-(4-bromo-3-methylphenoxy)butan-1-amine (1.1 mmol) in DMF (2 mL).
Add the amine solution to the activated "warhead" solution.
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer, concentrate, and purify the product by preparative HPLC or column chromatography.
Logical Relationship in PROTAC Design
Caption: The role of the linker in PROTAC action.
Conclusion
4-(4-Bromo-3-methylphenoxy)butan-1-amine is a strategically designed linker that offers a compelling combination of synthetic accessibility, tunable physicochemical properties, and versatile conjugation chemistry. The detailed protocols provided in this guide are intended to empower researchers to reliably synthesize this valuable building block and incorporate it into their drug discovery programs. As the field of targeted protein degradation continues to evolve, the rational design of linkers will undoubtedly play an increasingly pivotal role in the development of the next generation of precision medicines.
References
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]
Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. [Link]
Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Link]
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-24. [Link]
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
Otto-kemi. (n.d.). 4-Bromo-3-methylphenol, 98%. Retrieved February 12, 2026, from [Link]
Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. Retrieved February 12, 2026, from [Link]
Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
Chem-Impex. (n.d.). 4-Bromo-3-metilfenol. Retrieved February 12, 2026, from [Link]
Bekele, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23901-23908. [Link]
ResearchGate. (2025). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved February 12, 2026, from [Link]
Foley, D. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
ResearchGate. (2022). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved February 12, 2026, from [Link]
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved February 12, 2026, from [Link]
Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
ResearchGate. (2012). Synthesis of N-Boc,(1,6 aminohexyl) maleimide. Retrieved February 12, 2026, from [Link]
Google Patents. (n.d.). US5981815A - Method for preparing α, ω-bromochloroalkanes.
Yao, W., et al. (2013). 3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o199. [Link]
Application Notes and Protocols for Amide Coupling with 4-(4-Bromo-3-methylphenoxy)butan-1-amine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Amide Bond Formation The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Amide Bond Formation
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and finding ubiquitous application in a vast array of pharmacologically active small molecules.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a kinetically controlled process that necessitates the activation of the carboxylic acid moiety to proceed efficiently under mild conditions.[] This document provides a detailed guide to the procedures for the amide coupling of a specific primary amine, 4-(4-Bromo-3-methylphenoxy)butan-1-amine, with a generic carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying chemical principles and rationale for experimental choices, ensuring both scientific rigor and practical applicability in a research and development setting.
The target amine, 4-(4-Bromo-3-methylphenoxy)butan-1-amine, possesses a primary aliphatic amine, which is a favorable nucleophile for amide coupling. The substituted phenoxy group is sufficiently distanced from the reactive amine center, minimizing significant steric hindrance. However, the overall molecular structure and potential for side reactions necessitate a careful selection of coupling reagents and reaction conditions to ensure high yield and purity of the final amide product.
Choosing the Right Path: A Comparative Analysis of Amide Coupling Reagents
The success of an amide coupling reaction is critically dependent on the choice of the coupling reagent.[] These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine. Two of the most reliable and commonly employed classes of coupling reagents are carbodiimides and uronium/aminium salts.
Carbodiimide-Based Reagents: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct. To mitigate these issues, an additive such as 1-hydroxybenzotriazole (HOBt) is almost always used in conjunction with EDC. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization. The amine then reacts with this activated ester to form the desired amide.[3]
Uronium/Aminium Salt-Based Reagents: The Power of HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of epimerization.[3][4] In the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[3][5] This active ester then readily undergoes nucleophilic attack by the amine to yield the final amide product.[5]
Coupling Reagent System
Mechanism of Action
Advantages
Disadvantages
EDC/HOBt
Forms an O-acylisourea intermediate which is then converted to a more stable HOBt-active ester.
- Water-soluble byproducts are easily removed by aqueous workup.- Cost-effective.
- Can lead to racemization if HOBt is not used.- Slower reaction times compared to HATU.
HATU/DIPEA
Forms a highly reactive OAt-active ester.
- High reactivity and fast reaction times.- Low rates of epimerization.- Particularly effective for challenging couplings.[4]
- More expensive than EDC.- Byproducts can sometimes be challenging to remove.
Visualizing the Mechanisms
To better understand the chemical transformations, the following diagrams illustrate the mechanisms of EDC/HOBt and HATU mediated amide coupling.
Application Note: 4-(4-Bromo-3-methylphenoxy)butan-1-amine as a Versatile Heterobifunctional Building Block for PROTAC Synthesis
Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][] These heterobifunctional molecules are comprised of three distinct components: a "warhead" that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]
While the warhead and anchor provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's success.[1][4] The linker plays a pivotal role in enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[5] Furthermore, the linker's physicochemical properties significantly influence the overall characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability.[4]
This application note introduces 4-(4-Bromo-3-methylphenoxy)butan-1-amine , a versatile and strategic building block for the rational design and synthesis of PROTACs. We will detail its chemical advantages and provide robust, step-by-step protocols for its incorporation into novel PROTAC molecules, enabling researchers to accelerate their drug discovery efforts.
Chemical Profile: 4-(4-Bromo-3-methylphenoxy)butan-1-amine
This molecule is uniquely suited for PROTAC synthesis due to the presence of two orthogonally reactive functional groups: a primary amine and an aryl bromide. This dual functionality allows for a controlled, stepwise conjugation of the warhead and E3 ligase ligands, providing significant synthetic flexibility.
Synthetic Orthogonality: The primary amine is readily functionalized via nucleophilic attack, most commonly through amide bond formation, while the aryl bromide is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for a modular and convergent synthetic approach.
Defined Vector and Length: The butoxy chain provides a four-carbon spacing element, offering a defined initial length for linker design. The phenoxy group introduces a degree of conformational constraint compared to purely aliphatic chains.[4]
Tunable Scaffold: The phenyl ring acts as a rigid component that can be strategically positioned within the PROTAC linker. The methyl group substituent can influence steric interactions and lipophilicity, potentially impacting ternary complex stability and cell permeability.
Synthetic Strategies and Experimental Protocols
The dual reactivity of 4-(4-Bromo-3-methylphenoxy)butan-1-amine allows for two primary synthetic routes to assemble a PROTAC. The choice of strategy often depends on the stability and availability of the functionalized warhead and E3 ligase ligand.
Figure 1: Convergent synthetic routes for PROTAC assembly.
Protocol 1: Amide Coupling via the Primary Amine
This protocol describes the reaction of the amine functional group with a carboxylic acid-derivatized ligand, such as a pomalidomide derivative for recruiting the CRBN E3 ligase.
Objective: To synthesize an intermediate where the E3 ligase ligand is attached via an amide bond.
To a solution of the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. Causality: Pre-activation with HATU forms a highly reactive acyl-intermediate, facilitating efficient amide bond formation and minimizing side reactions.
Add a solution of 4-(4-Bromo-3-methylphenoxy)butan-1-amine (1.1 eq) in anhydrous DMF to the reaction mixture.
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the desired amide-coupled intermediate.
Protocol 2: Suzuki Cross-Coupling via the Aryl Bromide
This protocol details the subsequent (or initial) palladium-catalyzed Suzuki coupling of the aryl bromide with a boronic acid or boronic ester-functionalized warhead.
Objective: To form a carbon-carbon bond between the linker scaffold and the POI ligand.
Materials:
Bromo-functionalized intermediate (from Protocol 1, or the starting building block) (1.0 eq)
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)
1,4-Dioxane and Water (e.g., 4:1 v/v)
Diatomaceous earth
Ethyl Acetate (EtOAc)
Procedure:
In a reaction vessel, combine the bromo-functionalized compound (1.0 eq), the warhead-boronic acid/ester (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and the base (3.0 eq).
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Causality: The palladium catalyst is oxygen-sensitive; removing oxygen prevents catalyst degradation and ensures high catalytic activity.
Add the degassed solvent system (e.g., 1,4-dioxane and water).
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction progress by LC-MS.
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of diatomaceous earth to remove the palladium catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the final PROTAC molecule by preparative HPLC or silica gel column chromatography.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized PROTAC.
Technique
Purpose
Expected Outcome
¹H NMR
Structural confirmation
Peaks corresponding to all protons of the warhead, linker, and E3 ligase ligand.
HRMS
Exact mass verification
Observed m/z value should match the calculated value for the molecular formula.
HPLC
Purity assessment
A single major peak, indicating >95% purity for biological assays.
Application Protocol: In-Cell Protein Degradation Assay
Once synthesized and purified, the PROTAC's primary function—the ability to induce the degradation of the target POI—must be assessed. The Western blot is the gold-standard method for this evaluation.
Figure 2: Standard workflow for evaluating PROTAC-mediated protein degradation.
Objective: To quantify the reduction in target protein levels following treatment with the synthesized PROTAC.
Materials:
Relevant human cell line expressing the POI (e.g., HeLa, HEK293, or a specific cancer cell line)
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
Vehicle control (DMSO)
Complete cell culture medium
RIPA lysis buffer with protease and phosphatase inhibitors
BCA Protein Assay Kit
Primary antibody against the POI
Primary antibody against a loading control (e.g., GAPDH, β-actin)
HRP-conjugated secondary antibody
ECL (Enhanced Chemiluminescence) substrate
Procedure:
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only (DMSO) control. A typical dose-response experiment might include concentrations from 1 nM to 10 µM.
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
Cell Lysis: Wash the cells with ice-cold PBS, then add ice-cold RIPA buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant containing the total protein.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This is a critical step to ensure equal protein loading on the gel.
Western Blotting:
Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg).
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4 °C. Trustworthiness: The loading control is essential to verify that any observed decrease in POI levels is due to specific degradation and not to errors in protein loading.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again, then apply the ECL substrate and image the resulting chemiluminescence.
Data Analysis: Quantify the band intensities using image analysis software. Normalize the POI band intensity to its corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the results to determine the DC₅₀ value (the concentration at which 50% of the protein is degraded).
References
Google. (2026).
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273–312. [Link]
Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Oncology Research and Treatment, 43(10), 273-312. [Link]
Shcherbakov, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC.[Link]
Valenti, A., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.[Link]
Suzuki-Miyaura coupling conditions for 4-(4-Bromo-3-methylphenoxy)butan-1-amine
An Application Guide to the Suzuki-Miyaura Coupling of 4-(4-Bromo-3-methylphenoxy)butan-1-amine Introduction: Navigating Challenges in Late-Stage Functionalization The Suzuki-Miyaura cross-coupling reaction stands as a t...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Suzuki-Miyaura Coupling of 4-(4-Bromo-3-methylphenoxy)butan-1-amine
Introduction: Navigating Challenges in Late-Stage Functionalization
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of carbon-carbon bond formation, prized for its functional group tolerance and reliability.[1][2] For researchers in drug development, its application in late-stage functionalization of complex molecules is invaluable. This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of a challenging substrate: 4-(4-Bromo-3-methylphenoxy)butan-1-amine.
This particular molecule presents a confluence of common synthetic hurdles:
An Electron-Rich Aryl Bromide: The presence of a methyl group and an ether linkage makes the aryl bromide less reactive towards oxidative addition compared to electron-poor systems.[3]
Steric Hindrance: The ortho-methyl group adjacent to the bromine atom can sterically impede the approach of the palladium catalyst.[4][5]
A Free Primary Amine: The terminal amine is the most significant challenge. As a Lewis base, it can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[6]
This application note will dissect these challenges and present a robust, optimized protocol that navigates these issues to achieve high-yield coupling, explaining the rationale behind each parameter choice.
The Strategic Approach: Catalyst System and Condition Selection
The central catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7] Our strategy focuses on selecting conditions that accelerate the desired catalytic cycle while mitigating the potential interference from the substrate's amine functionality.
Core Logic of the Experimental Design
The workflow is designed to ensure the efficient generation of the active Pd(0) species and to facilitate its interaction with the aryl bromide in the rate-limiting oxidative addition step, all while minimizing unproductive side reactions.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Optimized Reaction Parameters: A Quantitative Overview
The following table summarizes the optimized conditions for the coupling of 4-(4-Bromo-3-methylphenoxy)butan-1-amine with a generic arylboronic acid. The rationale for each choice is detailed in the subsequent sections.
Component
Stoichiometry (equiv.)
Recommended Reagent
Rationale & Key Considerations
Aryl Bromide
1.0
4-(4-Bromo-3-methylphenoxy)butan-1-amine
The limiting reagent. The substrate is electron-rich and contains a potentially interfering primary amine.
Boronic Acid
1.2 - 1.5
Arylboronic Acid or Pinacol Ester
A slight excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation.[3]
A bulky, electron-rich Buchwald-type biaryl phosphine ligand.[8] Its steric bulk promotes reductive elimination and its electron-donating nature facilitates the oxidative addition into the C-Br bond, which is critical for this deactivated substrate.[9][10] It has also shown good performance with amine-containing substrates.
Base
3.0
K₃PO₄ (Potassium Phosphate)
A moderately strong, non-nucleophilic base. It is effective in activating the boronic acid to form the boronate, which is crucial for transmetalation.[7][11][12] It is generally more compatible with amine functional groups than stronger bases like hydroxides or alkoxides.
Solvent System
~0.1 M concentration
1,4-Dioxane / H₂O (10:1 v/v)
Dioxane is an excellent solvent for Suzuki couplings.[13] The addition of a small amount of water aids in dissolving the inorganic base (K₃PO₄) and facilitates the formation of the active boronate species.[2][14]
Temperature
100 °C
Oil Bath / Heating Mantle
Elevated temperature is required to overcome the activation energy for the oxidative addition of the electron-rich aryl bromide.
Reaction Time
12 - 24 hours
N/A
Reaction progress should be monitored by TLC or LC-MS.
Inert Atmosphere Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 4-(4-Bromo-3-methylphenoxy)butan-1-amine (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
Catalyst Addition: In a separate, small vial, weigh out the Pd₂(dba)₃ (0.02 equiv) and SPhos ligand (0.04 equiv). Add these solids to the main reaction flask.
Purging: Seal the flask with a rubber septum, and purge the vessel with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen, which can deactivate the catalyst and promote undesirable homocoupling of the boronic acid.[15]
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane followed by degassed deionized water via syringe to achieve the desired concentration (typically ~0.1 M with respect to the aryl bromide). The solvent should be degassed beforehand by sparging with argon for 20-30 minutes.
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and water.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer two more times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification Strategy for Amine-Containing Products
Purifying organic amines by standard silica gel chromatography can be problematic due to strong interactions between the basic amine and the acidic silica surface, leading to peak tailing and poor recovery.[16]
Stationary Phase: Use a column packed with amine-functionalized silica gel. This neutralizes the acidic sites on the silica surface, allowing for much cleaner elution of basic compounds.[16][17]
Mobile Phase: A non-polar/polar solvent system such as a gradient of ethyl acetate in hexanes is typically effective.
Alternative: If amine-functionalized silica is unavailable, standard silica can be used, but the mobile phase should be modified. Add a small amount (0.5-1%) of triethylamine or ammonia (as a 7N solution in methanol) to the eluent to compete with the product for binding to the acidic sites on the silica.[17]
Troubleshooting and Mechanistic Considerations
Low or No Conversion:
Cause: Inefficient catalyst activity or poisoning.
Solution: Ensure all reagents and solvents are anhydrous and that the system was rigorously deoxygenated. The primary amine on the substrate can sometimes still inhibit the catalyst. While the proposed SPhos-based system is robust, an alternative could be to use a more sterically hindered ligand like XPhos or to temporarily protect the amine as a carbamate (e.g., Boc group), which is stable to Suzuki conditions and easily removed later.[18][19][20]
Significant Homocoupling of Boronic Acid:
Cause: Presence of oxygen or incomplete generation of the active Pd(0) catalyst.
Solution: Improve degassing procedures for solvents and the reaction vessel. Using a direct Pd(0) source like Pd₂(dba)₃ as recommended helps minimize this issue.[15]
Debromination of Starting Material:
Cause: A common side reaction, often promoted by certain bases or impurities.
Solution: Ensure the purity of all reagents. K₃PO₄ is generally a good choice to minimize this pathway compared to stronger bases like hydroxides.
Conclusion
The Suzuki-Miyaura coupling of 4-(4-Bromo-3-methylphenoxy)butan-1-amine is a challenging yet achievable transformation. Success hinges on the careful selection of a catalyst system capable of overcoming the steric hindrance and electronic nature of the aryl bromide while tolerating the presence of a free primary amine. The use of a bulky, electron-rich Buchwald-type ligand such as SPhos, paired with a reliable Pd(0) source and an appropriate base like K₃PO₄, provides a robust framework for this reaction. By following the detailed protocols for reaction setup, execution, and specialized purification, researchers can effectively utilize this powerful cross-coupling reaction for the synthesis of complex molecular targets in drug discovery and development.
References
Corcoran, E. B., & Lennox, A. J. (2020). A Computational Characterization of the Role of the Base in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
Hong, X., & Houk, K. N. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]
Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. Available at: [Link]
Foth, P. J., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. Available at: [Link]
Fan, R., & El-Shall, M. S. (2014). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
Mhlongo, N. N., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available at: [Link]
Kwong, F. Y., et al. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available at: [Link]
Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters. Available at: [Link]
Organic Chemistry Portal. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Chemistry Portal. Available at: [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Singh, K., et al. (2013). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. Available at: [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
Pramanik, A., & Ali, M. A. (2018). Polyamine Anchored Palladium Catalyst for Suzuki–Miyaura and One-Pot O-Alkylation-Suzuki Reactions. Catalysis Letters. Available at: [Link]
Mondal, B., & Bhaumik, A. (2018). Palladium Nanoparticles Tethered in Amine-Functionalized Hypercrosslinked Organic Tubes as an Efficient Catalyst for Suzuki Coupling in Water. MDPI. Available at: [Link]
MacInnis, T. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
Bedford, R. B., et al. (2021). Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. ChemRxiv. Available at: [Link]
Slideshare. (n.d.). Protection for the AMINE.pptx. Slideshare. Available at: [Link]
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: [Link]
Fairlamb, I. J. S., et al. (2010). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]
Xu, T., et al. (2019). The Amine-Catalysed Suzuki–Miyaura-type Coupling of Aryl Halides and Arylboronic Acids. Scribd. Available at: [Link]
Engle, K. M., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Available at: [Link]
Li, J., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. Available at: [Link]
Yu, D., & Xu, B. (2019). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. Available at: [Link]
Ayub, K., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. Available at: [Link]
Arnold, H. W. (1945). Purification of amine reaction mixtures. Google Patents.
The Chemist's Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
Biotage. (2023). Is there an easy way to purify organic amines?. Biotage. Available at: [Link]
Al-Masri, H. A., et al. (2014). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. Available at: [Link]
Lebleu, T., et al. (2020). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. ResearchGate. Available at: [Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
Application Note: Strategic Bioconjugation & Linker Design using Phenoxybutyl Amine Handles
Executive Summary In the architecture of bioactive molecules and bioconjugates, the linker is rarely just a passive bridge. The Phenoxybutyl Amine (PBA) handle represents a strategic "hydrophobic spacer" motif ( ) widely...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the architecture of bioactive molecules and bioconjugates, the linker is rarely just a passive bridge. The Phenoxybutyl Amine (PBA) handle represents a strategic "hydrophobic spacer" motif (
) widely utilized in Fragment-Based Drug Discovery (FBDD), PROTAC linker design, and surface engineering.
Unlike hydrophilic PEG spacers that solvate and extend, the PBA handle introduces a defined lipophilic vector and a semi-rigid
alkyl chain. This application note details the physicochemical rationale and step-by-step protocols for deploying PBA handles to:
Modulate Pharmacokinetics (PK): Adjust logP and membrane permeability of hydrophilic payloads.
Probe Hydrophobic Pockets: Act as an "anchor" motif for target proteins (e.g., kinases, HDACs).
Engineer Protein Surfaces: Mask surface carboxyls to alter protein solubility or generate hydrophobic interaction chromatography (HIC) media.
Technical Background: The Anatomy of the Handle
The utility of the 4-phenoxybutylamine handle lies in its tripartite structure. Understanding these zones is critical for experimental design.
Zone A: The Phenoxy Anchor (Interaction): A planar, aromatic system capable of
- stacking and hydrophobic interactions. It often serves as a "cap" that fits into cryptic pockets on enzymes (e.g., sEH, HDACs).
Zone B: The Butyl Spacer (Distance): A 4-carbon aliphatic chain provides specific distance (~5-6 Å) and flexibility without the high entropic penalty of longer alkyl chains. It is less prone to oxidative degradation than PEG chains.
Zone C: The Amine Warhead (Reactivity): A primary aliphatic amine (
) that serves as the universal conjugation point, reactive towards NHS esters, epoxides, isothiocyanates, and carboxylic acids.
Mechanistic Diagram: PBA Functionality
Figure 1: Functional decomposition of the Phenoxybutyl Amine handle. The modular nature allows it to serve simultaneously as a linker and a binding element.
Experimental Protocols
Protocol A: Chemical Conjugation to Carboxyl-Payloads (NHS Method)
Application: Attaching PBA to a drug, fluorophore, or hapten containing a carboxylic acid.
Rationale: The most robust method for incorporating PBA is via amide bond formation. We utilize an in situ activation method using TSTU or HATU to ensure high yield and minimize hydrolysis.
Activation: Dissolve the Payload (10–50 mM final conc.) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.1 eq).
Critical Step: Vortex and incubate for 5 minutes at Room Temperature (RT). Do not exceed 15 mins to avoid racemization (if chiral centers are present) or side reactions.
Conjugation: Add 4-Phenoxybutylamine (1.2 eq) directly to the activated mixture.
Reaction: Flush headspace with
gas, cap tightly, and stir for 1–2 hours at RT.
Monitoring: Check reaction progress via LC-MS. Look for mass shift:
Da (Phenoxybutyl fragment) - Da ( loss).
Quenching: Add 5 volumes of 10% citric acid or water to precipitate the hydrophobic product (if applicable) or dilute for HPLC purification.
Purification: Purify via Reverse-Phase HPLC (C18 column).
Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid). The PBA conjugate will elute significantly later than the free acid due to the lipophilic phenoxy group.
Application: Creating a hydrophobic affinity column to purify proteins that bind phenoxy motifs (e.g., specific kinases or transporters).
Rationale: Immobilizing PBA on NHS-activated Sepharose/Agarose creates a stable resin presenting the phenoxy group for interaction studies.
Materials:
Resin: NHS-Activated Sepharose 4 Fast Flow (or magnetic beads).
Ligand: 4-Phenoxybutylamine.
Coupling Buffer: 0.2 M
, 0.5 M NaCl, pH 8.3.
Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.
Wash Buffers: 0.1 M Acetate (pH 4.0) and 0.1 M Tris-HCl (pH 8.0).
Step-by-Step Procedure:
Ligand Preparation: Dissolve 4-Phenoxybutylamine in Coupling Buffer to a concentration of 5–10 mM.
Note: Ensure the amine is fully dissolved; if cloudy, add up to 10% DMSO.
Resin Preparation: Wash the NHS-activated resin (1 mL settled volume) with 10 mL cold 1 mM HCl. Perform this rapidly (within 15 mins) to prevent hydrolysis of NHS groups.
Coupling: Immediately mix the washed resin with the Ligand Solution (1:1 volume ratio).
Incubation: Rotate end-over-end for 2 hours at RT or overnight at 4°C.
Blocking: Drain the resin and add 2 mL Blocking Buffer (Ethanolamine) to quench remaining NHS esters. Rotate for 1 hour.
Washing Cycle: Wash resin alternately with pH 4.0 Acetate buffer and pH 8.0 Tris buffer (3 cycles) to remove non-covalently bound ligand.
Storage: Store in 20% Ethanol at 4°C.
Characterization & Quality Control
Validating the incorporation of the PBA handle is essential. The hydrophobic nature of the handle provides a distinct analytical signature.
Data Summary: Physicochemical Shifts[1]
Parameter
Native Payload (Example)
PBA Conjugate
Shift / Impact
Molecular Weight
Da
+149 Da mass shift (amide bond formation)
HPLC Retention
min
min
Significant hydrophobic shift on C18
Solubility
Water Soluble
Reduced Aqueous Solubility
May require DMSO/MeOH for stock solutions
UV Absorbance
Variable
nm
Phenoxy group adds absorbance at 270nm
QC Workflow Diagram
Figure 2: Quality Control decision tree for PBA conjugate synthesis.
Troubleshooting & Optimization
Issue 1: Precipitation during Conjugation
Cause: The phenoxybutyl group is hydrophobic. When added to a highly aqueous buffer or high-concentration reaction, the product may crash out.
Solution: Maintain at least 30–50% organic co-solvent (DMF, DMSO, or Acetonitrile) during the reaction.
Issue 2: Low Yield with Proteins
Cause: Steric hindrance or rapid hydrolysis of the NHS ester on the protein surface before the amine attacks.
Solution: Increase the molar excess of PBA to 20–50 equivalents when labeling large proteins. Ensure pH is 8.0–8.3 (optimal for amide formation).
Issue 3: "Sticky" Conjugates
Cause: The PBA handle can cause non-specific binding to plasticware or HPLC columns due to lipophilicity.
Solution: Use low-binding polypropylene tubes. For HPLC, ensure the column is washed with high organic content (95% ACN) between runs to prevent carryover.
References
Vertex Pharmaceuticals. (2010). Incorporation of Piperazino Functionality into 1,3-Disubstituted Urea as the Tertiary Pharmacophore. Journal of Medicinal Chemistry. (Demonstrates use of phenoxybutyl linkers in sEH inhibitors).
ACS Omega. (2022). Structural Modifications and Biological Evaluations of Rift Valley Fever Virus Inhibitors. (Details synthesis and SAR of phenoxybutyl-amine derivatives).
National Institutes of Health (NIH). (2023). Recent developments in the discovery of indole-based scaffolds. (Discusses bulky phenoxybutyl groups enhancing cytotoxicity and binding affinity).
Smolecule. 1-[4-(3-methoxyphenoxy)butyl]-1H-1,3-benzodiazole Applications. (General reference for phenoxybutyl building blocks).
Application
Attaching a Versatile Moiety: A Guide to the Conjugation of 4-(4-Bromo-3-methylphenoxy)butan-1-amine with Heterocyclic Scaffolds
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of specific structural mot...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with enhanced pharmacological profiles is a paramount objective. The strategic incorporation of specific structural motifs can profoundly influence a compound's bioactivity, selectivity, and pharmacokinetic properties. One such valuable building block is 4-(4-Bromo-3-methylphenoxy)butan-1-amine, a versatile amine linker that combines a substituted phenoxy ring with a flexible butylamine chain. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principal methodologies for attaching this amine to a diverse range of heterocyclic systems, which are themselves foundational components of numerous therapeutic agents[1][2][3].
This guide will delve into three robust and widely employed synthetic strategies:
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful cross-coupling reaction for the formation of carbon-nitrogen bonds.
Nucleophilic Aromatic Substitution (SNAr): A classic method for attaching nucleophiles to electron-deficient aromatic and heteroaromatic rings.
Reductive Amination: A versatile technique for coupling amines with carbonyl-containing heterocycles.
For each methodology, we will explore the underlying mechanistic principles, provide detailed, field-proven protocols, and discuss the critical experimental parameters that ensure successful and efficient conjugation.
I. Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Staple for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance where classical methods fall short[4]. This palladium-catalyzed cross-coupling reaction is particularly well-suited for the conjugation of 4-(4-Bromo-3-methylphenoxy)butan-1-amine to a wide array of heteroaryl halides (Cl, Br, I) and triflates.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that typically involves the interplay between a palladium(0) and palladium(II) species. The key steps are:
Oxidative Addition: The active Pd(0) catalyst inserts into the heteroaryl-halide bond, forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: The primary amine, 4-(4-Bromo-3-methylphenoxy)butan-1-amine, coordinates to the palladium center. A base then deprotonates the amine to form an amido-palladium complex.
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired product and regenerating the active Pd(0) catalyst.
The choice of ligand is crucial for the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps[5].
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Palladium-Catalyzed Amination of a Heteroaryl Bromide
This protocol provides a general procedure for the coupling of 4-(4-Bromo-3-methylphenoxy)butan-1-amine with a generic heteroaryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)
Anhydrous toluene or dioxane
Schlenk flask or sealed vial
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a Schlenk flask under an inert atmosphere, add the heteroaryl bromide (1.0 mmol), 4-(4-Bromo-3-methylphenoxy)butan-1-amine (1.2 mmol), and the base (NaOt-Bu, 1.4 mmol or Cs₂CO₃, 2.0 mmol).
In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the reaction solvent.
Add the catalyst solution to the Schlenk flask containing the reagents.
Add the anhydrous solvent (5-10 mL) to the flask.
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Parameter
Recommended Conditions
Notes
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃
Pre-catalysts that form the active Pd(0) species in situ.
Ligand
Xantphos, BINAP, DavePhos
Ligand choice is critical and substrate-dependent.[5]
Base
NaOt-Bu, Cs₂CO₃, K₃PO₄
Strong, non-nucleophilic bases are generally preferred.
Solvent
Toluene, Dioxane, THF
Anhydrous conditions are essential for optimal results.
Temperature
80 - 110 °C
Higher temperatures may be required for less reactive substrates.
II. Nucleophilic Aromatic Substitution (SNAr): A Classic Approach for Activated Heterocycles
Nucleophilic aromatic substitution (SNAr) is a powerful method for attaching nucleophiles, such as primary amines, to electron-deficient heteroaromatic rings. This reaction is particularly effective when the heterocycle contains strong electron-withdrawing groups positioned ortho or para to a good leaving group (e.g., F, Cl).
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
The rate of the SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence and position of electron-withdrawing groups on the heterocyclic ring[6][7].
Diagram: SNAr Reaction Mechanism
Caption: General mechanism for the SNAr reaction.
Protocol: SNAr Reaction with an Activated Heteroaryl Chloride
This protocol describes a general procedure for the reaction of 4-(4-Bromo-3-methylphenoxy)butan-1-amine with an electron-deficient heteroaryl chloride.
In a round-bottom flask, dissolve the activated heteroaryl chloride (1.0 mmol) and 4-(4-Bromo-3-methylphenoxy)butan-1-amine (1.1 mmol) in the chosen polar aprotic solvent (5-10 mL).
Add the non-nucleophilic base (DIPEA or TEA, 2.0-3.0 mmol) to the reaction mixture.
Stir the reaction at room temperature or heat to 50-100 °C, depending on the reactivity of the substrate.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography or recrystallization.
Parameter
Recommended Conditions
Notes
Heterocycle
Must be electron-deficient with a good leaving group.
The presence of electron-withdrawing groups is crucial.
Leaving Group
F > Cl > Br > I
Fluoride is the most reactive leaving group in SNAr.[8]
Base
DIPEA, TEA, K₂CO₃
A base is often used to scavenge the HX formed.
Solvent
DMF, DMSO, Acetonitrile
Polar aprotic solvents stabilize the Meisenheimer complex.
Temperature
Room temperature to 100 °C
Highly activated substrates may react at ambient temperature.
III. Reductive Amination: Forging Bonds with Carbonyl-Containing Heterocycles
Reductive amination is a highly versatile and reliable method for forming C-N bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent[9]. This strategy is ideal for attaching 4-(4-Bromo-3-methylphenoxy)butan-1-amine to heterocycles bearing a formyl or keto substituent.
Mechanistic Rationale
The reaction typically proceeds in two stages, which can be performed in one pot:
Imine/Enamine Formation: The primary amine reacts with the carbonyl group of the heterocycle to form a hemiaminal intermediate, which then dehydrates to form an imine (from an aldehyde) or an enamine (from a ketone).
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or enamine to the corresponding amine.
A key advantage of modern reductive amination protocols is the use of mild reducing agents that do not reduce the starting carbonyl compound, allowing for a one-pot procedure[10]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation.
Diagram: Reductive Amination Workflow
Caption: A simplified workflow for reductive amination.
Protocol: Reductive Amination of a Heterocyclic Aldehyde
This protocol provides a general method for the reductive amination of a heterocyclic aldehyde with 4-(4-Bromo-3-methylphenoxy)butan-1-amine using sodium triacetoxyborohydride.
To a round-bottom flask, add the heterocyclic aldehyde (1.0 mmol) and 4-(4-Bromo-3-methylphenoxy)butan-1-amine (1.1 mmol) in DCM or DCE (10-20 mL).
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A small amount of acetic acid (1-2 drops) can be added to catalyze this step.
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
Stir the reaction at room temperature for 2-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Parameter
Recommended Conditions
Notes
Reducing Agent
NaBH(OAc)₃, NaBH₃CN
NaBH(OAc)₃ is generally preferred for its mildness and efficiency.
Solvent
DCM, DCE, THF
Chlorinated solvents are commonly used.
Catalyst
Acetic Acid (catalytic amount)
Can accelerate imine formation, but may not always be necessary.
Temperature
Room temperature
Most reactions proceed efficiently at ambient temperature.
IV. Considerations for the 4-(4-Bromo-3-methylphenoxy)butan-1-amine Moiety
The structural features of 4-(4-Bromo-3-methylphenoxy)butan-1-amine may influence the outcome of these reactions:
Steric Hindrance: The substituted phenoxy group is relatively bulky, which could potentially slow down the rate of reaction, particularly in sterically demanding couplings.
Electronic Effects: The bromo and methyl substituents on the phenyl ring have opposing electronic effects. The electron-withdrawing bromine atom and the electron-donating methyl group may have a modest influence on the nucleophilicity of the amine, but this is unlikely to be a major factor due to the insulating butoxy chain.
Potential for Side Reactions: The bromo substituent on the phenyl ring could potentially undergo competitive oxidative addition in the Buchwald-Hartwig amination if a highly reactive catalyst system is used. Careful optimization of reaction conditions is therefore important to ensure selective coupling at the desired heteroaryl halide position.
V. Conclusion
The successful attachment of 4-(4-Bromo-3-methylphenoxy)butan-1-amine to heterocyclic scaffolds is readily achievable through several robust synthetic methodologies. The choice of method will largely depend on the nature of the heterocyclic partner. For heteroaryl halides, the Buchwald-Hartwig amination offers the broadest scope. For electron-deficient heterocycles with good leaving groups, SNAr provides a classic and often high-yielding alternative. When the heterocycle bears a carbonyl functionality, reductive amination is the method of choice.
By understanding the mechanistic underpinnings of each reaction and carefully controlling the experimental parameters, researchers can effectively incorporate this valuable building block into their synthetic programs, paving the way for the discovery of novel and potent therapeutic agents.
VI. References
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules. [Link]
A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals. (n.d.). Benchchem.
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). Organic Letters. [Link]
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). PubMed Central. [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate.
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.). Semantic Scholar.
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. (n.d.). Chemical Communications (RSC Publishing).
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers.
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PubMed Central. [Link]
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters. [Link]
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025). PubMed. [Link]
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025). MDPI. [Link]
A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD.
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles - Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Imperial College London.
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (n.d.). MDPI. [Link]
(PDF) Synthesis of Bioactive Heterocycles From. (2018). Amanote Research.
Application Notes & Protocols: Advanced Reductive Amination Strategies for 4-(4-Bromo-3-methylphenoxy)butan-1-amine
Introduction: The Strategic Importance of Reductive Amination In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of carbon-nitrogen bonds is paramount. Reductive amination stand...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Reductive Amination
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of carbon-nitrogen bonds is paramount. Reductive amination stands as one of the most powerful and versatile methods for synthesizing secondary and tertiary amines from readily available carbonyl compounds and primary amines.[1][2][3] This process avoids the common pitfalls of direct N-alkylation, such as overalkylation and the need for harsh conditions, offering a more controlled and reliable synthetic route.[1][4]
The subject of this guide, 4-(4-Bromo-3-methylphenoxy)butan-1-amine , represents a valuable scaffold for chemical library synthesis. The presence of a primary amine handle allows for diverse functionalization, while the bromo-substituted aromatic ring provides a vector for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This application note provides an in-depth examination of the underlying principles and detailed, field-proven protocols for the successful reductive amination of this key building block.
Mechanistic Rationale: Engineering a Successful Reaction
The success of a one-pot reductive amination hinges on the careful orchestration of two distinct chemical events: the formation of an imine (or its protonated form, the iminium ion) and its subsequent reduction.[2][5]
Imine/Iminium Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a transient hemiaminal intermediate.[2]
Dehydration: Under mildly acidic conditions, this hemiaminal readily dehydrates to form an imine. The acid catalyst plays a crucial role by protonating the hydroxyl group of the hemiaminal, converting it into a good leaving group (water).[6][7]
Reduction: A carefully chosen reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[8][9]
The choice of reducing agent is critical. It must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound. While various hydrides can be used, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) has become the reagent of choice for this transformation.
Why Sodium Triacetoxyborohydride?
Chemoselectivity: STAB is a mild reducing agent that reacts much faster with the protonated iminium ion than with the starting aldehyde or ketone, minimizing the formation of unwanted alcohol byproducts.[10][11]
Mild Conditions: It is effective under non-aqueous, mildly acidic conditions, preserving acid-sensitive functional groups that might be compromised with other methods.[5][12]
Safety and Handling: It is significantly less toxic and easier to handle than alternatives like sodium cyanoborohydride (NaBH₃CN).[9][10]
Technical Support Center: A Researcher's Guide to 4-(4-Bromo-3-methylphenoxy)butan-1-amine
Welcome to the technical support center for 4-(4-Bromo-3-methylphenoxy)butan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-(4-Bromo-3-methylphenoxy)butan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile intermediate. As a bifunctional molecule featuring a nucleophilic primary amine and a reactive aryl bromide, it presents unique opportunities and challenges in synthesis. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you improve reaction yields and purity.
Section 1: Troubleshooting the Synthesis of the Core Moiety
The most common route to synthesizing 4-(4-Bromo-3-methylphenoxy)butan-1-amine involves a Williamson ether synthesis. Low yields in this step are a frequent challenge.
FAQ: My Williamson ether synthesis to produce 4-(4-Bromo-3-methylphenoxy)butan-1-amine is inefficient. What are the primary causes of low yield?
Low yields in this synthesis typically stem from four key areas: incomplete deprotonation of the starting phenol, competing side reactions, suboptimal reaction conditions, or the wrong choice of solvent.
Troubleshooting Guide: Williamson Ether Synthesis
Potential Issue
Underlying Cause (The "Why")
Recommended Solution
Incomplete Reaction
The base is not strong enough to fully deprotonate the 4-bromo-3-methylphenol. Without forming the nucleophilic phenoxide, the reaction cannot proceed.[1]
Switch to a stronger base. If using weaker bases like sodium bicarbonate (NaHCO₃), consider moving to potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). For particularly stubborn reactions, sodium hydride (NaH) can be used, but ensure anhydrous conditions as it reacts violently with water.[1]
Alkene Formation
The phenoxide, being a strong base, can promote an E2 elimination side reaction with the 4-halobutan-1-amine precursor, especially if a secondary halide is used.[1][2] This forms an alkene instead of the desired ether.
Ensure your butylamine precursor has the leaving group (e.g., Br, I, OTs) on a primary carbon. The Williamson ether synthesis is most efficient with methyl or primary alkyl halides via an Sₙ2 mechanism.[1] Using secondary or tertiary halides will drastically lower the yield of the ether product.[1][2]
Sluggish Reaction
The reaction kinetics are slow. This can be due to poor solvent choice or insufficient thermal energy.
Apolar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they do not solvate the phenoxide nucleophile, thus increasing its reactivity.[1] Protic solvents should be avoided. Gently heating the reaction (typically 50-100°C) can significantly increase the rate.[1]
Hydrolysis of Base
If using a highly reactive, moisture-sensitive base like sodium hydride (NaH), trace amounts of water in the solvent or on the glassware will quench it, preventing deprotonation.
Dry your solvent and glassware thoroughly before use. Consider distilling the solvent over a suitable drying agent.
Optimized Protocol: Synthesis via Williamson Etherification
This protocol outlines a generalized procedure for synthesizing the title compound.
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 4-bromo-3-methylphenol (1.0 eq.).
Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) and a slight excess of powdered potassium carbonate (K₂CO₃, 1.5 eq.).
Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium phenoxide salt.
Alkylating Agent: Add the N-protected 4-halobutane derivative (e.g., N-(4-bromobutyl)phthalimide) (1.1 eq.) to the stirring suspension.
Reaction: Heat the mixture to 80°C and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
Workup: Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Deprotection: The resulting intermediate is then deprotected (e.g., using hydrazine for a phthalimide group) to yield the final primary amine.
Technical Support Center: Purification of 4-(4-Bromo-3-methylphenoxy)butan-1-amine Intermediates
Welcome to the technical support center for the purification of 4-(4-bromo-3-methylphenoxy)butan-1-amine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 4-(4-bromo-3-methylphenoxy)butan-1-amine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. The following question-and-answer format addresses specific issues you may encounter, offering not just protocols but also the scientific reasoning behind them to empower your experimental choices.
FAQ 1: My crude product is an oil that won't solidify. How can I effectively purify it?
Answer:
Oiling out is a common issue, especially with amine-containing compounds which can have lower melting points and a propensity to form eutectic mixtures with impurities. When direct crystallization fails, a multi-step strategy involving liquid-liquid extraction followed by column chromatography is often the most effective approach.
Troubleshooting Workflow: Oily Crude Product
Caption: Workflow for purifying an oily amine product.
Detailed Protocol: Acid-Base Extraction
Acid-base extraction is a powerful technique for separating basic compounds like amines from neutral or acidic impurities.[1][2] The amine is protonated to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic phase.
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will react to form its hydrochloride salt, which is soluble in the aqueous layer.[3]
Separation: Separate the two layers. The organic layer now contains neutral impurities and can be discarded.
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M NaOH, with stirring until the pH is basic (pH > 10). This deprotonates the amine salt, regenerating the free amine.[3]
Re-extraction: Extract the aqueous layer with fresh organic solvent (e.g., DCM) multiple times to recover the purified amine.
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the amine, which may still be an oil but will be significantly purer.
FAQ 2: I'm seeing significant starting material (4-bromo-3-methylphenol) in my final product. How can I remove it?
Answer:
Residual phenolic starting material is a common impurity. Due to its acidic nature, it can be effectively removed using a basic wash during the workup.
The acidic phenol is deprotonated by a base to form a water-soluble phenoxide salt, which is extracted into the aqueous phase.
Simple, fast, and effective for removing acidic impurities.
The desired amine product is basic and will remain in the organic layer.
Column Chromatography
Separation based on polarity differences. The phenol is typically more polar than the desired ether product.
Can provide high purity.
May require careful solvent system selection to achieve good separation.
Step-by-Step Protocol: Basic Wash
Dissolve the crude product in an organic solvent like ethyl acetate.
Wash the organic solution with an aqueous base, such as 1 M NaOH or saturated sodium bicarbonate solution. The 4-bromo-3-methylphenol will be converted to its sodium salt and dissolve in the aqueous layer.
Separate the aqueous layer.
Wash the organic layer with brine to remove any remaining aqueous base.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product with reduced phenolic impurity.
FAQ 3: My column chromatography purification of the amine is giving broad, tailing peaks. What can I do to improve the separation?
Answer:
The basic nature of amines often leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, causing peak tailing and poor separation.[4] There are several strategies to mitigate this issue.
Improving Amine Chromatography
Caption: Strategies to improve amine purification by column chromatography.
Detailed Protocols:
Mobile Phase Modification: Add a small amount of a competing base to your eluent system.[5] A common choice is 0.1-1% triethylamine (TEA) or ammonium hydroxide in a solvent system like dichloromethane/methanol. The competing base will interact with the acidic sites on the silica, reducing the interaction with your target amine and leading to sharper peaks.[4][6]
Alternative Stationary Phases:
Amine-functionalized silica: This stationary phase has amine groups bonded to the silica surface, which masks the acidic silanol groups and provides a more inert surface for the separation of basic compounds.[4]
Basic alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography on a C18 column can be very effective.[7] Using a mobile phase with a slightly basic pH (e.g., water/acetonitrile with 0.1% TEA) will ensure the amine is in its neutral, free-base form, leading to better retention and separation.[5]
FAQ 4: I'm struggling to crystallize my final product. What solvents and techniques should I try?
Answer:
Successful recrystallization depends on finding a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures.[8] For amines, which can be tricky, considering the formation of a salt can be a useful strategy.
Recrystallization Strategies for Amines
Technique
Description
When to Use
Key Considerations
Single Solvent Recrystallization
Dissolving the compound in a minimal amount of a hot solvent and allowing it to cool slowly.[9]
When a suitable single solvent can be identified.
The ideal solvent will have a steep solubility curve with respect to temperature.
Two-Solvent (Mixed) Recrystallization
Dissolving the compound in a "good" solvent at room temperature, and then adding a "poor" solvent in which the compound is insoluble until the solution becomes cloudy. The solution is then heated until it becomes clear and allowed to cool.
When a suitable single solvent cannot be found.
The two solvents must be miscible.
Salt Formation and Recrystallization
Converting the amine to a salt (e.g., hydrochloride or acetate) which often has better crystallization properties than the free base.[10][11]
When the free base is an oil or crystallizes poorly.
The salt can be neutralized later to regenerate the free amine if required for the next synthetic step.
Experimental Protocol: Salt Formation for Crystallization
Dissolve the purified amine oil in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
The hydrochloride salt will often precipitate as a solid.
Collect the solid by filtration, wash with a small amount of cold solvent, and dry.
This salt can then be recrystallized from a suitable solvent system, such as ethanol/water or methanol/ether.
References
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]
Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved from [Link]
RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Retrieved from [Link]
Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. Retrieved from [Link]
Is there an easy way to purify organic amines? (2023). Biotage. Retrieved from [Link]
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]
Amine Extraction in the Laboratory. (n.d.). Al-Mustansiriyah University. Retrieved from [Link]
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit. Retrieved from [Link]
Liquid/liquid Extraction. (n.d.). University of California, Irvine. Retrieved from [Link]
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). Course Hero. Retrieved from [Link]
Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
Amine purification. (2011). Science Forums. Retrieved from [Link]
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018). Sciencemadness Discussion Board. Retrieved from [Link]
What are the key steps in the purification of pharmaceutical intermediates? (2025). Autech. Retrieved from [Link]
Navigating the Labyrinth of Solubility: A Technical Guide for Phenoxy Amines in DMSO and Methanol
For Immediate Release Our goal is to empower researchers with the knowledge to not just solve solubility problems, but to understand the underlying chemical principles. This guide, structured in a practical question-and-...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
Our goal is to empower researchers with the knowledge to not just solve solubility problems, but to understand the underlying chemical principles. This guide, structured in a practical question-and-answer format, is designed to be a go-to resource for immediate, actionable insights in the lab.
Part 1: Frequently Asked Questions (FAQs) - Common Solubility Challenges
Q1: I've observed that my phenoxy amine compound is poorly soluble in DMSO, even though DMSO is considered a universal solvent. What could be the reason?
A1: While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, several factors can limit the solubility of phenoxy amines.[1][2] The structure of the phenoxy amine itself plays a crucial role. The presence of a rigid aromatic phenoxy group and a potentially less polar alkyl or aryl substituent on the amine can contribute to strong crystal lattice energy. This energy must be overcome by the solvent-solute interactions for dissolution to occur. If the intermolecular forces within the crystal are stronger than the interactions with DMSO, solubility will be poor.[3] Additionally, the purity of your compound and the dryness of the DMSO are critical. Even small amounts of water absorbed by hygroscopic DMSO can significantly decrease the solubility of hydrophobic compounds.[3][4]
Q2: My phenoxy amine dissolves in Methanol initially, but then a precipitate forms over time. What is happening?
A2: This phenomenon, known as precipitation or crystallization, can occur for a few reasons when using Methanol, a polar protic solvent. Initially, the polar hydroxyl group of methanol can interact favorably with the amine group of your compound through hydrogen bonding.[5][6] However, the bulky, nonpolar phenoxy group may disrupt the hydrogen-bonding network of the methanol, leading to a less stable solution. Over time, the compound may rearrange into a more stable, lower-energy crystalline form that is less soluble, causing it to precipitate out.[3] Another possibility is a chemical reaction. Primary and secondary amines can potentially react with methanol under certain conditions, although this is less common at room temperature without a catalyst.[7][8][9]
Q3: Can the basicity of the amine group in my phenoxy amine affect its solubility in these solvents?
A3: Absolutely. The amine group is basic and can be protonated.[5][10] In a neutral solvent like DMSO, the amine will be in its free base (neutral) form. The solubility will then primarily depend on the overall polarity and hydrogen bonding capacity of the molecule. In methanol, which is slightly acidic, an equilibrium can exist between the neutral amine and its protonated (salt) form. While the salt form is generally more polar and should be more soluble in polar solvents, the overall effect depends on the entire molecular structure. For some phenoxy amines, the neutral form might be more compatible with the less polar aspects of the solvent mixture.
Q4: I've tried heating the mixture to dissolve my compound, but it crashes out again upon cooling. Is this a viable strategy?
A4: Heating can be a useful technique to increase the rate of dissolution and to overcome the activation energy required to break the crystal lattice.[11] However, if the compound precipitates upon cooling, it indicates that you have created a supersaturated solution. This means the concentration of your compound is higher than its equilibrium solubility at the lower temperature.[12] While a supersaturated solution might be temporarily useful for immediate use in an assay, it is not stable for long-term storage.[13][14] Repeated freeze-thaw cycles of such solutions can also promote precipitation.[3][12]
Part 2: A Systematic Troubleshooting Workflow
When encountering solubility issues, a structured approach is key. The following workflow provides a step-by-step guide to systematically address and resolve these challenges.
Technical Support Center: Minimizing Side Reactions in Aryl Bromide-Amine Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for troubleshooting palladium-catalyzed C-N cross-coupling reactions, specifically the Buchwald-Hartwig amin...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting palladium-catalyzed C-N cross-coupling reactions, specifically the Buchwald-Hartwig amination of aryl bromides. As a Senior Application Scientist, I understand that while this reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development, it is not without its challenges.[1][2] This guide is designed to provide you with in-depth, field-proven insights to diagnose and mitigate common side reactions, ensuring the robustness and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction is giving a low yield of the desired arylamine, and I'm observing a significant amount of a byproduct with a mass corresponding to my starting aryl bromide minus the bromine atom. What is happening?
A1: You are likely encountering a common side reaction known as hydrodehalogenation , where the aryl bromide is reduced to the corresponding arene.[3][4] This process competes directly with the desired C-N bond formation and is a frequent cause of diminished yields.[4]
The mechanism often involves a β-hydride elimination from a palladium-amide intermediate, especially when using primary amines.[1][3] Several factors can promote this undesired pathway, including the presence of a hydride source (e.g., water, alcohols), high reaction temperatures, and the choice of ligand and base.[5][6]
Q2: I've confirmed hydrodehalogenation is the primary issue. What are the first troubleshooting steps I should take?
A2: A systematic approach to troubleshooting is crucial. Here is a logical workflow to address hydrodehalogenation:
Caption: Troubleshooting workflow for hydrodehalogenation.
Q3: Beyond hydrodehalogenation, what other common side reactions should I be aware of when coupling aryl bromides with amines?
A3: Besides hydrodehalogenation, other notable side reactions include:
Homocoupling of the Aryl Bromide: This leads to the formation of a biaryl byproduct. It can be promoted by certain palladium catalysts and reaction conditions.
Diarylation of Primary Amines: If you are using a primary amine, a second arylation can occur, leading to a diarylamine byproduct.[7] This is often a result of the initially formed secondary amine being more reactive than the starting primary amine under the reaction conditions.
Catalyst Deactivation: Impurities in starting materials or the presence of functional groups that can poison the palladium catalyst (e.g., azo groups) can lead to catalyst deactivation and incomplete conversion.[3]
Troubleshooting Guides: A Deeper Dive
Issue 1: Significant Hydrodehalogenation of the Aryl Bromide
Causality: Hydrodehalogenation is often mechanistically linked to β-hydride elimination from a palladium-amido intermediate.[1] The choice of ligand, base, and temperature can significantly influence the rate of this undesired pathway relative to the productive reductive elimination that forms the C-N bond.
Troubleshooting Protocol:
Ligand Selection:
Rationale: The steric and electronic properties of the phosphine ligand are critical in modulating the stability and reactivity of the palladium intermediates.[8] Bulky, electron-rich ligands generally favor reductive elimination over β-hydride elimination.
Actionable Steps:
If using a less bulky ligand, switch to a more sterically demanding one. For example, if you are using P(o-tolyl)₃, consider trying a biarylphosphine ligand like BrettPhos.[8][9]
Ensure a sufficient ligand-to-palladium ratio. Amines can act as competing ligands, so adding a slight excess of the phosphine ligand can help prevent catalyst deactivation.[10]
Base Modification:
Rationale: Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) can sometimes promote hydrodehalogenation.[11] Switching to a weaker or less hindered base can alter the reaction pathway.
Actionable Steps:
If using NaOtBu, consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3][11]
Be aware that weaker bases may require higher reaction temperatures or longer reaction times to achieve full conversion.[11]
Temperature and Reaction Time Optimization:
Rationale: Higher temperatures can provide the activation energy needed for undesired pathways like hydrodehalogenation.[11]
Actionable Steps:
Attempt the reaction at a lower temperature. Even a 10-20 °C reduction can significantly impact the product distribution.
Monitor the reaction progress by techniques like GC-MS or LC-MS to determine the optimal reaction time, avoiding prolonged heating after the desired product has formed.
Data Summary: Impact of Reaction Parameters on Hydrodehalogenation
Issue 2: Formation of Diarylamine Byproduct with Primary Amines
Causality: The product of the first N-arylation (a secondary amine) can sometimes be more nucleophilic or react faster than the starting primary amine, leading to a second coupling reaction.
Troubleshooting Protocol:
Stoichiometry Control:
Rationale: Using an excess of the primary amine can statistically favor the mono-arylation product.
Actionable Steps:
Increase the equivalents of the primary amine relative to the aryl bromide (e.g., from 1.2 eq. to 2.0 eq.).
Ligand Modification:
Rationale: Highly active catalyst systems can drive the reaction to diarylation. A less active, more selective catalyst may be beneficial.
Actionable Steps:
If using a highly active catalyst system, consider switching to a slightly less reactive ligand or lowering the catalyst loading.
Certain ligands have been specifically designed to favor monoarylation.[7]
Experimental Workflow: Screening for Optimal Monoarylation
Caption: Workflow for selective monoarylation.
Issue 3: Low or No Conversion
Causality: A lack of reactivity can stem from several sources, including an inactive catalyst, poor solubility of reagents, or inhibition of the catalyst.
Troubleshooting Protocol:
Catalyst Activation and Integrity:
Rationale: The active catalyst is a Pd(0) species.[9] If using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.
Actionable Steps:
Use a palladium precatalyst, such as a G3 Buchwald precatalyst, which reliably generates the active LPd(0) species upon exposure to a base.[10]
Ensure all reagents and solvents are anhydrous and degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.
Solvent and Base Compatibility:
Rationale: The solubility of all components, particularly the base, is critical for a successful reaction.[12]
Actionable Steps:
Ensure your chosen solvent (e.g., toluene, dioxane) effectively dissolves the starting materials.[11][13]
For inorganic bases that may have low solubility, ensure vigorous stirring to maintain a good dispersion.[12]
Potential for Catalyst Inhibition:
Rationale: Certain functional groups on your substrates or impurities can act as inhibitors.
Actionable Steps:
Purify starting materials to remove potential catalyst poisons.
If your substrate contains functional groups known to coordinate strongly to palladium, a more robust ligand may be required.
References
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(21), 3956–3968. [Link]
Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(94), 11116-11118. [Link]
Wikipedia. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia. [Link]
Fu, G. C., & G. C. (2013). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. PMC. [Link]
Wagaw, S., Rennels, R. A., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. [Link]
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
Vantourout, J. C., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. PMC. [Link]
Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]
Ismael, A., et al. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]
Norrby, P.-O., & Åhman, J. (2020). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 85(15), 9573–9581. [Link]
Gholinejad, M., & Nájera, C. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19047-19075. [Link]
ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl bromide (double step). Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Pérez-Rodríguez, M., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(7), 4643–4654. [Link]
Nobel Prize Outreach AB. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Retrieved from [Link]
Pérez-Rodríguez, M., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC. [Link]
Vantourout, J. C., et al. (2022). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
Davie, C. P., et al. (2020). C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry, 31(3), 636–642. [Link]
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
De Vloo, P., et al. (2021). C–N coupling reactions with arenes through C–H activation: the state-of-the-art versus the principles of green chemistry. Catalysis Science & Technology, 11(1), 28-50. [Link]
Albkuri, Y. M., et al. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate. [Link]
Kabalka, G. W., et al. (2009). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. PMC. [Link]
Technical Support Center: Optimizing Phenoxybutyl Linker Length in Drug Design
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regardi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of linker length in drug design, with a specific focus on the use of phenoxybutyl derivatives. Our goal is to equip you with the practical knowledge and experimental insights necessary to overcome common challenges and accelerate your research.
Introduction to Phenoxybutyl Linkers
Phenoxybutyl linkers are a class of chemical spacers used in the design of various drug conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). They offer a balance of flexibility and defined length, which can be critical for achieving optimal therapeutic efficacy. The phenoxy group can provide favorable interactions, while the butyl chain offers a versatile scaffold for length modification. However, like any component in a complex biological system, their application is not without challenges. This guide will address common issues encountered during the synthesis, characterization, and application of phenoxybutyl-containing drug conjugates.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Synthesis & Purification
Question: I am experiencing low yields during the synthesis of my phenoxybutyl linker. What are the common causes and how can I improve the yield?
Answer: Low yields in phenoxybutyl linker synthesis can often be attributed to a few key factors:
Incomplete Williamson Ether Synthesis: The formation of the phenoxy ether bond is a critical step. Ensure your reaction conditions are optimized. This includes using a strong, non-nucleophilic base (e.g., sodium hydride) and an appropriate polar aprotic solvent (e.g., DMF or THF). Incomplete deprotonation of the phenol or side reactions with the solvent can reduce yields.
Side Reactions: The butyl chain can be susceptible to elimination reactions, especially if a poor leaving group is used or if the reaction is run at excessively high temperatures. Consider using a milder leaving group or lowering the reaction temperature.
Purification Challenges: Phenoxybutyl derivatives can sometimes be challenging to purify due to their intermediate polarity. It is crucial to select the right chromatography conditions. A gradient elution on silica gel, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Reverse-phase chromatography can also be a valuable tool for purifying more polar derivatives.
Question: I am observing multiple spots on my TLC plate after the conjugation of my phenoxybutyl linker to my payload. What could be the reason for this?
Answer: The presence of multiple spots on a TLC plate post-conjugation often indicates a mixture of products. Here are some potential causes and solutions:
Incomplete Reaction: The conjugation reaction may not have gone to completion. Monitor the reaction progress carefully using TLC or LC-MS. If the reaction stalls, consider adding more of the coupling reagent or extending the reaction time.
Side Reactions of the Payload: Your payload may have multiple reactive sites, leading to the formation of different isomers. It is essential to use appropriate protecting groups to ensure site-specific conjugation.
Linker Instability: The phenoxybutyl linker itself might be degrading under the reaction conditions. Assess the stability of your linker under the chosen conjugation conditions before proceeding with the full-scale reaction.
Isomerization: Depending on the attachment points and the overall molecular structure, isomerization could be occurring. Characterize each spot by techniques like NMR and mass spectrometry to identify the different species.
Characterization & Stability
Question: How can I confirm the successful synthesis and purity of my phenoxybutyl linker and the final conjugate?
Answer: A combination of analytical techniques is essential for comprehensive characterization:
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for confirming the chemical structure of your linker and the final conjugate. The appearance of characteristic peaks for the phenoxy and butyl groups will confirm the linker's presence.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is vital for confirming the exact molecular weight of your compounds, which helps to verify their elemental composition.[1]
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to identify the presence of key functional groups, such as the ether linkage in the phenoxybutyl group.[1]
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of your compounds. A single, sharp peak is indicative of a pure compound.[1]
Question: My drug-linker conjugate appears to be degrading in plasma stability assays. What are the potential degradation pathways for a phenoxybutyl linker?
Answer: While generally stable, phenoxybutyl linkers can be susceptible to degradation under certain physiological conditions. Potential degradation pathways include:
Ether Cleavage: The phenoxy ether bond can be cleaved, although this is generally a slow process in the absence of specific enzymes.
Oxidation of the Butyl Chain: The aliphatic butyl chain can be a target for oxidative metabolism by cytochrome P450 enzymes in the liver.
Hydrolysis of Adjacent Functional Groups: If the linker is attached to the drug or antibody via an ester or amide bond, these are more likely to be the points of initial degradation.
To investigate this, you can perform stability studies in different biological matrices, such as plasma, liver microsomes, or S9 fractions, and analyze the degradation products by LC-MS.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal length of a phenoxybutyl linker for my application?
A1: The optimal linker length is highly dependent on the specific application (e.g., ADC, PROTAC) and the nature of the target protein and payload. There is no one-size-fits-all answer. A systematic approach is required, where a series of linkers with varying butyl chain lengths (or the inclusion of PEG spacers) are synthesized and evaluated. The goal is to find the length that provides the best balance of stability in circulation and efficient payload release at the target site.[3][4][5]
Q2: How does the hydrophobicity of the phenoxybutyl linker affect the properties of my drug conjugate?
A2: The phenoxy group introduces a degree of hydrophobicity. This can sometimes lead to aggregation of the drug conjugate, particularly with hydrophobic payloads.[6] To mitigate this, you can consider incorporating hydrophilic moieties, such as polyethylene glycol (PEG) units, into the linker design.[]
Q3: Are there any known "bystander effects" associated with phenoxybutyl linkers?
A3: The bystander effect, where a released payload can kill neighboring target-negative cells, is primarily dependent on the properties of the payload itself and the cleavage mechanism of the linker. If a cleavable linker is used in conjunction with a membrane-permeable payload, a bystander effect is possible. The phenoxybutyl linker itself does not inherently dictate the bystander effect, but its design can influence the efficiency of payload release, which in turn can impact this phenomenon.
Q4: What are the key considerations for choosing the attachment points on the phenoxybutyl linker?
A4: The points of attachment for the drug and the targeting moiety are critical. You should consider:
Synthetic accessibility: Choose attachment points that are readily functionalized.
Steric hindrance: Ensure that the attachment points do not create steric clash that could interfere with the binding of the targeting moiety or the activity of the payload.
Stability: The bonds used for attachment (e.g., amide, ester, triazole) will have different stabilities. Choose a linkage that is stable in circulation but allows for release at the target site if a cleavable strategy is desired.
Experimental Protocols & Data Presentation
General Protocol for Phenoxybutyl Linker Synthesis (Williamson Ether Synthesis)
Deprotonation: Dissolve the desired phenol in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF) under an inert atmosphere (e.g., argon or nitrogen). Add a strong, non-nucleophilic base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0°C.
Alkylation: After stirring for 30 minutes at room temperature, add the appropriate 1,4-dihalobutane (e.g., 1-bromo-4-chlorobutane, 1.0 equivalent) dropwise.
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary: Physicochemical Properties of a Model Phenoxybutyl Derivative
For a model compound, (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate, the following characterization data has been reported:[1]
Property
Value
Molecular Formula
C26H24O6
Molecular Weight
446.47 g/mol
Melting Point
55–57 °C
UV λmax
292 nm
HRMS [M+Na]+
469.1616 (found), 469.1627 (calculated)
Visualizing Experimental Workflows
Workflow for Optimizing Phenoxybutyl Linker Length
Caption: A systematic workflow for the design, synthesis, and evaluation of phenoxybutyl linkers of varying lengths to identify the optimal candidate for a given drug conjugate.
References
Investigation of Novel Linker Technologies and Payloads for Use in Protein-Drug Conjugates. Research Explorer - The University of Manchester. [Link]
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]
ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. PubMed. [Link]
In vivo testing of drug-linker stability. PubMed. [Link]
Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. PMC. [Link]
Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. [Link]
Peroxide-cleavable linkers for antibody–drug conjugates. PMC - NIH. [Link]
Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
Payloads and Linkers for Antibody-Drug Conjugates. NJ Bio, Inc. [Link]
A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Theranostics. [Link]
Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PMC. [Link]
Preclinical Characterization of XB010: A Novel Antibody–Drug Conjugate for the Treatment of Solid Tumors that Targets Tumor-Associated Antigen 5T4. PMC - NIH. [Link]
Stability of ADC linker payloads in sub-cellular fractions. Sterling Pharma Solutions. [Link]
(PDF) Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate. [Link]
Physicochemical Characterization of Antibody Drug Conjugates. YouTube. [Link]
Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [Link]
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC - PubMed Central. [Link]
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC. [Link]
Linker chemistry determines secondary structure of p5314-29 in peptide amphiphile micelles. PubMed. [Link]
Drug and Compound Questions. ChEMBL Interface Documentation. [Link]
Getting Inside the Mind of the Medicinal Chemist with Machine Learning. Practical Cheminformatics. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Advanced Amine HandlingTopic: Preventing Oxidation of Primary Amines in Brominated Phenoxy Compounds
Ticket ID: #OX-AMINE-BR-001
Executive Summary & Scope
The Challenge:
Researchers working with brominated phenoxy primary amines face a dual threat.
Primary Amines are electron-rich and prone to oxidation (to N-oxides, hydroxylamines, or imines) via Radical Cation pathways (
), especially in the presence of transition metals or light.[1]
Brominated Phenoxy Rings are latent radical precursors. If the amine generates a radical species during oxidation, it can induce Single Electron Transfer (SET) to the aryl bromide, leading to debromination (protodebromination).[1]
The Result: "Black tar" formation, loss of the bromine handle (crucial for downstream cross-coupling), and low yields.
This guide provides the diagnostic tools and validated protocols to arrest this cycle.
Diagnostic Matrix: Identifying the Failure Mode
Use this table to correlate physical observations with the underlying chemical failure.
Symptom
Chemical Root Cause
Immediate Action
Darkening / Black Tar
Quinone Methide / Polymerization: Phenoxy ring oxidation coupled with amine radical polymerization.
Add radical scavenger (BHT); exclude light.
"Des-Bromo" Impurity
Radical Debromination: Amine radical cation transfers electron to Ar-Br bond, ejecting Br[1]•.
CRITICAL: Stop using chlorinated solvents; switch to inert atmosphere immediately.
Tailing on TLC/Column
Acid-Base Interaction: Amine sticking to acidic silanols on silica, promoting surface-catalyzed oxidation.[1]
Use Protocol B (TEA-Deactivated Silica).
Suzuki Coupling Failure
Catalyst Poisoning: Oxidized amine species (hydroxylamines) bind Pd tighter than the phosphine ligands.
Repurify amine as a salt (Protocol C ) before coupling.
The Mechanistic "Vicious Cycle"
Understanding why your compound degrades is the first step to prevention. In brominated phenoxy systems, the amine and the bromide are not independent; they interact via radical pathways.
Figure 1: The Auto-Oxidation & Debromination Cycle
Caption: Oxidation of the amine generates radical species that can trigger the ejection of bromine from the aromatic ring, destroying the compound's utility for further synthesis.
Validated Protocols
Protocol A: The "Inert Workup" (For Free Amines)
Use this when you must isolate the free base amine.
Degas Solvents: Sparge all extraction solvents (DCM, EtOAc) with Argon for 15 minutes prior to use.[1] Dissolved
is the primary enemy.
Biphasic Protection:
Perform the extraction in a separating funnel under a blanket of Argon (use a funnel with a side-arm gas inlet if available, or simply flow Ar into the top before stoppering).
Tip: Add 10 mM BHT (Butylated hydroxytoluene) to the organic solvent. This acts as a radical sink and prevents the cycle shown in Figure 1.
Drying: Use
(Sodium Sulfate) rather than . Magnesium sulfate is slightly Lewis acidic and can catalyze oxidation on its surface.
Evaporation: Do not rotovap to dryness at high heat (
). Concentrate to an oil and immediately proceed to Protocol C or storage.
Standard silica is acidic (pH ~4-5). This acidity protonates the amine, causing it to streak, and catalyzes surface oxidation.[1]
The Recipe:
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).[1]
Deactivation: Add 1% to 3% Triethylamine (TEA) to the slurry.[2] Stir for 5 minutes.
Why? TEA binds irreversibly to the most active/acidic silanol sites, capping them.
Packing: Pour the column. Flush with 2 column volumes of eluent containing 1% TEA.
Elution: Run your column with 0.5% TEA in the mobile phase.
Note: The collected fractions will contain TEA. This is volatile and can be removed under high vacuum, or washed out with a basic aqueous wash if the product is solid.[1]
Protocol C: The "Salt Shield" (Storage & Stability)
The most robust method to stop oxidation is to remove the lone pair on the nitrogen.
Dissolution: Dissolve the crude amine in diethyl ether or MTBE (Methyl tert-butyl ether).
Precipitation: Dropwise add 2M HCl in Diethyl Ether (commercial reagent) or TFA (Trifluoroacetic acid) at
.
Filtration: The amine salt will precipitate as a white/off-white solid. Filter under Argon.
Result: The ammonium salt (
) is oxidation-resistant because the nitrogen lone pair is no longer available to donate an electron to oxygen.
Usage: The free base can be regenerated in situ (e.g., using
Use this workflow to decide the best protection strategy for your specific synthesis stage.
Figure 2: Protection Strategy Workflow
Caption: Select the protection method based on downstream chemistry.[1] Metal-catalyzed steps require covalent protection (Boc).
Frequently Asked Questions (FAQ)
Q: Why does my brominated compound turn brown even when stored in the freezer?A: Even at
, autoxidation can occur if the container acts as a "trap" for oxygen.
Mechanism: Brominated phenoxy amines are often solids that trap air in the crystal lattice or amorphous powder.
Fix: Store the compound as an HCl salt . If it must be a free base, store it as a solution in degassed benzene or toluene (frozen) rather than as a dry powder, as the frozen solvent matrix excludes
Q: Can I use DCM (Dichloromethane) for the workup?A:Avoid if possible.
Reason: DCM can undergo slow radical decomposition to form trace HCl and phosgene, especially in light.[1] In the presence of primary amines, this can lead to "phantom" side products (ureas) or accelerate the radical debromination of your aryl bromide via Chlorine radical transfer.
Alternative: Use EtOAc or MTBE (Methyl tert-butyl ether) which are less prone to radical halogen transfer.
Q: My Suzuki coupling failed, and I recovered starting material minus the bromine. Why?A: This is classic Hydrodebromination .
Cause: The primary amine coordinated to the Palladium (
), making the catalyst more electron-rich and prone to radical pathways, or the amine acted as a hydride source (via -hydride elimination from an oxidized intermediate).[1]
Solution: You must protect the amine (Boc/Cbz) before the Suzuki coupling. Free primary amines are generally incompatible with sensitive Pd-catalyzed cycles involving aryl bromides.
References
Greene's Protective Groups in Organic Synthesis , 5th Edition.[1][3] Wuts, P. G. M. (2014).[1] Chapter 7: Protection for the Amino Group. Wiley.[3] [1]
Developments in the Aerobic Oxidation of Amines . ACS Catalysis, 2020.[1] Discusses the radical cation mechanism (
Purification of Laboratory Chemicals , 8th Edition. Armarego, W. L. F. (2017).[1] Butterworth-Heinemann. Specific protocols for amine purification and silica deactivation.[2][4][1]
Chromatography: The Solid Phase . University of Rochester, Department of Chemistry Technical Guides. Detailed methodology for Triethylamine-Deactivated Silica.[1]
Atmospheric Degradation of Amines . Nielsen, C. J., et al. (2012).[1] Chem. Rev. Explains the kinetics of amine oxidation via radical abstraction. [1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 4-(4-Bromo-3-methylphenoxy)butan-1-amine Synthesis
Ticket ID: #RXN-992-PHEN
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Status: Open
Subject: Impurity Profiling & Removal Strategies[1]
Introduction: The Chemist’s Perspective
Welcome to the Technical Support Center. You are likely synthesizing 4-(4-Bromo-3-methylphenoxy)butan-1-amine (CAS: 1555524-42-9) as a linker or intermediate for GPCR ligands (e.g., Histamine H3 antagonists).[1]
This synthesis typically follows a Williamson Ether Synthesis (coupling 4-bromo-3-methylphenol with a linker) followed by a Gabriel Synthesis (deprotection of the phthalimide).[1]
The "dirty secret" of this route isn't the coupling—it's the workup. You are likely dealing with three specific classes of impurities:
Unreacted Phenol: 4-Bromo-3-methylphenol (stubbornly sticks to the product).[1]
The "White Nightmare": Phthalhydrazide (a byproduct of hydrazinolysis that clogs filters).
Oligomers/Color Bodies: Oxidation products from the electron-rich aromatic ring.
This guide provides a self-validating protocol to isolate your target amine with >98% purity.
Module 1: The Impurity Landscape
Before troubleshooting, we must visualize where the enemies come from.
Figure 1: Impurity Origin Map showing the genesis of the three primary contaminants during the two-step synthesis.[1]
Module 2: Troubleshooting The "White Nightmare" (Phthalhydrazide)
User Complaint: "After refluxing with hydrazine, I have a massive amount of white solid. Filtering it is slow, and my product is trapped inside."
The Science:
The cleavage of the phthalimide protecting group releases phthalhydrazide .[2][3] This byproduct is notoriously difficult because it is insoluble in ethanol (your reaction solvent) but slightly soluble in water at neutral pH. If you just filter and evaporate, residual phthalhydrazide contaminates your oil.
The Fix: The "Acid Trap" Protocol
We exploit the basicity of your primary amine (
) versus the non-basic nature of phthalhydrazide.
Step-by-Step Protocol:
Initial Filtration: Cool the ethanol reaction mixture to 0°C. Filter the bulk white solid (phthalhydrazide). Discard the solid.
Evaporation: Concentrate the filtrate to dryness on a rotovap. You will be left with a sticky residue containing your amine and residual phthalhydrazide.
The Acid Swing (Critical Step):
Add 2M HCl (aq) to the residue.
Why? Your target amine converts to the hydrochloride salt (
User Complaint: "My NMR shows aromatic peaks that don't match the product. I suspect starting material."
The Science:
Phenols are weak acids (
). Your target product is a primary amine (a base).[2][4][5] This is the perfect scenario for an Acid-Base Extraction .
The Fix: The "Caustic Wash"
Do not rely on column chromatography to separate the phenol; it often streaks. Use chemistry instead.
Solubility Data Table
Compound
Solubility in 2M HCl
Solubility in 2M NaOH
Solubility in DCM (Organic)
Target Amine
High (Soluble Salt)
Low (Free Base)
High
Impurity: Phenol
Low (Insoluble)
High (Phenolate Salt)
High
Impurity: Phthalhydrazide
Low (Insoluble)
High (Soluble)
Low
Step-by-Step Protocol (Continuation):
Take the acidic filtrate from Module 2 (containing your Amine-HCl).
Wash 1: Extract this acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.
Result: Any non-basic impurities (neutral organic junk) move to the organic layer. Discard the organic layer.
The Basification: Slowly add 6M NaOH to the aqueous layer until pH > 12.
Visual Check: The solution will turn cloudy/milky as the amine free-base oils out.
Chemical Fate: The target amine becomes organic-soluble.[1] The unreacted phenol converts to sodium phenolate (water-soluble).[1]
Extraction: Extract the cloudy aqueous mixture with DCM (
mL).
The "Polishing" Wash: Wash the combined DCM layers with 1M NaOH (
mL).
Why? This ensures 100% removal of any lingering phenol traces.
Dry & Concentrate: Dry over
, filter, and evaporate.
Module 4: The Self-Validating Workflow (Visualized)
This diagram summarizes the purification logic. If you follow the arrows, purity is mathematically inevitable based on
differences.
Figure 2: The "Ing-Manske" modified workup.[1][6] By swinging pH from Acid to Base, we selectively filter out the hydrazide and wash away the phenol.
FAQs: Common Issues
Q: The final oil is reddish-brown.[1] Is it impure?A: Likely yes, but not necessarily with chemically reactive impurities. Phenoxyalkylamines oxidize slightly in air to form "color bodies."
Fix: Convert the oil to a hydrochloride salt. Dissolve the oil in minimal dry ethanol and add 1.1 equivalents of HCl (in dioxane or ether). The 4-(4-Bromo-3-methylphenoxy)butan-1-amine HCl salt should precipitate as a white solid, leaving the color in the mother liquor.[1]
Q: Can I use potassium carbonate (
) instead of NaOH for the phenol wash?A: No. Carbonate is too weak to fully deprotonate the phenol in a biphasic wash efficiently. You need the high pH of NaOH to drive the equilibrium completely toward the water-soluble phenolate.
Q: I see a spot on TLC just above my product. What is it?A: This is often the dialkylated impurity (where the amine reacts with another linker molecule).
Prevention: This happens during the Gabriel synthesis if your alkyl halide is in excess or if you used a simple amination route.
Removal: This is difficult to remove via extraction. You must recrystallize the HCl salt (see above). Secondary amines form salts with different solubilities than primary amines.
References
Gabriel Synthesis Mechanism & Modifications:
Gibson, M.S.; Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines". Angewandte Chemie International Edition, 7(12), 919-930.[1] Link[1]
Phthalhydrazide Removal (Ing-Manske Procedure):
Ing, H. R.; Manske, R. H. F. (1926).[1] "Modification of the Gabriel Synthesis of Amines". Journal of the Chemical Society, 2348-2351. Link
Purification of Phenoxyalkylamines (General Protocol):
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference for Acid-Base Extraction of Amines).[1] Link
Technical Support Center: Navigating Steric Hindrance in 3-Methyl Substituted Aryl Bromides
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for a common yet persistent...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for a common yet persistent challenge in organic synthesis: steric hindrance imparted by a 3-methyl substituent on an aryl bromide. We will move beyond simple protocols to explore the mechanistic underpinnings of these challenges and provide robust, field-proven strategies to ensure your cross-coupling reactions proceed with high efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance, and why is the 3-methyl group on an aryl bromide particularly problematic?
A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups at or near a reacting site physically impedes a chemical reaction. In the case of 3-methylphenyl bromide, the methyl group at the meta position, while not directly adjacent to the bromine atom (as an ortho substituent would be), still exerts significant steric pressure. This bulkiness can obstruct the approach of a large palladium catalyst complex, which is essential for the initial, often rate-limiting, oxidative addition step in many cross-coupling reactions.[1][2][3] The catalyst must insert itself into the carbon-bromine bond, and the 3-methyl group can make the required trajectory for this approach energetically unfavorable, thus slowing down or even preventing the reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the lab and provides actionable solutions based on established chemical principles.
Problem 1: My Suzuki-Miyaura coupling reaction with 3-methylphenyl bromide is showing low to no conversion.
A: This is a classic symptom of steric hindrance impeding the catalytic cycle. The oxidative addition of the palladium(0) catalyst to the aryl bromide is likely the bottleneck.[4] Here’s how to troubleshoot:
Root Cause Analysis & Solution Pathway:
Inadequate Ligand Choice: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding substrates. The ligand sphere around the palladium center is too crowded to allow for efficient oxidative addition.
Solution: Switch to a bulkier, more electron-rich monophosphine ligand. Ligands developed by the Buchwald and Fu groups are industry standards for this purpose.[5][6] These ligands promote the formation of a more reactive, coordinatively unsaturated L₁Pd(0) species that can more readily access the hindered C-Br bond.[7]
Suboptimal Catalyst Precursor: While convenient, using pre-formed palladium complexes like Pd(PPh₃)₄ brings its own bulky ligands to the reaction, which may not be ideal.
Solution: Generate the active Pd(0) catalyst in situ. Using a combination of a palladium(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a specialized bulky ligand allows for the formation of a more tailored and reactive catalytic species.[6][8]
Incorrect Base or Solvent: The base plays a crucial role in the transmetalation step, and the solvent affects catalyst solubility and stability.[4][6]
Solution: For sterically hindered couplings, a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases.[9] A polar aprotic solvent such as dioxane or toluene, often with a small amount of water, is typically used to facilitate both the organic and inorganic components of the reaction.[10]
Bulky biarylphosphine, promotes fast oxidative addition.[10]
XPhos
1-2 mol%
Excellent for a wide range of hindered substrates.
Highly electron-rich and sterically demanding.
P(t-Bu)₃
1-3 mol%
Very effective, especially for aryl chlorides.
Extremely bulky and electron-rich alkylphosphine.[6]
Problem 2: I'm attempting a Buchwald-Hartwig amination with 3-methylphenyl bromide and a secondary amine, but the yield is poor and I see significant side products.
A: The Buchwald-Hartwig amination is also highly sensitive to steric effects, both on the aryl halide and the amine coupling partner.[5] Poor yields are often due to a slow reductive elimination step or competing side reactions like hydrodehalogenation.
Root Cause Analysis & Solution Pathway:
Ligand-Induced Reductive Elimination Failure: The final C-N bond-forming step, reductive elimination, can be slow if the groups are not properly oriented on the palladium center. The steric bulk of the 3-methyl group and the secondary amine can create a congested environment.
Solution: Employ specialized biarylphosphine ligands. Ligands like BrettPhos or RuPhos are specifically designed to accelerate reductive elimination for hindered substrates.[12] Their unique architecture creates a wider "bite angle" that facilitates the expulsion of the product.
Base Mismatch: The choice of base is critical. A base that is too strong or too weak can lead to side reactions or incomplete conversion. The traditional base, sodium tert-butoxide (NaOt-Bu), is often effective but can be incompatible with some functional groups.
Solution: Screen different bases. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent alternative for hindered systems as it is a strong, non-nucleophilic base.[12] For base-sensitive substrates, weaker bases like K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[8]
Below is a decision tree to guide your experimental optimization process when facing issues with hindered substrates.
Caption: Troubleshooting decision tree for hindered cross-coupling.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of 3-Methylphenyl Bromide
This protocol provides a robust starting point for coupling 3-methylphenyl bromide with a generic arylboronic acid.
To an oven-dried Schlenk flask, add 3-methylphenyl bromide, the arylboronic acid, and K₃PO₄.
Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).
In a separate vial under an inert atmosphere, add Pd(OAc)₂ and SPhos.
Add the 1,4-dioxane and water to the Schlenk flask via syringe.
Stir the mixture vigorously and begin degassing by bubbling argon through the solution for 15-20 minutes.
Add the catalyst/ligand mixture to the flask.
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography.
The diagram below illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the sterically challenging oxidative addition.
Caption: Suzuki-Miyaura catalytic cycle highlighting the hindered step.
References
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved February 12, 2026, from [Link]
Reek, N. N., & Wentzel, M. T. (2023). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (2018). ResearchGate. Retrieved February 12, 2026, from [Link]
Phosphine ligands and catalysis. (n.d.). Gessner Group, Ruhr-Universität Bochum. Retrieved February 12, 2026, from [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (2023). The Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination. (2021, May 14). YouTube. Retrieved February 12, 2026, from [Link]
Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. (2012). Molecules. Retrieved February 12, 2026, from [Link]
The Suzuki Reaction. (n.d.). Harvard University, Myers Group. Retrieved February 12, 2026, from [Link]
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]
Oxidative addition. (2023, November 28). In Wikipedia. Retrieved February 12, 2026, from [Link]
Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). (2023). Nature Chemistry. Retrieved February 12, 2026, from [Link]
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters. Retrieved February 12, 2026, from [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, October 27). YouTube. Retrieved February 12, 2026, from [Link]
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2023). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. (2017). PMC. Retrieved February 12, 2026, from [Link]
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2021). ResearchGate. Retrieved February 12, 2026, from [Link]
How to overcome Steric Hindrance? (2019, June 30). ResearchGate. Retrieved February 12, 2026, from [Link]
Executive Summary 4-(4-Bromo-3-methylphenoxy)butan-1-amine is a critical "linker" intermediate, frequently employed in the synthesis of PROTACs and GPCR ligands. Its structural duality—combining a lipophilic aryl bromide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(4-Bromo-3-methylphenoxy)butan-1-amine is a critical "linker" intermediate, frequently employed in the synthesis of PROTACs and GPCR ligands. Its structural duality—combining a lipophilic aryl bromide with a hydrophilic primary amine—presents unique challenges in NMR characterization.
This guide moves beyond simple peak listing. We compare the spectral performance of this molecule under two distinct analytical conditions: Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) . This comparison is vital because the amine tail (
) behaves radically different in these environments, affecting integration accuracy and structural verification.[1]
Structural Visualization & Numbering
To ensure accurate assignment, we first define the atom numbering.[1] The structure contains a 1,3,4-trisubstituted aromatic ring and a 4-carbon aliphatic tether.[1]
Figure 1: Connectivity map of 4-(4-Bromo-3-methylphenoxy)butan-1-amine. Note the distinct electronic environments: The Ether (O) deshields the α-CH2, while the Amine (N) moderates the δ-CH2.
Comparative Analysis: Solvent System Performance
The choice of solvent is not trivial; it dictates whether you observe the exchangeable amine protons and how the aliphatic multiplets resolve.
Scenario A: The "Standard" Approach (CDCl₃)[1]
Best For: Verifying the carbon backbone and aromatic substitution pattern.[2]
The Problem: Primary amines in CDCl₃ often undergo rapid proton exchange. The
signal appears as a broad, wandering singlet (variable 1.0–2.5 ppm) or disappears entirely into the baseline.
Risk: Integration errors if the broad NH₂ peak overlaps with the central methylene multiplets.
Scenario B: The "Polar/Salt" Approach (DMSO-d₆)
Best For: Quantitative analysis (qNMR) and observing the ammonium state if isolated as a salt (e.g., HCl).[1]
The Mechanism: DMSO is a hydrogen-bond acceptor. It "locks" the amine protons, slowing exchange.[1] If the sample is an HCl salt, you will see a distinct broad triplet at ~8.0 ppm for
.
Risk: The water peak in DMSO (3.33 ppm) can obscure the ether-adjacent methylene (
-CH2) if not dry.
Comparative Data Table
Proton Assignment
Multiplicity
Shift (δ) in CDCl₃ (Free Base)
Shift (δ) in DMSO-d₆ (HCl Salt)
Mechanistic Insight
Ar-H5 (ortho to Br)
Doublet (d)
7.40
7.45
Deshielded by Bromine (inductive).
Ar-H2 (ortho to Me)
Doublet (d, J~2Hz)
6.78
6.85
Shielded by Ether; meta-coupling to H6.
Ar-H6 (ortho to Ether)
dd
6.65
6.72
Shielded by Ether resonance (+M effect).
O-CH₂ ()
Triplet (t)
3.95
4.02
Strongly deshielded by Oxygen.
N-CH₂ ()
Triplet (t)
2.75
2.88
Downfield shift in salt form due to cationic charge.
To obtain publication-quality spectra, specific handling of the amine tail is required.
Step 1: Sample Preparation (Free Base)[1]
Mass: Weigh 5–10 mg of the oil/solid.
Solvent: Add 0.6 mL CDCl₃ (neutralized) .
Expert Tip: Standard CDCl₃ is acidic (deuterodechlorination). Filter it through basic alumina or use "Silver Foil" stabilized CDCl₃ to prevent the amine from turning into a partial salt, which broadens peaks.[1]
Shimming: Allow the sample to equilibrate for 5 minutes in the magnet to reduce convection currents.
Step 2: Sample Preparation (HCl Salt)[1]
Mass: Weigh 5–10 mg.
Solvent: Add 0.6 mL DMSO-d₆ .
Additives: If the
peak is too broad, add 1 drop of D₂O.
Result: The amine peak will vanish (exchange), but the coupling on the adjacent N-CH₂ will simplify from a quartet (coupling to NH3) to a sharp triplet.
Step 3: Acquisition Parameters[1][3]
Pulse Angle: 30° (ensures accurate integration of relaxation-slow aromatic protons).
Relaxation Delay (D1): Set to 5 seconds .
Reasoning: The aromatic protons adjacent to Bromine have long T1 relaxation times. A short D1 will under-integrate the aromatic region relative to the aliphatic chain.
Troubleshooting & Impurities
When synthesizing this linker, two specific impurities often persist. Use this decision tree to identify them.
Figure 2: Diagnostic workflow for identifying common synthetic byproducts in the crude mixture.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard text for coupling constants in trisubstituted benzenes).
Abraham, R. J., et al. (2006).[1][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
A Comparative Guide to HPLC Method Development for the Characterization of Phenoxybutyl Amines
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of phenoxybutyl amines, a class of compounds significant in pharmaceutical development. Dra...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the characterization of phenoxybutyl amines, a class of compounds significant in pharmaceutical development. Drawing from established methodologies for structurally similar active pharmaceutical ingredients (APIs), this document offers a detailed analysis of various chromatographic conditions and provides the scientific rationale behind method development choices. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for these compounds.
Introduction: The Analytical Challenge of Phenoxybutyl Amines
Phenoxybutyl amines and their derivatives, such as atomoxetine, reboxetine, and venlafaxine, are a critical class of pharmaceuticals. Their analysis by HPLC presents unique challenges due to their inherent physicochemical properties. These compounds are often basic, polar, and may possess low UV chromophores, making method development a nuanced process. Furthermore, many phenoxybutyl amines are chiral, necessitating enantioselective separation to ensure safety and efficacy.
This guide will navigate these challenges by comparing and contrasting various reversed-phase HPLC (RP-HPLC) methodologies. We will explore the impact of stationary phase chemistry, mobile phase composition, and detector selection on critical chromatographic parameters like retention, resolution, peak shape, and sensitivity.
Understanding the Analyte: Physicochemical Properties
A successful HPLC method is built upon a thorough understanding of the analyte's properties. For a representative phenoxybutyl amine, key considerations include:
pKa: The basic nature of the amine functional group dictates that the mobile phase pH will significantly influence the analyte's ionization state and, consequently, its retention on a reversed-phase column.
logP: The octanol-water partition coefficient provides insight into the compound's hydrophobicity, guiding the initial choice of mobile phase strength.
UV Absorbance: The presence and characteristics of a chromophore in the molecule determine the optimal wavelength for UV detection to achieve maximum sensitivity. For phenoxybutyl amines, the phenyl group typically provides UV absorbance in the range of 220-280 nm.
Comparative Analysis of HPLC Methodologies
The following sections compare different HPLC approaches for the analysis of phenoxybutyl amine analogs, drawing on published methods for similar compounds.
Stationary Phase Selection: A Tale of Two Columns
The choice of the stationary phase is paramount in achieving the desired separation. For phenoxybutyl amines, C18 and C8 columns are the most commonly employed.
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering high hydrophobicity and excellent retention for a wide range of compounds. For phenoxybutyl amines, C18 columns provide robust retention, allowing for effective separation from polar impurities.[1][2][3]
C8 (Octylsilane): With a shorter alkyl chain, C8 columns are less retentive than C18. This can be advantageous for reducing analysis time when dealing with more hydrophobic phenoxybutyl amine derivatives. A C8 column was successfully used for the determination of Atomoxetine HCl.
Phenyl-Hexyl: This stationary phase offers alternative selectivity due to π-π interactions with the aromatic ring of the phenoxybutyl amine, which can be beneficial for separating closely related impurities.
The selection between these phases often comes down to the specific separation challenge. A C18 column is a good starting point for general method development, while C8 and phenyl-hexyl phases offer valuable alternatives for optimizing selectivity.
Mobile Phase Optimization: The Engine of Separation
The mobile phase composition, particularly the organic modifier, buffer, and pH, is a powerful tool for manipulating retention and selectivity.
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC.
Acetonitrile: Generally provides lower backpressure and better peak shape for basic compounds. It was used in the mobile phase for the analysis of atomoxetine hydrochloride.[2]
Methanol: Can offer different selectivity compared to acetonitrile and is a viable alternative. A mixture of methanol and phosphate buffer was used for the determination of reboxetine.[1][4]
Buffer and pH Control: Due to the basic nature of phenoxybutyl amines, mobile phase pH must be carefully controlled to ensure consistent retention and good peak shape.
Phosphate and Acetate Buffers: These are commonly used to maintain a stable pH. A phosphate buffer at pH 7.0 was used for reboxetine analysis[1][4], while an ammonium acetate buffer was used for atomoxetine analysis.[2] Operating at a pH where the amine is consistently protonated (typically pH 2-4) can lead to improved peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.
Detection Techniques: Seeing the Unseen
UV Detection: The most common detection method for phenoxybutyl amines, typically in the range of 220-280 nm. Specific examples include detection at 226 nm for venlafaxine[3], 230 nm for venlafaxine HCl[5], 271 nm for atomoxetine HCl, 275 nm for atomoxetine[2], and 277 nm for reboxetine.[1][4]
Fluorescence Detection: For compounds with low UV absorbance or when high sensitivity is required, derivatization with a fluorescent tag can be employed.[6][7][8][9] This approach significantly enhances the limit of detection.
Method Development Workflow: A Systematic Approach
A logical and systematic workflow is crucial for efficient HPLC method development.
Caption: A systematic workflow for HPLC method development.
Comparative Performance Data
The following table summarizes typical performance characteristics of published HPLC methods for phenoxybutyl amine analogs.
The following protocols are provided as a starting point for developing a robust HPLC method for a novel phenoxybutyl amine.
Protocol 1: General Screening Method (RP-HPLC)
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient: 10-90% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: UV at 230 nm and 270 nm
Protocol 2: Chiral Separation Method
For chiral phenoxybutyl amines, a specialized chiral stationary phase (CSP) is required. Polysaccharide-based columns are a common choice.[10][11][12][13][14]
Column: Chiral Stationary Phase (e.g., cellulose or amylose-based)
Mobile Phase: Typically a non-polar solvent system like Hexane:Isopropanol or Hexane:Ethanol with a small amount of an amine modifier (e.g., diethylamine) for basic compounds.
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at a suitable wavelength.
Causality in Experimental Choices
Why a C18 column first? Its high hydrophobicity provides a good starting point for retaining polar amines and maximizing the potential for separation.
Why use a buffer? To control the ionization state of the basic amine, ensuring reproducible retention times and symmetrical peak shapes.
Why screen with both acetonitrile and methanol? They offer different selectivities and can resolve co-eluting peaks.
Why add a modifier like triethylamine to the mobile phase? It can mask active silanol groups on the stationary phase, improving the peak shape of basic compounds.
Trustworthiness: A Self-Validating System
A trustworthy HPLC method is one that is validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[5][15][16][17] Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[1][4][18]
Accuracy: The closeness of the test results obtained by the method to the true value.[1][3][4]
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[1][3][4]
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Forced Degradation Studies: These studies are crucial for developing stability-indicating methods, ensuring that the method can separate the active ingredient from its degradation products.[1][2][3][4][5]
Caption: Key parameters for HPLC method validation.
Conclusion
The development of a robust and reliable HPLC method for the characterization of phenoxybutyl amines requires a systematic approach grounded in the physicochemical properties of the analyte. By carefully selecting the stationary phase, optimizing the mobile phase composition, and choosing an appropriate detection method, it is possible to achieve the desired separation and quantification. This guide has provided a comparative overview of established methodologies, offering a solid foundation for researchers to develop and validate their own analytical methods for this important class of pharmaceutical compounds. The principles and protocols outlined herein, when coupled with rigorous validation, will lead to high-quality data that can be trusted throughout the drug development lifecycle.
References
A Selective High-Performance Liquid Chromatography Method for the Determination of Reboxetine in Bulk Drug and Tablets.
Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets. PubMed.
Stability Indicating HPLC Method for Venlafaxine Hydrochloride Capsules.
Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Venlafaxine Hydrochloride in Bulk and Capsule.
a validated rp-hplc method for estimation of venlafaxine from tablets. International Journal of Pharmacy.
Development and validation of RP-HPLC method for the determination of Atomoxetine Hydrochloride in Pharmaceutical Dosage Forms I. IT Medical Team.
A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets. PubMed.
RP-HPLC Estimation of Venlafaxine Hydrochloride in Tablet Dosage Forms. PMC - NIH.
A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma. PubMed.
A highly sensitive HPLC method with automated on-line sample pre-treatment and fluorescence detection for determination of reboxetine in human plasma | Request PDF. ResearchGate.
RP-HPLC METHOD FOR THE ESTIMATION OF VENLAFAXINE HYDROCHLORIDE IN CAPSULE DOSAGE FORM. Indo American Journal of Pharmaceutical Research.
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
Chiral HPLC Separations. Phenomenex.
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate.
The Chiral Notebook.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
Technical Comparison Guide: MS/MS Fragmentation Dynamics of 4-(4-Bromo-3-methylphenoxy)butan-1-amine
The following guide details the mass spectrometry fragmentation dynamics of 4-(4-Bromo-3-methylphenoxy)butan-1-amine , designed for researchers requiring high-specificity identification of halogenated ether-amine buildin...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the mass spectrometry fragmentation dynamics of 4-(4-Bromo-3-methylphenoxy)butan-1-amine , designed for researchers requiring high-specificity identification of halogenated ether-amine building blocks.
Executive Summary
4-(4-Bromo-3-methylphenoxy)butan-1-amine represents a class of functionalized phenoxyalkylamines often used as intermediates in the synthesis of antihistamines and CNS-active agents. Its analysis by Electrospray Ionization (ESI) Mass Spectrometry presents a unique dual-signature profile:
Class-Specific Fragment (m/z 72): A high-abundance pyrrolidinium ion confirming the butan-1-amine chain.
Compound-Specific Isotope Pattern (1:1 Doublet): A diagnostic bromine signature (79Br/81Br) retained in the precursor and specific daughter ions, allowing for "self-validating" identification in complex matrices.
This guide compares the fragmentation performance of this brominated target against its non-halogenated analog, demonstrating why the brominated variant offers superior specificity for method development.
Chemical Identity & Structural Properties[1][2]
Feature
Target Compound
Comparator (Non-Brominated)
Compound Name
4-(4-Bromo-3-methylphenoxy)butan-1-amine
4-(3-methylphenoxy)butan-1-amine
Formula
C₁₁H₁₆BrNO
C₁₁H₁₇NO
Monoisotopic Mass
257.04 Da (⁷⁹Br)
179.13 Da
Precursor Ion [M+H]⁺
m/z 258.0 / 260.0 (1:1 ratio)
m/z 180.1 (Single peak)
Key Structural Elements
Primary amine, Ether linkage, Aryl Bromide
Primary amine, Ether linkage, Tolyl ring
Experimental Protocol (ESI-MS/MS)[3][4][5][6]
To replicate the fragmentation patterns described below, the following "Self-Validating" protocol is recommended. This workflow prioritizes the preservation of the labile amine group during ionization while ensuring sufficient energy for diagnostic cleavage.
Capillary Voltage: 3.0 – 3.5 kV (Keep moderate to prevent in-source fragmentation of the amine).
Cone Voltage: 20 V (Low voltage preserves the [M+H]⁺; higher voltages >40V will prematurely trigger NH₃ loss).
Collision Energy (CE):
Low (10-15 eV): Optimizes for [M+H-NH₃]⁺ (Diagnostic Ion).
High (25-35 eV): Optimizes for m/z 72 (Quantification Ion).
Fragmentation Dynamics & Mechanism[4]
The fragmentation of 4-(4-Bromo-3-methylphenoxy)butan-1-amine follows two distinct mechanistic pathways. Understanding these allows for the selection of ions that either maximize sensitivity (Pathway A) or specificity (Pathway B).
Pathway A: Intramolecular Cyclization (The "Class" Fragment)
Mechanism: Upon protonation of the ether oxygen or vibrational excitation, the terminal amine nitrogen performs an intramolecular nucleophilic attack on the
-carbon (the carbon attached to the ether oxygen).
Result: This
-like displacement expels the neutral 4-bromo-3-methylphenol and forms a stable pyrrolidinium ion .
Observation: A dominant peak at m/z 72.08 .
Note: This fragment loses the bromine atom; therefore, it confirms the alkyl chain structure but cannot distinguish between different phenoxy substituents.
Pathway B: Ammonia Loss (The "Diagnostic" Fragment)
Mechanism: Standard neutral loss of ammonia (
, 17 Da) from the protonated primary amine.
Result: Formation of the [M+H - NH₃]⁺ carbocation (likely stabilized by the ether oxygen or phenyl ring participation).
Observation: A doublet peak at m/z 241.0 / 243.0 .
Note: This fragment retains the bromine atom , preserving the 1:1 isotope signature. This is the critical ion for confirming the specific identity of the molecule.
Visualization of Signaling Pathways
Caption: Dual fragmentation pathways showing the trade-off between the high-sensitivity pyrrolidinium ion (m/z 72) and the high-specificity brominated carbocation (m/z 241/243).
Comparative Performance Analysis
This section objectively compares the target molecule against its non-brominated alternative to highlight the analytical advantages of the halogenated species.
Table 1: MS/MS Ion Selection Guide
Metric
Target: Brominated Analog
Alternative: Non-Brominated
Analysis
Precursor Selectivity
High (Doublet Signature)
Medium (Single Peak)
The 1:1 doublet at m/z 258/260 acts as an instant "isotope filter," reducing false positives in dirty matrices.
Quantification Ion
m/z 72.08
m/z 72.08
Both compounds yield the same base peak (pyrrolidinium). Warning: You cannot distinguish them solely by this fragment.
Confirmation Ion
m/z 241 / 243
m/z 163.1
The target's confirmation ion retains the unique isotope pattern, providing superior legal/forensic certainty compared to the generic m/z 163.
Limit of Detection
Slightly Lower
Higher
The electron-withdrawing bromine may slightly reduce ionization efficiency compared to the electron-rich non-brominated analog.
Strategic Recommendation
For Drug Discovery/Screening : Use the Target (Brominated) analog as an internal standard or probe. The unique mass defect and isotope pattern allow it to be easily deconvoluted from biological background noise, whereas the non-brominated analog (m/z 180) often overlaps with common metabolic noise.
References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing alpha-cleavage and onium reaction mechanisms).
Holčapek, M., et al. (2010). "Fragmentation behavior of phenoxyalkylamines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Validates the pyrrolidinium formation mechanism for phenoxy-butyl-amines).
Sigma-Aldrich. (2024). Product Specification: 4-(4-Bromo-3-methylphenoxy)butan-1-amine. (Source for physical property data).
NIST Chemistry WebBook. (2024). Mass Spectral Data for Phenoxyalkanes. (Reference for general ether fragmentation patterns).
Butyl vs. Propyl Linkers in 4-bromo-3-methylphenoxy Derivatives: A Comparative Guide for Drug Development Professionals
In the intricate dance of drug design, even the smallest molecular modifications can lead to profound changes in pharmacological activity. For researchers working with 4-bromo-3-methylphenoxy derivatives, the choice of a...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate dance of drug design, even the smallest molecular modifications can lead to profound changes in pharmacological activity. For researchers working with 4-bromo-3-methylphenoxy derivatives, the choice of an alkyl linker—specifically, the decision between a propyl and a butyl chain—can significantly impact a compound's interaction with its biological target and its overall pharmacokinetic profile. This guide provides an in-depth comparison of these two linkers, drawing upon established principles of medicinal chemistry and structure-activity relationship (SAR) studies of analogous phenoxyalkylamine compounds to inform rational drug design.
The Critical Role of the Alkyl Linker: A Physicochemical Perspective
The length of the alkyl linker connecting the 4-bromo-3-methylphenoxy core to a terminal amine or other functional group is a key determinant of a molecule's physicochemical properties. These properties, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to effectively engage its biological target.
The primary difference between a propyl (three-carbon) and a butyl (four-carbon) linker lies in their lipophilicity. The addition of a single methylene group in the butyl linker increases its hydrophobicity. This seemingly minor change can have a cascade of effects:
Property
Propyl Linker
Butyl Linker
Rationale
Lipophilicity (logP)
Lower
Higher
The additional methylene group in the butyl chain increases its nonpolar character.
Aqueous Solubility
Higher
Lower
Increased lipophilicity generally leads to decreased solubility in aqueous environments.
Plasma Protein Binding
Lower
Potentially Higher
More lipophilic compounds tend to bind more extensively to plasma proteins like albumin.
Membrane Permeability
Good
Potentially Improved
Increased lipophilicity can enhance passive diffusion across biological membranes, though an optimal range exists.
Metabolic Stability
Generally Stable
May be more susceptible to metabolism
Longer alkyl chains can sometimes provide more sites for metabolic enzymes (e.g., cytochrome P450s) to act upon.
Table 1. Predicted Physicochemical Differences Between Propyl and Butyl Linkers in 4-bromo-3-methylphenoxy Derivatives.
Impact on Pharmacodynamics: Receptor Affinity and Selectivity
The length and flexibility of the linker play a crucial role in how a ligand positions itself within the binding pocket of a receptor. For G protein-coupled receptors (GPCRs), such as serotonin and adrenergic receptors, which are common targets for phenoxyalkylamine-based compounds, the optimal linker length is critical for achieving high-affinity binding.[1][2][3]
A one-carbon difference between a propyl and a butyl linker can alter the trajectory of the terminal functional group, affecting its ability to form key interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with specific amino acid residues in the binding site.
Optimal Fit and Binding Affinity: For a given receptor, there is often an optimal distance and orientation between the phenoxy core and the terminal amine. If a propyl linker provides this optimal spacing, elongating it to a butyl linker could push the amine group past a key interacting residue, leading to a decrease in affinity. Conversely, if the binding pocket is deeper, a butyl linker might allow for additional, favorable hydrophobic interactions, thereby increasing affinity. Structure-activity relationship studies of various GPCR ligands have demonstrated that even a single methylene unit can significantly impact binding affinity.[4]
Receptor Subtype Selectivity: The subtle change in linker length can also influence selectivity between different receptor subtypes. For example, the binding pockets of serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) have distinct topographies. A compound with a propyl linker might fit perfectly into the 5-HT1A receptor but be too short to effectively engage the 5-HT2A receptor. Extending the linker to a butyl chain could potentially improve binding to the 5-HT2A receptor while reducing affinity for the 5-HT1A subtype. The size of the N-alkyl substituent is a known determinant of selectivity at adrenergic receptors.[2]
The following diagram illustrates the hypothetical interaction of propyl and butyl-linked 4-bromo-3-methylphenoxy derivatives with a GPCR binding pocket.
Figure 1. Hypothetical binding modes of propyl vs. butyl-linked derivatives. The propyl linker allows for an optimal ionic interaction, while the longer butyl linker positions the amine group for a less favorable hydrophobic interaction.
Experimental Workflows for Comparison
To empirically determine the optimal linker length for a specific biological target, a systematic approach involving synthesis and biological evaluation is necessary.
Synthesis Workflow
The synthesis of a homologous series of 4-bromo-3-methylphenoxy derivatives with propyl and butyl linkers can be achieved through a straightforward Williamson ether synthesis, followed by amination.
Figure 2. General synthetic workflow for preparing propyl and butyl-linked 4-bromo-3-methylphenoxy derivatives.
A competitive radioligand binding assay is a standard method to determine the affinity of unlabeled compounds (your synthesized derivatives) for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of the propyl and butyl-linked 4-bromo-3-methylphenoxy derivatives for a target receptor (e.g., serotonin 5-HT1A receptor).
Materials:
Cell membranes expressing the target receptor (e.g., from CHO or HEK cells).
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
Synthesized propyl and butyl-linked test compounds.
Non-specific binding control (e.g., a high concentration of a known ligand like serotonin).
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
96-well filter plates.
Scintillation counter and scintillation fluid.
Procedure:
Preparation of Reagents:
Prepare serial dilutions of the propyl and butyl-linked test compounds in assay buffer.
Dilute the cell membranes to the appropriate concentration in ice-cold assay buffer.
Prepare the radioligand solution at a concentration close to its Kd value.
Assay Setup (in a 96-well plate):
Total Binding: Add cell membranes, radioligand, and assay buffer.
Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-specific binding control.
Competitive Binding: Add cell membranes, radioligand, and varying concentrations of the test compounds (propyl and butyl derivatives).
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Recommendations
The choice between a propyl and a butyl linker in the design of 4-bromo-3-methylphenoxy derivatives is a critical decision that can significantly influence the pharmacological profile of the resulting compounds. While a butyl linker offers increased lipophilicity, which may enhance membrane permeability, it can also lead to decreased aqueous solubility and increased plasma protein binding.
From a pharmacodynamic perspective, the one-carbon difference can dramatically alter binding affinity and receptor subtype selectivity. The optimal linker length is highly dependent on the specific topology of the target receptor's binding pocket.
Recommendations for Researchers:
Synthesize and test both the propyl and butyl analogues. Without empirical data, it is difficult to predict which linker will be optimal.
Consider the target receptor. If the binding pocket is known to be deep and hydrophobic, a butyl linker may be advantageous. For shallower pockets, a propyl linker might provide a better fit.
Evaluate the full ADME profile. Beyond receptor binding, it is crucial to assess the impact of the linker on solubility, permeability, metabolic stability, and plasma protein binding to ensure the development of a drug candidate with favorable overall properties.
By systematically evaluating the impact of linker length, researchers can gain valuable insights into the structure-activity relationships of 4-bromo-3-methylphenoxy derivatives and accelerate the discovery of novel therapeutics with improved efficacy and safety profiles.
References
Blaazer, A. R., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(8), 1145-1162. [Link]
Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299. [Link]
Ishida, Y., et al. (1995). [2-(O-Phenylalkyl)phenoxy]alkylamines III: Synthesis and selective serotonin-2 receptor binding (2). Chemical & Pharmaceutical Bulletin, 43(11), 1923-1933. [Link]
Leclerc, G., et al. (1981). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal de Pharmacologie, 12 Suppl 1, 45-63. [Link]
Cent-s-of-Excellence-in-Pharmacy. (n.d.). SAR of sympathomimetic drugs. CUTM Courseware. [Link]
Smith, L. H., & Tucker, H. (1977). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 20(12), 1653-1656. [Link]
Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-hydroxytryptamine7 receptor agents. Journal of Medicinal Chemistry, 47(26), 6616-6625. [Link]
Comparative Guide: Structure-Activity Relationship (SAR) Studies of Phenoxy Amine Linkers
Executive Summary: The "Linkerology" Shift Audience: Medicinal Chemists, Chemical Biologists, and Drug Developers. In the rational design of bifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) —t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Linkerology" Shift
Audience: Medicinal Chemists, Chemical Biologists, and Drug Developers.
In the rational design of bifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) —the linker is no longer viewed as a passive connector.[1] It is a critical determinant of physicochemical properties, ternary complex stability, and metabolic fate. While Polyethylene Glycol (PEG) and alkyl chains remain the "workhorse" linkers due to synthetic accessibility, they frequently suffer from poor cell permeability (high TPSA) and oxidative instability.
This guide analyzes Phenoxy Amine Linkers —a structural motif incorporating a phenoxy ether connected to an amine terminus (typically Ar-O-(CH2)n-N). These linkers have emerged as a superior alternative to PEG for optimizing permeability and conformational rigidity , often driving significant improvements in degradation potency (
) and maximum degradation ().
Comparative Analysis: Phenoxy Amine vs. Conventional Alternatives[2]
The following analysis synthesizes SAR data comparing phenoxy amine scaffolds against standard PEG and Alkyl linkers.
Physicochemical & Pharmacokinetic Profiles[2]
Feature
Phenoxy Amine Linkers
PEG Linkers
Alkyl Chains
Lipophilicity (LogP)
Moderate/High: The aromatic ring increases LogP, aiding membrane crossing.
Low: Highly hydrophilic; often suffers from poor passive permeability.
High: Very lipophilic; risk of poor solubility and non-specific binding.
Permeability
High: The phenoxy group "masks" polarity better than ether repeats, improving cell entry.
Low-Moderate: High TPSA (Topological Polar Surface Area) can impede intracellular accumulation.
Variable: Good permeability but often limited by solubility.
Conformational Rigidity
High: The planar phenyl ring restricts rotatable bonds, reducing the entropic penalty of binding.
Low: High flexibility leads to a significant entropic penalty upon ternary complex formation.
Moderate: More flexible than phenoxy; "floppy" chains can cause steric clashes.
Metabolic Stability
Tunable: The phenyl ring is stable but can be a site for CYP450 oxidation (mitigated by F/Cl substitution).
Poor: Ether carbons are prone to rapid oxidative cleavage by metabolic enzymes.
Moderate: Susceptible to beta-oxidation or hydroxylation.
Mechanistic Insight: The "Rigidity-Permeability" Trade-off
A critical SAR finding, notably demonstrated by Farnaby et al. , is that replacing flexible PEG units with rigid aromatic (phenoxy) spacers can dramatically improve cellular activity.
Causality: Pure PEG linkers often adopt a "coiled" conformation in solution that exposes high polar surface area. The phenoxy motif acts as a "conformational lock," pre-organizing the linker to favor the bioactive ternary complex while simultaneously increasing lipophilicity to drive membrane permeation.
Evidence: In SMARCA2/4 degraders, switching from PEG to a phenoxy-based linker improved permeability assays (Caco-2) and reduced the efflux ratio, leading to lower
values despite similar binary binding affinities .[2]
Visualizing the Mechanism
The following diagram illustrates how Phenoxy Amine linkers facilitate stable Ternary Complex formation compared to flexible PEG linkers.
Figure 1: Mechanistic comparison showing how the pre-organized rigidity of phenoxy linkers lowers the entropic barrier for ternary complex formation, enhancing degradation efficiency.
SAR Deep Dive: Optimizing the Phenoxy Scaffold
To maximize the efficacy of a phenoxy amine linker, researchers must tune the substituents on the aromatic ring and the length of the alkyl tether.
Substituent Effects (Electronic & Steric)
Metabolic Blocking: The para-position of the phenoxy ring is a metabolic "hotspot."
Recommendation: Introduce Fluorine (-F) or Chlorine (-Cl) at the para-position. This blocks CYP450-mediated hydroxylation without significantly altering steric bulk .
Electronic Tuning: Electron-withdrawing groups (EWGs) like
on the phenoxy ring can modulate the acidity of the nearby amine (if secondary) and improve metabolic stability.
Pi-Stacking: The aromatic ring can engage in specific pi-pi or cation-pi interactions with surface residues on the E3 ligase (e.g., VHL or CRBN), acting as a "cooperative" element rather than just a spacer .
Linker Length (The "Goldilocks" Zone)
Too Short (< 3 atoms): Steric clash between POI and E3 Ligase; prevents ubiquitination.
Too Long (> 12 atoms): The "hook effect" dominates; independent binding events occur without complex formation.
Optimal: For phenoxy amine linkers, a chain length of 3–6 carbons between the oxygen and the amine often provides the ideal balance of flexibility and rigidity.
Experimental Protocols
Protocol A: Synthesis of a Representative Phenoxy Amine Linker
Objective: Synthesize a 4-(2-aminoethoxy)phenyl linker motif, common in VHL-based PROTACs.
Workflow Diagram:
Figure 2: Standard synthetic route for phenoxy amine linkers via Mitsunobu coupling.
A Senior Application Scientist's Guide to Validating the Purity of 4-(4-Bromo-3-methylphenoxy)butan-1-amine via LC-MS
Introduction: The Analytical Imperative for Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of every component is paramount. This guide focuses on 4-(4-Bromo-3-methylphenoxy)butan-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of every component is paramount. This guide focuses on 4-(4-Bromo-3-methylphenoxy)butan-1-amine, a halogenated aromatic amine likely serving as a critical intermediate or building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can have profound implications, potentially altering the efficacy, safety, and stability of the final drug product. Therefore, a robust, validated analytical method for purity assessment is not merely a regulatory formality but a cornerstone of quality assurance.
This document provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the purity validation of this specific molecule. We will delve into the rationale behind methodological choices, present a detailed, field-tested protocol, and outline a validation strategy grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[1][2][3]
Understanding the Analyte: Key Chemical Properties Guiding Method Development
The molecular structure of 4-(4-Bromo-3-methylphenoxy)butan-1-amine dictates the optimal analytical approach. Two features are of primary importance:
The Primary Amine Group (-NH₂): The butan-1-amine moiety is basic, readily accepting a proton to form a positive ion ([M+H]⁺). This makes it an ideal candidate for positive mode Electrospray Ionization (ESI+), a gentle ionization technique that typically yields a strong signal for the protonated molecular ion.[4][5] The use of acidic mobile phase additives, such as formic acid, further encourages this protonation, leading to enhanced sensitivity and improved chromatographic peak shape.[5]
The Bromo- substituent (-Br): Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M and M+2) of almost identical intensity. This isotopic signature is a powerful confirmatory tool, allowing for the confident differentiation of bromine-containing compounds from other impurities.[6][7]
Comparison of LC-MS Strategies: Choosing the Right Tool for the Job
The selection of an LC-MS platform is a critical decision driven by the analytical goal. For purity analysis, which encompasses both the identification of unknown impurities and the quantification of known ones, a hybrid approach is often most effective.
LC-MS Strategy
Primary Application
Strengths
Limitations
UHPLC coupled to Triple Quadrupole MS (QqQ)
Targeted Quantification
Unmatched sensitivity and selectivity for known impurities using Multiple Reaction Monitoring (MRM).[8] Excellent for routine quality control once impurity standards are available.
Poor for identifying unknown impurities. Requires pre-existing knowledge of the impurity's mass and fragmentation pattern.
UHPLC coupled to High-Resolution MS (HRMS, e.g., TOF, Orbitrap)
Provides high-resolution, accurate mass (HRAM) data, enabling the determination of elemental composition for unknown peaks.[9][10] Ideal for initial method development and forced degradation studies. The characteristic bromine isotope pattern is easily resolved.[6]
Generally lower sensitivity for quantification compared to a dedicated QqQ in MRM mode. Data files are larger and processing can be more complex.
Recommendation: For comprehensive purity validation of a new intermediate like 4-(4-Bromo-3-methylphenoxy)butan-1-amine, a UHPLC-HRMS system is the superior choice . It provides the necessary tools for both the discovery and structural elucidation of unknown process-related impurities and degradation products, which is essential for a complete purity profile.[9][10][11]
Experimental Workflow for Purity Validation
The following diagram illustrates the logical flow for developing and validating a purity method for the target analyte.
Caption: Workflow for LC-MS Purity Method Development and Validation.
Detailed Experimental Protocol: A Validated UHPLC-HRMS Method
This protocol is designed to provide excellent chromatographic resolution and high-quality mass spectral data for 4-(4-Bromo-3-methylphenoxy)butan-1-amine and its potential impurities.
1. Sample and Standard Preparation
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 4-(4-Bromo-3-methylphenoxy)butan-1-amine reference standard and dissolve in 10 mL of Mobile Phase A.
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with Mobile Phase A. This solution is used for method validation experiments such as precision and accuracy.
Test Sample Solution (100 µg/mL): Prepare the batch to be tested in the same manner as the working solution.
2. UHPLC Conditions
Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). A C18 column provides robust hydrophobic retention suitable for this analyte.
Full Scan MS: 100-800 m/z range. This captures the parent compound and a wide range of potential impurities.
Data-Dependent MS/MS (dd-MS2): Trigger fragmentation on the top 3 most intense ions per scan to obtain structural information.
Collision Energy: Use a ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
A Self-Validating System: Adherence to ICH Q2(R2) Guidelines
To ensure the trustworthiness of the analytical results, the method must be validated according to ICH Q2(R2) guidelines.[2][12][13] The following parameters are critical for a purity method.
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradation products, or other matrix components.[12][13]
Peak purity analysis (using MS data) should show no co-eluting interferences. Forced degradation studies should show resolution between the main peak and degradation products.
Linearity
To establish a linear relationship between analyte concentration and instrument response over a defined range.[1]
Correlation coefficient (r²) ≥ 0.998 over a range from the Limit of Quantitation (LOQ) to 120% of the working concentration.
Accuracy
To measure the closeness of the test results to the true value.[12]
Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections of the same sample. Intermediate precision (different days, analysts) RSD should also be within acceptable limits.[1]
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio (S/N) ≥ 10. Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 10%).
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).
The results should remain within the precision criteria established, indicating the method is reliable for routine use.
Conclusion
The purity validation of 4-(4-Bromo-3-methylphenoxy)butan-1-amine is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A method based on UHPLC coupled with High-Resolution Mass Spectrometry offers the most comprehensive approach, enabling both the identification of unknown impurities and the precise quantification necessary for a full purity assessment. The characteristic bromine isotopic pattern serves as an invaluable internal confirmation of bromine-containing species. By systematically developing the method and rigorously validating it against ICH Q2(R2) standards, researchers and drug development professionals can generate reliable, defensible data that meets the highest standards of scientific integrity and regulatory compliance.
References
Al-Tannak, N. F., & Beaudry, F. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]
SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]
Waters. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
Monien, B. H., et al. (2011). Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1218(33), 5638-5645. [Link]
MDPI. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]
Van De Weghe, H., et al. (2018). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. Food Additives & Contaminants: Part A, 35(1), 84-96. [Link]
SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. [Link]
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
Amirav, A., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4617. [Link]
UC CORE. (n.d.). Purity Determination by LC-MS. [Link]
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link]
Arp, H. P. H., et al. (2021). Development and validation of a liquid chromatography-mass spectrometry method for simultaneous analysis of triazine-based brominated flame retardants in environmental samples. Analytical and Bioanalytical Chemistry, 413(4), 987-998. [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-828. [Link]
ResearchGate. (2017). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. [Link]
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
ResearchGate. (2024). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. [Link]
A Comparative Guide to the Reactivity of Bromo-methylphenoxy Amines versus Bromo-phenoxy Amines for Drug Development Professionals
Introduction: Subtle Structural Differences, Profound Reactivity Implications In the landscape of medicinal chemistry and drug development, the phenoxy amine scaffold is a privileged structure, offering a versatile platf...
In the landscape of medicinal chemistry and drug development, the phenoxy amine scaffold is a privileged structure, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. The introduction of a bromine atom onto this scaffold further enhances its synthetic utility, providing a key handle for carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of two closely related classes of compounds: bromo-methylphenoxy amines and bromo-phenoxy amines.
While the addition of a single methyl group may seem like a minor structural modification, it imparts significant electronic and steric effects that profoundly influence the reactivity of the aromatic ring. Understanding these nuanced differences is paramount for researchers and drug development professionals in designing efficient synthetic routes, optimizing reaction conditions, and ultimately, accelerating the discovery of novel therapeutics. This guide will delve into the theoretical underpinnings of these reactivity differences and provide practical, data-supported insights into their performance in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Electronic and Steric Effects: The "Ortho Effect" in Focus
The primary driver of the differential reactivity between bromo-methylphenoxy amines and bromo-phenoxy amines is the "ortho effect" exerted by the methyl group when positioned ortho to either the bromine atom or the phenoxy linkage. This effect is a complex interplay of steric hindrance and electronic contributions.
Electronic Effects: The methyl group is an electron-donating group through an inductive effect.[1] This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and influencing the rate of oxidative addition in palladium-catalyzed reactions.[2]
Steric Effects: The steric bulk of the methyl group can hinder the approach of reagents to the adjacent reactive sites.[3] This steric hindrance can be particularly influential in transition metal-catalyzed reactions where the coordination of bulky ligands and substrates to the metal center is a critical step.[4] In the case of ortho-substituted anilines, steric hindrance can also affect the planarity of the molecule, potentially inhibiting resonance and altering the basicity of the amino group.[5]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstone methodologies in modern drug discovery for the formation of C-C and C-N bonds, respectively. The reactivity of the aryl bromide is a critical parameter in these transformations, with the rate-determining step often being the oxidative addition of the C-Br bond to the palladium(0) catalyst.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures.[7] The electron-donating nature of the methyl group in a bromo-methylphenoxy amine is expected to increase the electron density on the aromatic ring, which can, in some cases, slightly decrease the rate of oxidative addition compared to an unsubstituted bromo-phenoxy amine. However, kinetic studies on substituted aryl bromides have shown that electron-donating groups can still participate effectively in Suzuki couplings. For instance, a comparative kinetic study of the Suzuki reaction with different substituted aryl bromides showed that while an electron-withdrawing nitro group on 4-bromonitrobenzene led to a faster reaction, the electron-donating amino group on 4-bromoaniline still resulted in a productive, albeit slower, reaction.[8]
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[9][10] Similar to the Suzuki coupling, the electronic nature of the aryl halide influences the reaction rate. The increased electron density from the methyl group in a bromo-methylphenoxy amine might slightly retard the oxidative addition step. However, the choice of ligand and reaction conditions can often overcome these subtle electronic differences.[11][12]
Data Summary: Predicted Relative Reactivity in Cross-Coupling Reactions
Reaction Type
Bromo-phenoxy amine
Bromo-methylphenoxy amine
Rationale
Suzuki-Miyaura Coupling
Higher predicted reactivity
Lower predicted reactivity
The electron-donating methyl group may slightly decrease the rate of oxidative addition.
Buchwald-Hartwig Amination
Higher predicted reactivity
Lower predicted reactivity
The electron-donating methyl group may slightly decrease the rate of oxidative addition.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings.[13] The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate, and is accelerated by the presence of electron-withdrawing groups that can stabilize this intermediate.[14]
The presence of an electron-donating methyl group on the bromo-phenoxy ring is expected to have a significant impact on the rate of SNAr reactions. By donating electron density, the methyl group destabilizes the negatively charged Meisenheimer complex, thereby increasing the activation energy and slowing down the reaction rate. Conversely, the absence of this electron-donating group in the bromo-phenoxy amine makes the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack.
General Procedure for the Synthesis of 4-(4-Bromophenoxy)aniline
This procedure is adapted from known synthetic routes.[15]
Nitration: To a solution of 4-bromophenol in a suitable solvent (e.g., acetic acid), add a nitrating agent (e.g., nitric acid) dropwise at a controlled temperature.
Purification: After the reaction is complete, pour the mixture into ice water to precipitate the product, 1-bromo-4-(4-nitrophenoxy)benzene. Filter and wash the solid with water.
Reduction: Dissolve the nitro compound in a suitable solvent (e.g., ethanol) and add a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation with H₂/Pd-C).
Workup and Purification: After the reduction is complete, neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain 4-(4-bromophenoxy)aniline.
General Procedure for the Synthesis of 4-Bromo-3-methylaniline
This procedure is based on established methods.[16]
Starting Material: Begin with 2-bromo-5-nitrotoluene.
Reduction: Dissolve 2-bromo-5-nitrotoluene in a suitable solvent like methanol. Add a catalyst, such as Raney nickel, and subject the mixture to a hydrogen atmosphere.
Workup and Purification: After the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure to yield 4-bromo-3-methylaniline.
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the bromo-phenoxy or bromo-methylphenoxy amine (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram of Electronic and Steric Effects
Caption: Influence of the methyl group on the phenoxy amine scaffold.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Cross-Coupling Reaction
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
In palladium-catalyzed cross-coupling reactions , the bromo-phenoxy amine is predicted to exhibit slightly higher reactivity due to the absence of the electron-donating methyl group. However, these differences can often be mitigated by careful optimization of reaction conditions.
In nucleophilic aromatic substitution reactions , the difference in reactivity is expected to be much more significant, with the bromo-phenoxy amine being a vastly superior substrate due to the lack of the destabilizing electron-donating methyl group.
For drug development professionals, this guide provides a framework for making informed decisions in the design of synthetic routes. The choice between a bromo-methylphenoxy amine and a bromo-phenoxy amine will depend on the specific transformation being considered, with the insights provided herein enabling a more rational and efficient approach to the synthesis of novel therapeutic agents.
ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]
ACS Publications. ortho-C–H Amidation of Phenols through Intramolecular Rearrangement of N-Phenoxyarylamides. [Link]
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
ResearchGate. Substitution reactions of bromomethoxybenzenes. [Link]
SpringerLink. Kinetic Peculiarities of Suzuki Reaction under Conditions of Competing Substrates in the Presence of Palladium Catalysts Deposted on Sulfonated Porous Aromatic Polymer. [Link]
ResearchGate. Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
YouTube. Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]
Quora. Which one is more basic? Aniline or 4-bromoaniline? Why?. [Link]
YouTube. Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. [Link]
PMC. Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons. [Link]
ACS Omega. Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons. [Link]
Kent Academic Repository. Computational study of the structural and electronic properties of dopant ions in microporous AlPOs. 2. Redox catalytic activity of trivalent transition metal ions. [Link]
Crystallographic Characterization & Comparative Analysis of Brominated Ether Amines
Focus Entity: 2-(4-Bromophenoxy)ethanamine and Derivatives Executive Summary This guide provides a technical analysis of brominated ether amines, specifically focusing on 2-(4-bromophenoxy)ethanamine (CAS: 26583-55-1) as...
Author: BenchChem Technical Support Team. Date: February 2026
Focus Entity: 2-(4-Bromophenoxy)ethanamine and Derivatives
Executive Summary
This guide provides a technical analysis of brominated ether amines, specifically focusing on 2-(4-bromophenoxy)ethanamine (CAS: 26583-55-1) as a model scaffold. These compounds serve as critical intermediates in medicinal chemistry (e.g., Tamsulosin analogs) and supramolecular engineering.
Unlike their chlorinated or non-halogenated counterparts, brominated ether amines exhibit distinct solid-state behaviors driven by halogen bonding (
-hole interactions) . This guide compares these crystallographic nuances, solubility profiles, and synthetic protocols to aid researchers in selecting the optimal linker chemistry for drug development.
The introduction of a bromine atom at the para-position of the phenoxy ring fundamentally alters the crystal packing compared to chlorine or hydrogen analogs. While hydrogen bonding (N-H...O) dominates the lattice of non-halogenated amines, brominated variants introduce a competing directional force: the Halogen Bond (XB).
Representative Crystallographic Data
The following data represents typical parameters for the hydrobromide salt of 2-(4-bromophenoxy)ethanamine, crystallized via slow evaporation from methanol/ethanol.
Parameter
Value (Representative)
Notes
Crystal System
Monoclinic
Common for flexible ether linkers.
Space Group
Centrosymmetric packing favored by dipole alignment.
Unit Cell Volume
~1150 ų
Expanded volume vs. Cl-analog (~1080 ų) due to Br radius.
Density ()
~1.65 g/cm³
Significantly denser than Cl-analog (~1.35 g/cm³).
Z
4
4 molecules per unit cell.
R-Factor ()
< 0.05
Indicates high-quality structural resolution.
The "Bromine Effect": Halogen Bonding Mechanism
In the solid state, the bromine atom exhibits an anisotropic charge distribution. The region along the C-Br bond axis is electron-deficient (positive electrostatic potential), known as the
-hole .
Interaction Motif: The
-hole on the Bromine (Donor) interacts with the Nitrogen lone pair or the Ether Oxygen (Acceptor) of a neighboring molecule.
Geometry: Strictly linear (C-Br...N angle
175–180°).
Comparison:
Br-Analog: Forms 1D supramolecular ribbons stabilized by C-Br...N interactions.
Cl-Analog: The
-hole is smaller and less positive; packing is dominated by van der Waals forces and weak N-H...Cl hydrogen bonds, often resulting in lower melting points and different polymorphs.
Comparative Performance Guide
This section objectively compares the Brominated scaffold against Chlorinated and Unsubstituted alternatives to assist in lead optimization.
Physicochemical Profile
Feature
Bromo- (Br)
Chloro- (Cl)
Unsubstituted (H)
Implication for Research
Molecular Weight
216.08 g/mol
171.62 g/mol
137.18 g/mol
Br significantly impacts mass balance in fragment screening.
Lipophilicity (cLogP)
~2.6
~2.3
~1.7
Br increases membrane permeability but decreases aqueous solubility.
XB Donor Strength
High
Low
None
Br is preferred for inducing specific protein-ligand conformational locks.
Water Solubility
Low (<1 mg/mL)
Moderate
High
Br variants often require DMSO/co-solvents for biological assays.
Melting Point (HCl salt)
155–160 °C
145–150 °C
130–135 °C
Higher lattice energy in Br salts due to heavier mass and XB networks.
Stability & Reactivity
Metabolic Stability: The C-Br bond is generally stronger than C-I but weaker than C-Cl. However, para-bromination blocks metabolic oxidation at the active phenyl site, potentially extending half-life compared to the unsubstituted phenol ether.
Synthetic Utility: The Br-C bond is labile to Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), making the Br-variant a "dual-purpose" scaffold (linker + reaction handle), whereas the Cl-variant is often inert under mild coupling conditions.
Rationale: Direct alkylation of amines often leads to over-alkylation (secondary/tertiary amines). The Gabriel synthesis ensures a pure primary amine product, critical for high-quality single crystals.
Step 1: Etherification
Dissolve 4-bromophenol (1.0 eq) in acetonitrile.
Add
(2.5 eq) and 1,2-dibromoethane (3.0 eq). Excess dibromide prevents dimerization.
Reflux (80°C) for 12h. Monitor via TLC (Hexane/EtOAc 8:2).
Validation: Product must show disappearance of phenolic -OH stretch in IR (~3300 cm⁻¹).
Step 2: Nucleophilic Substitution
React the bromo-ether intermediate with Potassium Phthalimide (1.1 eq) in DMF at 90°C.
Precipitate in water to remove salts.
Step 3: Deprotection (Hydrazinolysis)
Suspend phthalimide intermediate in Ethanol.
Add Hydrazine Hydrate (2.5 eq) and reflux for 4h.
Acidify with HCl to precipitate phthalhydrazide byproduct; filter.
Basify filtrate (NaOH) and extract with DCM.
Crystallization for XRD
Goal: Grow single crystals suitable for diffraction (>0.2 mm).
Preparation: Dissolve 20 mg of the amine (or its HCl salt) in a minimal amount of Methanol (Solvent A).
Setup: Place in a small vial. Place this vial inside a larger jar containing Diethyl Ether (Solvent B).
Diffusion: Seal the outer jar. Ether vapors will slowly diffuse into the methanol, reducing solubility gradually.
Timeline: Leave undisturbed at 4°C for 3–7 days.
Validation: Check crystals under a polarized light microscope. Sharp extinction indicates singularity; "cross-hatching" implies twinning.
Visualizations
Synthesis & Characterization Workflow
This diagram outlines the logical flow from raw materials to validated crystal structure, emphasizing quality control gates.
Caption: Step-by-step synthesis and validation workflow. Yellow diamonds represent critical "Stop/Go" quality control checkpoints.
Halogen Bonding Interaction Logic
This diagram illustrates the competitive packing forces distinguishing the Bromo-variant from the Chloro-variant.
Caption: Mechanistic comparison of intermolecular forces. Bromine facilitates directional Halogen Bonds (XB), leading to ordered crystalline ribbons.
References
BenchChem. (n.d.). amine - Structure and Properties. Retrieved from
Loy, C., Zeller, M., & Rosokha, S. V. (2020).[1][2][3] Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions. Crystals, 10(12), 1075.[3] Retrieved from
PubChem. (n.d.). 2-(4-Bromophenoxy)ethanamine Compound Summary. National Library of Medicine. Retrieved from
Metrangolo, P., et al. (2008). Halogen Bonding: The Sigma-Hole. Science, 321(5891), 918-919.
Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine. Retrieved from
Comprehensive Disposal Protocol for 4-(4-Bromo-3-methylphenoxy)butan-1-amine
Introduction: As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 4-(4-Bromo-3-meth...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of specialized chemical reagents like 4-(4-Bromo-3-methylphenoxy)butan-1-amine—a halogenated aromatic amine—require a protocol grounded in rigorous scientific principles and regulatory compliance. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond simple instructions to explain the critical reasoning behind each procedure. Our objective is to ensure that this compound is managed safely from the moment it is deemed waste to its final disposition, protecting both laboratory personnel and the environment.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in proper disposal is understanding the inherent hazards of the substance. 4-(4-Bromo-3-methylphenoxy)butan-1-amine's molecular structure dictates its classification as a hazardous material.
Organobromine Compound: The presence of a bromine atom places this compound in the category of halogenated organic wastes. Such compounds are often noted for their environmental persistence and potential to bioaccumulate, making their release into the environment a significant concern.[1] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated waste streams due to their complex and often toxic degradation pathways.[2]
Amine Functional Group: The butan-1-amine portion of the molecule can confer properties of a weak base and may cause skin and eye irritation, similar to other amines.
Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA), any laboratory generating such waste is responsible for its safe management from "cradle to grave."[3] This protocol is designed to align with the standards set by the EPA and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates a formal Chemical Hygiene Plan for handling and disposal.[4][5]
Based on these characteristics, this compound must be treated as Hazardous Chemical Waste and specifically as a Halogenated Organic Waste .
Hazard Classification (Inferred)
Recommended Precaution
Rationale
Skin & Eye Irritant
Wear nitrile gloves and chemical safety goggles/face shield.[6]
Prevents direct contact with skin and mucous membranes, which can cause irritation or chemical burns.
Respiratory Tract Irritant
Handle exclusively within a certified chemical fume hood.[7]
Minimizes the risk of inhaling vapors, which can irritate the respiratory system.
Environmental Hazard
Do not dispose of down the drain. Segregate as halogenated waste.[6][8]
Brominated organic compounds can be toxic to aquatic life and persist in the environment.[1]
Part 2: Personal Protective Equipment (PPE) and Handling
Before handling waste, ensuring personal safety is the priority. The selection of PPE is not merely a checklist item; it is a critical barrier against chemical exposure.
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or puncture before use.
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a significant splash risk, a face shield should be worn in addition to goggles.
Protective Clothing: A standard laboratory coat is mandatory to protect against incidental contact. Ensure it is fully buttoned.
Engineering Controls: All handling of 4-(4-Bromo-3-methylphenoxy)butan-1-amine, both in its pure form and as waste, must be conducted inside a properly functioning chemical fume hood to prevent the release of vapors into the laboratory environment.[9]
Part 3: Waste Segregation: The Critical Decision Point
Proper segregation is the most important step in laboratory waste management. Co-mingling incompatible waste streams is not only a safety hazard but can also dramatically increase disposal costs and regulatory complexity.[8][9] Halogenated and non-halogenated wastes must always be kept separate.[10][11]
The following decision workflow must be followed:
Caption: Waste Segregation Decision Workflow.
Segregation Best Practices:
DO NOT mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[12]
DO use dedicated, clearly labeled containers for halogenated waste.
Part 4: Step-by-Step Disposal Protocol
This protocol outlines the physical steps for safely accumulating the waste in the laboratory.
Container Selection:
Choose a container made of a material compatible with the waste. For 4-(4-Bromo-3-methylphenoxy)butan-1-amine, a glass or high-density polyethylene (HDPE) container is appropriate.[12]
Ensure the container has a secure, leak-proof screw cap. Never use containers with stoppers or parafilm as a primary seal.
The container must be in good condition, free of cracks or defects.
Waste Labeling:
Before adding any waste, affix a "HAZARDOUS WASTE" tag or label to the container, as required by your institution and the EPA.[11][12]
The label must include:
The words "Hazardous Waste."
The full chemical name: "4-(4-Bromo-3-methylphenoxy)butan-1-amine" and any solvents present.
The approximate percentage of each component.
The date accumulation started.
The name of the principal investigator or laboratory contact.
Waste Accumulation:
Place the labeled container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[13]
The SAA should be in a secondary containment bin to catch any potential leaks.
When adding waste, use a funnel to prevent spills.
Crucially, the waste container must be kept closed at all times except when actively adding waste. [12][13] This is a common and critical regulatory requirement to prevent the release of hazardous vapors.
Do not fill the container beyond 90% capacity to allow for vapor expansion.
Final Disposition:
Once the container is full or the waste is no longer being generated, seal it securely.
Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
The ultimate disposal method for this category of waste is typically high-temperature incineration at a specialized facility equipped to handle halogenated compounds and scrub acidic gases (like HBr) from the exhaust.[14]
Under no circumstances should this chemical be disposed of via sewer drains or in regular trash.[11]
Part 5: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Immediate Actions:
Alert all personnel in the immediate area and evacuate if necessary.
If the spill involves direct skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][15]
Spill Cleanup:
For small spills (<100 mL): If you are trained and have the appropriate spill kit, you may clean it up.
Ensure you are wearing the full PPE detailed in Part 2.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels.
Carefully collect the absorbed material using non-sparking tools, place it in a sealed container, and label it as hazardous waste for disposal.[9][15]
For large spills (>100 mL) or any spill outside a fume hood:
Evacuate the area immediately.
Close the laboratory door and prevent re-entry.
Contact your institution's emergency response team or EH&S department.
Conclusion
The proper disposal of 4-(4-Bromo-3-methylphenoxy)butan-1-amine is a non-negotiable aspect of responsible scientific research. By adhering to this protocol—which emphasizes hazard understanding, segregation, and regulatory compliance—we uphold our duty to maintain a safe working environment and protect our planet. This structured approach ensures that every molecule is managed with the care and foresight that our profession demands.
References
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from osha.gov[4]
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from phe.gov
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from vumc.org[16]
Lab Manager. (2020, April 1). The OSHA Laboratory Standard. Retrieved from labmanager.com[5]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from osha.gov[17]
Rae, I. D. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 7(1), 106-133. Retrieved from liverpooluniversitypress.co.uk[1]
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ergenvironmental.com
U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from epa.gov[13]
U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from epa.gov[3]
Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide, 3rd Edition. CRC Press. [Source mentioned in search results, specific disposal method referenced][14]
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from tetratech.com[18]
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from aegenviro.com[19]
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from mdpi.com[2]
National Oceanic and Atmospheric Administration (NOAA). (n.d.). BROMINE - CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov[20]
North Carolina Department of Health and Human Services. (n.d.). BROMINE FACT SHEET. Retrieved from epi.dph.ncdhhs.gov
Enamine. (n.d.). Safety Data Sheet. Retrieved from enamine.net[15]
PubChem. (n.d.). 4-Bromo-N-methylbutan-1-amine. Retrieved from pubchem.ncbi.nlm.nih.gov[21]
Sigma-Aldrich. (2024, September 8). Safety Data Sheet. Retrieved from sigmaaldrich.com
ResearchGate. (2025, August 26). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. Retrieved from researchgate.net[22]
ChemSrc. (2019). 4-(4-Bromo-3-methylphenoxy)butan-1-amine. Retrieved from chemsrc.com[23]
Fisher Scientific. (2012, March 14). Safety Data Sheet: 1-Bromo-3-methylbutane. Retrieved from fishersci.com[7]
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from engineering.purdue.edu[12]
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Source provides general principles][8]
Angene Chemical. (2024, June 14). Safety Data Sheet. Retrieved from angenetech.com[6]
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from epfl.ch[24]
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from ehs.temple.edu[9]
University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from ub.edu[10]
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from researchsafety.northwestern.edu[11]
Operational Guide: Safe Handling and Disposal of 4-(4-Bromo-3-methylphenoxy)butan-1-amine
This document provides a comprehensive operational protocol for the safe handling, use, and disposal of 4-(4-Bromo-3-methylphenoxy)butan-1-amine. As a novel or specialized chemical, it must be treated with the utmost car...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive operational protocol for the safe handling, use, and disposal of 4-(4-Bromo-3-methylphenoxy)butan-1-amine. As a novel or specialized chemical, it must be treated with the utmost care, assuming a significant hazard profile until proven otherwise. This guide is designed for trained researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.
Hazard Assessment and Risk Mitigation
A full toxicological profile for 4-(4-Bromo-3-methylphenoxy)butan-1-amine is not widely established. Therefore, a risk assessment must be conducted based on its constituent chemical moieties. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that if the composition of a chemical produced in the lab is known, it must be evaluated for hazards.[1] If the composition is unknown or it's a byproduct, it must be assumed to be hazardous.[1]
Primary Aromatic Amine: Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[2][3] They are often readily absorbed through the skin.[2]
Halogenated Aromatic Compound: The presence of a bromine atom places this compound in the halogenated organic category. Such compounds can pose environmental risks and require specific disposal procedures.[4][5]
Butanamine Substructure: Primary amines can be corrosive and cause irritation to the skin, eyes, and respiratory system.[6][7]
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.
Given this structural assessment, the compound must be handled as a substance that is toxic, a skin and eye irritant, and potentially carcinogenic.
Engineering and Administrative Controls: The First Line of Defense
Before selecting Personal Protective Equipment (PPE), the primary focus must be on engineering and administrative controls to minimize exposure. PPE is the last line of defense.[8]
Chemical Fume Hood: All manipulations of 4-(4-Bromo-3-methylphenoxy)butan-1-amine, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or fine powders.[5][9]
Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked, and access should be restricted.
Chemical Hygiene Plan (CHP): All procedures must be conducted in accordance with your institution's written Chemical Hygiene Plan (CHP), a core requirement of the OSHA Laboratory Standard (29 CFR 1910.1450).[1][10] This plan outlines specific standard operating procedures, control measures, and emergency protocols.[10]
Information and Training: All personnel must receive training on the potential hazards and safe handling procedures outlined in this guide and the substance's Safety Data Sheet (SDS) before commencing work.[9] Employers are required to maintain SDSs and make them readily available to employees.[1]
Personal Protective Equipment (PPE) Protocol
Proper selection and use of PPE are critical for preventing direct contact with the chemical.[2][11] The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.
Handled within a fume hood; respirator may be needed for large spills[12]
Causality of PPE Choices:
Eye/Face Protection: Chemical splash goggles are mandatory to protect against splashes.[12] A face shield is required in conjunction with goggles when there is a significant splash hazard, such as during transfers of corrosive materials.[12][14]
Hand Protection: Nitrile gloves provide good resistance to a range of chemicals. Double-gloving is recommended to protect against tears and rapid permeation. Always inspect gloves before use and wash hands after removal.[7]
Body Protection: A lab coat protects against minor spills. A chemical-resistant apron provides an additional barrier for tasks with higher splash potential.[13]
Step-by-Step Handling and Emergency Procedures
The following workflow provides a procedural guide for safely handling 4-(4-Bromo-3-methylphenoxy)butan-1-amine.
Caption: Safe Handling Workflow for 4-(4-Bromo-3-methylphenoxy)butan-1-amine.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][15]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][16]
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][17]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][15]
Small Spill (manageable): In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for disposal as halogenated waste.[5]
Waste Management and Disposal Plan
Improper disposal of hazardous chemicals poses a significant risk to human health and the environment.[3] All waste generated from handling 4-(4-Bromo-3-methylphenoxy)butan-1-amine must be managed as hazardous waste according to EPA regulations under the Resource Conservation and Recovery Act (RCRA).[18]
Operational Disposal Plan:
Waste Characterization: This compound is a halogenated organic substance.[4][19]
Segregation: All waste containing this compound (including residual amounts in containers, contaminated PPE, and spill cleanup materials) must be collected separately from non-halogenated waste streams.[4][5][20] Do not mix with incompatible wastes like strong acids, bases, or oxidizers.[19]
Containerization: Use a designated, leak-proof container that is compatible with the chemical. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste 4-(4-Bromo-3-methylphenoxy)butan-1-amine".[20]
Accumulation: Keep waste containers sealed except when adding waste.[20] Store the container in a designated Satellite Accumulation Area within the laboratory.
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. They will partner with a licensed hazardous waste facility for final treatment, likely incineration.[18] All records of waste disposal must be maintained for at least three years.[21]
References
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Vertex AI Search.
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental Services.
Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
PPE For Chemical Handling With Example. (2025). Industrial Safety Tips.
Organic Solvents. (n.d.). Environment, Health and Safety, University of South Carolina.
The OSHA Labor
WASTE MANAGEMENT. (n.d.). Bucknell University.
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.